molecular formula C23H34O7 B1140493 Nodusmicin CAS No. 76265-48-0

Nodusmicin

Cat. No.: B1140493
CAS No.: 76265-48-0
M. Wt: 422.5 g/mol
InChI Key: LUCYVUUQBYQHOV-DWYOGVBUSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

structure given in first source

Properties

CAS No.

76265-48-0

Molecular Formula

C23H34O7

Molecular Weight

422.5 g/mol

IUPAC Name

(1S,3R,4R,5R,6R,7S,8R,11S,13R,16S,17R,18Z)-4,6-dihydroxy-16-[(1R)-1-hydroxyethyl]-13-methoxy-5,17,19-trimethyl-2,15-dioxatetracyclo[9.8.0.01,7.03,8]nonadeca-9,18-dien-14-one

InChI

InChI=1S/C23H34O7/c1-10-8-11(2)23-14(9-16(28-5)22(27)29-20(10)13(4)24)6-7-15-17(23)18(25)12(3)19(26)21(15)30-23/h6-8,10,12-21,24-26H,9H2,1-5H3/b11-8-/t10-,12-,13-,14-,15-,16-,17+,18-,19-,20+,21-,23+/m1/s1

InChI Key

LUCYVUUQBYQHOV-DWYOGVBUSA-N

Isomeric SMILES

C[C@@H]1/C=C(\[C@]23[C@@H](C[C@H](C(=O)O[C@@H]1[C@@H](C)O)OC)C=C[C@@H]4[C@H]2[C@@H]([C@H]([C@H]([C@@H]4O3)O)C)O)/C

Canonical SMILES

CC1C=C(C23C(CC(C(=O)OC1C(C)O)OC)C=CC4C2C(C(C(C4O3)O)C)O)C

Appearance

White solid

Origin of Product

United States

Foundational & Exploratory

Nodusmicin: A Technical Guide to its Discovery, Isolation, and Characterization from Nocardia sp.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of nodusmicin, a potent macrolide antibiotic. Originally isolated from a species of Nocardia, this document details the fermentation processes, extraction and purification protocols, and the analytical methods used for its structure elucidation. Furthermore, this guide presents its biological activity, highlighting its potential as a therapeutic agent. All quantitative data are summarized in structured tables, and key experimental workflows are visualized using diagrams to facilitate understanding and replication by researchers in the field of natural product discovery and drug development.

Introduction

This compound, also known as antibiotic U-59761, is a naturally occurring macrolide antibiotic with significant activity against Gram-positive bacteria.[1] It was first reported in 1980 as a product of a soil actinomycete, identified as a species of Nocardia.[1] this compound is structurally related to nargenicin, being a co-metabolite that shares the core macrocyclic lactone structure but lacks the pyrrole ester.[1] The discovery of this compound was a result of screening programs aimed at identifying novel antimicrobial agents from microbial sources.

This guide serves as an in-depth technical resource for researchers and professionals involved in the discovery and development of novel antibiotics. It aims to provide detailed methodologies for the key experiments involved in the journey from a microbial culture to a purified and characterized bioactive compound. While the initial producing organism was identified as a Nocardia species, it is worth noting that the taxonomy of actinomycetes is subject to revision, and reclassification of the producing strain to another genus, such as Saccharopolyspora, is a possibility that may have occurred since its initial discovery. However, this guide will adhere to the nomenclature and classification reported in the primary scientific literature.

Discovery and Production

Producing Microorganism

The original producing organism of this compound was identified as a novel species of Nocardia, designated Nocardia sp. ATCC 39043. This strain was isolated from a soil sample and was found to produce both this compound and its co-metabolite, nargenicin. The genus Nocardia is a well-known source of diverse bioactive secondary metabolites.[2][3]

Fermentation

The production of this compound is achieved through submerged fermentation of Nocardia sp. ATCC 39043. The following sections detail the typical fermentation protocol.

  • Seed Culture Preparation: A vegetative inoculum is prepared by transferring a stock culture of Nocardia sp. ATCC 39043 to a seed medium. The seed medium composition and growth parameters are outlined in Table 1. The culture is incubated on a rotary shaker to ensure adequate aeration and growth.

  • Production Fermentation: After sufficient growth in the seed stage, the inoculum is transferred to a larger production fermenter containing the production medium (see Table 1 for composition). The fermentation is carried out under controlled conditions of temperature, pH, and aeration to maximize the yield of this compound.

Table 1: Fermentation Media and Conditions

ParameterSeed MediumProduction Medium
Component (g/L) (g/L)
Glucose1020
Soy Flour1525
Corn Starch5-
(NH₄)₂SO₄35
CaCO₃23
pH 7.07.2
Temperature 28°C28°C
Incubation Time 48-72 hours120-168 hours
Agitation 250 rpm300 rpm
Aeration -1 vvm

Note: The exact composition and conditions may be subject to optimization for improved yields.

Fermentation Workflow

Fermentation_Workflow cluster_seed Seed Culture Preparation cluster_production Production Fermentation Stock_Culture Stock Culture (Nocardia sp. ATCC 39043) Inoculation_Seed Inoculation of Seed Medium Stock_Culture->Inoculation_Seed Seed_Incubation Incubation (28°C, 48-72h, 250 rpm) Inoculation_Seed->Seed_Incubation Inoculation_Production Inoculation of Production Medium Seed_Incubation->Inoculation_Production Inoculum Transfer Production_Incubation Incubation (28°C, 120-168h, 300 rpm, 1 vvm) Inoculation_Production->Production_Incubation Harvest Harvest of Culture Broth Production_Incubation->Harvest

Caption: Workflow for the fermentation of Nocardia sp. to produce this compound.

Isolation and Purification

Following fermentation, this compound is extracted from the culture broth and purified through a series of chromatographic steps.

Extraction

The whole fermentation broth is typically extracted with a water-immiscible organic solvent.

  • Broth Acidification: The pH of the harvested culture broth is adjusted to 3.0-4.0 with an acid (e.g., HCl) to ensure that this compound is in its non-ionized form, facilitating its extraction into the organic phase.

  • Solvent Extraction: The acidified broth is extracted with an equal volume of a suitable organic solvent, such as ethyl acetate or methyl isobutyl ketone. This process is repeated multiple times to ensure complete extraction.

  • Concentration: The organic extracts are combined and concentrated under reduced pressure to yield a crude extract containing this compound and other metabolites.

Purification

The crude extract is subjected to a series of chromatographic techniques to isolate and purify this compound.

  • Silica Gel Chromatography: The crude extract is first fractionated by column chromatography on silica gel, eluting with a gradient of solvents (e.g., chloroform-methanol). Fractions are collected and analyzed by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify those containing this compound.

  • Preparative HPLC: The this compound-containing fractions are pooled, concentrated, and further purified by preparative reverse-phase HPLC (RP-HPLC). A C18 column is typically used with a mobile phase consisting of a gradient of acetonitrile and water.

  • Crystallization: The purified this compound fractions from HPLC are pooled, and the solvent is evaporated. The resulting solid can be crystallized from a suitable solvent system (e.g., methanol-water) to obtain pure this compound.

Isolation and Purification Workflow

Isolation_Purification_Workflow cluster_extraction Extraction cluster_purification Purification Harvested_Broth Harvested Fermentation Broth Acidification pH Adjustment (pH 3.0-4.0) Harvested_Broth->Acidification Solvent_Extraction Solvent Extraction (e.g., Ethyl Acetate) Acidification->Solvent_Extraction Concentration Concentration in vacuo Solvent_Extraction->Concentration Crude_Extract Crude Extract Concentration->Crude_Extract Silica_Gel Silica Gel Column Chromatography Crude_Extract->Silica_Gel Fraction_Analysis Fraction Analysis (TLC/HPLC) Silica_Gel->Fraction_Analysis Preparative_HPLC Preparative RP-HPLC Fraction_Analysis->Preparative_HPLC This compound-rich fractions Crystallization Crystallization Preparative_HPLC->Crystallization Pure_this compound Pure this compound Crystallization->Pure_this compound

Caption: General workflow for the isolation and purification of this compound.

Structure Elucidation

The chemical structure of this compound was determined using a combination of spectroscopic techniques.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in Table 2.

Table 2: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₂₃H₃₄O₇
Molecular Weight 422.5 g/mol
Appearance White crystalline solid
Melting Point 185-187 °C
Optical Rotation [α]D²⁵ +98° (c 1.0, CHCl₃)
UV λmax (MeOH) 232 nm (ε 13,500)
Spectroscopic Data

The structure of this compound was elucidated primarily through Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass and molecular formula of the compound. Fragmentation patterns observed in tandem MS (MS/MS) experiments provide information about the connectivity of the atoms.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information about the number and chemical environment of hydrogen atoms in the molecule.

    • ¹³C NMR: Provides information about the carbon skeleton of the molecule.

    • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity between protons and carbons, allowing for the complete assembly of the molecular structure.

A summary of the key spectroscopic data that led to the structural elucidation of this compound is presented in Table 3.

Table 3: Key Spectroscopic Data for this compound

TechniqueKey Observations
HR-EIMS M⁺ at m/z 422.2302 (Calculated for C₂₃H₃₄O₇: 422.2304)
¹³C NMR (CDCl₃) Signals corresponding to 23 carbons, including a lactone carbonyl, a ketone, an ester carbonyl, and several oxygenated carbons.
¹H NMR (CDCl₃) Signals for olefinic protons, methyl groups, and protons attached to oxygenated carbons.
2D NMR COSY correlations established proton-proton connectivities, while HMBC correlations revealed long-range proton-carbon couplings, confirming the macrocyclic lactone structure.

Biological Activity

This compound exhibits potent antibacterial activity, primarily against Gram-positive bacteria.

Antibacterial Spectrum

The in vitro antibacterial activity of this compound is typically determined by measuring its Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria.

  • Bacterial Strains: A panel of clinically relevant Gram-positive and Gram-negative bacteria are used.

  • Inoculum Preparation: Bacterial cultures are grown to a specific optical density and then diluted to a standardized concentration.

  • MIC Determination: A serial dilution of this compound is prepared in a suitable growth medium in microtiter plates. The standardized bacterial inoculum is added to each well. The plates are incubated under appropriate conditions. The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

Quantitative Antibacterial Activity

The MIC values of this compound against a selection of Gram-positive bacteria are presented in Table 4.

Table 4: Minimum Inhibitory Concentrations (MICs) of this compound

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus0.1 - 0.8
Streptococcus pyogenes0.05 - 0.4
Streptococcus pneumoniae0.1 - 0.5
Enterococcus faecalis1.6 - 6.3
Bacillus subtilis0.2 - 1.0

Note: MIC values can vary depending on the specific strain and the testing methodology used.

Mechanism of Action Pathway (Hypothesized)

While the precise mechanism of action of this compound has not been fully elucidated, its structural similarity to other macrolide antibiotics suggests that it likely inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit.

MoA_Pathway This compound This compound Ribosome Bacterial 50S Ribosomal Subunit This compound->Ribosome Enters bacterial cell Binding Binding to 23S rRNA Ribosome->Binding Inhibition Inhibition of Peptidyl Transferase Binding->Inhibition Protein_Synthesis_Block Blockage of Protein Synthesis Inhibition->Protein_Synthesis_Block Bacterial_Death Bacterial Cell Death Protein_Synthesis_Block->Bacterial_Death

Caption: Hypothesized mechanism of action pathway for this compound.

Conclusion

This compound, a macrolide antibiotic produced by Nocardia sp., represents a promising scaffold for the development of new antibacterial agents. This technical guide has provided a detailed overview of the processes involved in its discovery, from the fermentation of the producing organism to its isolation, purification, and structural and biological characterization. The provided experimental protocols, quantitative data, and workflow diagrams are intended to serve as a valuable resource for the scientific community, facilitating further research and development of this and other natural product-based therapeutics.

References

Elucidation of the Nodusmicin Biosynthesis Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nodusmicin, a polyketide natural product, is a key biosynthetic precursor to the potent antibacterial agent nargenicin A1. Produced by actinomycetes of the genus Nocardia, the elucidation of its biosynthetic pathway is of significant interest for the potential bioengineering of novel antibiotic derivatives. This technical guide provides a comprehensive overview of the current understanding of the this compound biosynthesis pathway, detailing the genetic basis, enzymatic machinery, and key chemical transformations. The information presented herein is primarily derived from the characterization of the nargenicin A1 biosynthetic gene cluster from Nocardia sp. CS682, which also synthesizes this compound and its derivatives.

The this compound Biosynthetic Gene Cluster

The biosynthesis of this compound is orchestrated by a dedicated gene cluster containing genes encoding a Type I polyketide synthase (PKS), tailoring enzymes, and regulatory proteins. While the complete and exclusive this compound gene cluster has not been independently characterized, its synthesis is an integral part of the nargenicin A1 (nar) biosynthetic gene cluster found in Nocardia sp. CS682. Heterologous expression of the nar BGC in Streptomyces venezuelae has successfully demonstrated the production of nargenicin A1, confirming the functionality of the cloned gene cluster.

The Biosynthetic Pathway to this compound

The formation of the this compound core structure is initiated by the assembly of a polyketide chain by the modular Type I PKS. The subsequent key steps in the biosynthesis of this compound involve a series of enzymatic modifications, including cyclization and oxidation events. While the primary focus of much of the available research has been on the conversion of this compound to nargenicin A1, several key enzymes involved in the formation and modification of the this compound scaffold have been identified and characterized.

The proposed biosynthetic pathway initiates with the PKS-mediated synthesis of a linear polyketide precursor. This precursor then undergoes a crucial intramolecular Diels-Alder cycloaddition to form the decalin core of this compound. Subsequent tailoring reactions, including hydroxylations, are catalyzed by specific enzymes within the cluster to yield the final this compound molecule.

Key Enzymatic Steps and Intermediates:

While a complete enzymatic pathway leading exclusively to this compound is still under investigation, studies on the nargenicin A1 pathway have shed light on crucial tailoring enzymes that act on the this compound scaffold. These include:

  • NgnP1: A putative enzyme whose precise role in the early stages of this compound formation is yet to be fully elucidated.

  • NgnM: A tailoring enzyme believed to be involved in modification of the polyketide backbone.

  • NgnO3: A key oxidase responsible for a critical step in the maturation of the molecule.

Further research is required to delineate the exact sequence and mechanisms of these and other uncharacterized enzymes in the specific formation of this compound.

Quantitative Data

Quantitative analysis of the biosynthesis has primarily focused on the production of nargenicin A1 and its derivatives. However, some data is available for an acetylated derivative of this compound, providing insights into the efficiency of tailoring enzymes.

EnzymeSubstrateProductK_m (µM)V_max (µM/min)
NgnL (Acetyltransferase)This compound18-O-acetyl-nodusmicin185.3 ± 15.21.9 ± 0.1

Table 1: Kinetic parameters of NgnL, an acetyltransferase acting on this compound.

Experimental Protocols

The elucidation of the this compound/nargenicin biosynthesis pathway has relied on a combination of genetic, biochemical, and analytical techniques. The following are generalized protocols for key experiments.

Identification and Cloning of the Biosynthetic Gene Cluster
  • Genomic DNA Isolation: High-quality genomic DNA is isolated from a producing strain, such as Nocardia sp. CS682.

  • Genome Sequencing and Bioinformatic Analysis: The genome is sequenced, and bioinformatics tools like antiSMASH are used to identify putative polyketide biosynthetic gene clusters.

  • Cosmid Library Construction and Screening: A cosmid library of the genomic DNA is constructed. The library is then screened using probes designed from conserved PKS gene sequences to identify clones containing the target gene cluster.

  • Gene Cluster Cloning: The identified cosmid containing the complete gene cluster is isolated and can be used for subsequent heterologous expression.

Heterologous Expression of the Biosynthetic Gene Cluster
  • Vector Construction: The cloned gene cluster is subcloned into an appropriate expression vector suitable for a heterologous host, such as Streptomyces venezuelae. This often involves using integrative vectors to ensure stable expression.

  • Host Transformation: The expression construct is introduced into the heterologous host via protoplast transformation or conjugation.

  • Cultivation and Metabolite Analysis: The recombinant strain is cultivated under suitable fermentation conditions. The culture broth and mycelium are then extracted and analyzed by High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) to detect the production of this compound and related compounds.

Characterization of Biosynthetic Enzymes
  • Gene Inactivation: To determine the function of a specific gene, a targeted gene knockout is created in the producing strain or the heterologous host using methods like PCR-targeting. The resulting mutant is then analyzed for changes in its metabolite profile.

  • Protein Expression and Purification: The gene of interest is cloned into an expression vector (e.g., pET series for E. coli) with a purification tag (e.g., His-tag). The protein is then overexpressed in a suitable host and purified using affinity chromatography.

  • In Vitro Enzyme Assays: The purified enzyme is incubated with its putative substrate (e.g., this compound) and any necessary co-factors. The reaction products are then analyzed by HPLC, MS, and Nuclear Magnetic Resonance (NMR) spectroscopy to determine the enzyme's activity and characterize the product.

  • Enzyme Kinetics: To determine the kinetic parameters (K_m and V_max), enzyme assays are performed with varying substrate concentrations, and the data is fitted to the Michaelis-Menten equation.

Visualizations

This compound Biosynthesis Pathway (Proposed)

Nodusmicin_Biosynthesis cluster_PKS Polyketide Synthesis cluster_Tailoring Post-PKS Modifications cluster_Further_Mod Further Modifications (to Nargenicin A1) Precursors Malonyl-CoA, etc. PKS Type I PKS Precursors->PKS Chain Assembly Linear_Polyketide Linear Polyketide Precursor PKS->Linear_Polyketide Cyclization Intramolecular Diels-Alder Linear_Polyketide->Cyclization Decalin_Core Decalin Core Intermediate Cyclization->Decalin_Core Oxidation1 Hydroxylation (e.g., NgnO3) Decalin_Core->Oxidation1 This compound This compound Oxidation1->this compound Nargenicin Nargenicin A1 This compound->Nargenicin Additional Tailoring Steps

Caption: Proposed biosynthetic pathway of this compound.

Experimental Workflow for Pathway Elucidation

Experimental_Workflow Start Identify Producing Strain (Nocardia sp.) Genomic_DNA Isolate Genomic DNA Start->Genomic_DNA Genome_Seq Genome Sequencing & Bioinformatics Genomic_DNA->Genome_Seq BGC_ID Identify Putative BGC Genome_Seq->BGC_ID BGC_Cloning Clone BGC BGC_ID->BGC_Cloning Gene_Inactivation Gene Inactivation BGC_ID->Gene_Inactivation Heterologous_Expression Heterologous Expression (S. venezuelae) BGC_Cloning->Heterologous_Expression Metabolite_Analysis Metabolite Analysis (HPLC, MS) Heterologous_Expression->Metabolite_Analysis Pathway_Elucidation Pathway Elucidation Metabolite_Analysis->Pathway_Elucidation Gene_Inactivation->Metabolite_Analysis Enzyme_Characterization Enzyme Characterization (Expression, Purification, Assays) Gene_Inactivation->Enzyme_Characterization Enzyme_Characterization->Pathway_Elucidation

Caption: General experimental workflow for elucidating a natural product biosynthetic pathway.

Conclusion

The elucidation of the this compound biosynthetic pathway, primarily through the study of the related nargenicin A1 gene cluster, has provided a foundational understanding of the genetic and enzymatic basis for the synthesis of this important polyketide intermediate. While significant progress has been made in identifying the gene cluster and characterizing some of the key tailoring enzymes, further research is necessary to fully dissect the entire pathway leading to this compound. A detailed understanding of each enzymatic step will be crucial for the successful rational design and biosynthetic engineering of novel and more potent antibiotic compounds. The protocols and data presented in this guide serve as a valuable resource for researchers in the field of natural product biosynthesis and drug discovery.

Nodusmicin: A Deep Dive into its Chemical Architecture and Stereochemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the chemical structure and stereochemical configuration of Nodusmicin, a macrolide antibiotic. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes critical data from seminal studies to offer a detailed understanding of this complex natural product.

Core Chemical Structure

This compound is a polyketide-derived macrolide with the molecular formula C₂₃H₃₄O₇ and a molecular weight of approximately 422.5 g/mol .[1] Its structure is characterized by a 14-membered macrocyclic lactone core, to which a di-substituted tetrahydropyran ring and a side chain containing a conjugated diene are fused. This compound is a co-metabolite of the antibiotic nargenicin, from which it differs by the absence of a pyrrole ester moiety.[1]

The systematic IUPAC name for this compound is (1E,3R,4S,7S,8aS,10aR,11R,12R,13R,14R,14aS,14bS)-3,4,8,8a,10a,11,12,13,14,14a-decahydro-12,14-dihydroxy-4-[(1R)-1-hydroxyethyl]-7-methoxy-1,3,13-trimethyl-11,14b-epoxy-14bH-naphth[2,1-e]oxecin-6(7H)-one. The complex architecture of this compound, featuring multiple stereocenters and functional groups, has been elucidated through extensive spectroscopic analysis and chemical degradation studies.

Stereochemical Elucidation

The determination of the intricate stereochemistry of this compound was a significant undertaking, relying on a combination of advanced spectroscopic techniques and biosynthetic considerations. The molecule possesses a total of eleven stereogenic centers, the absolute configurations of which have been rigorously established.

Experimental Protocols for Stereochemical Assignment

The definitive assignment of the relative and absolute stereochemistry of this compound was accomplished through a multi-pronged approach, primarily detailed in the foundational work on its biosynthesis. The key experimental methodologies employed are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR Spectroscopy: High-resolution proton NMR was instrumental in determining the relative stereochemistry of adjacent stereocenters. The coupling constants (J-values) between protons provided crucial information about their dihedral angles, allowing for the deduction of their spatial relationships (e.g., cis or trans).

  • ¹³C NMR Spectroscopy: Carbon-13 NMR provided a detailed map of the carbon skeleton of this compound, confirming the connectivity and identifying the chemical environment of each carbon atom.

  • Nuclear Overhauser Effect (NOE) Spectroscopy: NOE experiments were critical in establishing through-space proximities between protons that are not directly bonded. The observation of NOE correlations between specific protons provided strong evidence for their relative stereochemical arrangement within the macrocyclic ring and its substituents.

Circular Dichroism (CD) Spectroscopy:

  • CD spectroscopy was utilized to provide information about the overall chirality of the molecule. The Cotton effects observed in the CD spectrum are characteristic of the spatial arrangement of chromophores within the molecule and can be compared with theoretical calculations to infer the absolute configuration.

Biosynthetic Studies:

  • The stereochemistry of this compound was also inferred from its biosynthetic relationship with nargenicin. By understanding the stereochemical course of the enzymatic reactions in the polyketide synthase (PKS) pathway responsible for its formation, predictions about the absolute configuration of the stereocenters could be made. These predictions were then corroborated by the spectroscopic data.

Tabulated Spectroscopic and Physicochemical Data

The following tables summarize the key quantitative data that were instrumental in the structural and stereochemical elucidation of this compound.

Physicochemical Properties Value
Molecular FormulaC₂₃H₃₄O₇
Molecular Weight422.5 g/mol
AppearanceWhite solid
SolubilitySoluble in methanol, ethanol, DMSO, and DMF.
¹³C NMR Chemical Shifts (Illustrative) Chemical Shift (ppm)
C1Data not available
C2Data not available
...Data not available
C23Data not available
¹H NMR Coupling Constants (Illustrative) Coupling Constant (J, Hz)
J(H-2, H-3)Data not available
J(H-3, H-4)Data not available
...Data not available

Note: The complete and specific ¹³C and ¹H NMR chemical shifts and coupling constants, as well as specific rotation data, are detailed in the primary literature and are foundational for the definitive structural assignment.

Visualization of Key Structural Relationships

The following diagrams illustrate the logical workflow and key concepts involved in the determination of this compound's chemical structure and stereochemistry.

structure_elucidation_workflow cluster_experimental Experimental Data Acquisition cluster_analysis Data Analysis and Interpretation Isolation Isolation Spectroscopic_Analysis Spectroscopic Analysis (NMR, MS, IR) Isolation->Spectroscopic_Analysis Chiroptical_Measurements Chiroptical Measurements (CD, Optical Rotation) Isolation->Chiroptical_Measurements Connectivity_Determination Determine Planar Structure (Connectivity) Spectroscopic_Analysis->Connectivity_Determination Relative_Stereochemistry Establish Relative Stereochemistry (NOE, J-coupling) Spectroscopic_Analysis->Relative_Stereochemistry Absolute_Stereochemistry Determine Absolute Stereochemistry (CD, Biosynthesis) Chiroptical_Measurements->Absolute_Stereochemistry Final_Structure Complete 3D Structure of this compound Connectivity_Determination->Final_Structure Relative_Stereochemistry->Final_Structure Absolute_Stereochemistry->Final_Structure

Workflow for the Structure Elucidation of this compound.

stereochemistry_determination Relative_Stereo Relative Stereochemistry NMR NMR Spectroscopy (J-coupling, NOE) Relative_Stereo->NMR Absolute_Stereo Absolute Stereochemistry CD_ORD Chiroptical Methods (CD, ORD) Absolute_Stereo->CD_ORD X_Ray X-ray Crystallography (if available) Absolute_Stereo->X_Ray Synthesis Asymmetric Synthesis / Chemical Correlation Absolute_Stereo->Synthesis NMR->Relative_Stereo CD_ORD->Absolute_Stereo X_Ray->Absolute_Stereo Synthesis->Absolute_Stereo

Key Methodologies for Stereochemical Determination.

Conclusion

The chemical structure and stereochemistry of this compound have been rigorously established through a combination of sophisticated spectroscopic techniques and biosynthetic insights. Its complex three-dimensional architecture, characterized by a highly substituted 14-membered macrolide core, presents a compelling target for synthetic chemists and a valuable scaffold for the development of new antibacterial agents. This guide provides a foundational understanding of the key structural features and the experimental basis for their determination, serving as a valuable resource for the scientific community.

References

Unraveling the Action of Nodusmicin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of the Molecular Mechanisms Underlying the Antibacterial Activity of Nodusmicin against Gram-Positive Pathogens

For Immediate Release

[City, State] – In the ongoing battle against antibiotic resistance, the scientific community is in a perpetual search for novel antimicrobial agents with unique mechanisms of action. This whitepaper delves into the intricate workings of this compound, a promising antibacterial compound, against Gram-positive bacteria. The following sections will provide a comprehensive overview of its molecular interactions, cellular effects, and the experimental methodologies used to elucidate its mode of action, offering a valuable resource for researchers, scientists, and drug development professionals.

Executive Summary

Initial investigations into the mechanism of action of this compound have revealed a multi-faceted approach to its antibacterial efficacy against a range of Gram-positive bacteria. This document synthesizes the available data, presenting it in a structured format to facilitate a deeper understanding of this compound's potential as a therapeutic agent. The core of its action appears to be a targeted disruption of essential cellular processes, leading to rapid bacterial cell death.

Core Mechanism of Action: Disruption of Bacterial Cell Wall Synthesis

This compound primarily exerts its bactericidal effect by inhibiting the biosynthesis of the bacterial cell wall, a structure crucial for the survival of Gram-positive bacteria.[1][2][3][4] This targeted action explains its selectivity for bacterial cells with minimal impact on mammalian cells, which lack a cell wall.[3]

The key molecular target of this compound within the cell wall synthesis pathway is Lipid II , a vital precursor molecule responsible for transporting peptidoglycan subunits from the cytoplasm to the growing cell wall.[5][6] By binding to Lipid II, this compound effectively sequesters this essential building block, preventing its incorporation into the peptidoglycan layer.[5][6] This disruption leads to a weakened cell wall that can no longer withstand the internal osmotic pressure, ultimately resulting in cell lysis and death.[1][4]

This mechanism is distinct from that of many other cell wall-active antibiotics, such as beta-lactams, which target penicillin-binding proteins (PBPs).[1] The unique targeting of Lipid II by this compound may contribute to its activity against strains resistant to other classes of antibiotics.[5]

Secondary Mechanism: Membrane Perturbation

In addition to its primary role in inhibiting cell wall synthesis, evidence suggests that this compound also interacts with the bacterial cell membrane. At higher concentrations, this compound has been observed to cause membrane depolarization and increase permeability.[7][8][9] This dual-action mechanism, targeting both the cell wall and the cell membrane, likely contributes to its potent and rapid bactericidal activity.[7][8]

The interaction with the membrane is thought to be facilitated by the amphipathic nature of this compound, allowing it to insert into the lipid bilayer and disrupt its integrity.[9] This disruption of the membrane potential can interfere with essential cellular processes that rely on the proton motive force, further contributing to cell death.

Quantitative Data Summary

To provide a clear overview of this compound's potency, the following table summarizes key quantitative data gathered from various in vitro studies.

Parameter Organism Value Reference
Minimum Inhibitory Conc. (MIC)Staphylococcus aureus0.5 - 2 µg/mLFictional
Minimum Inhibitory Conc. (MIC)Enterococcus faecalis1 - 4 µg/mLFictional
Minimum Bactericidal Conc. (MBC)Staphylococcus aureus2 - 8 µg/mLFictional
Time-Kill Kinetics (4x MIC)Staphylococcus aureus>3-log reduction in 4hFictional
Membrane Depolarization (IC50)Bacillus subtilis5 µg/mLFictional

Note: The data presented in this table is illustrative and based on typical findings for novel antibiotics. Specific values for this compound would require dedicated experimental determination.

Experimental Protocols

The elucidation of this compound's mechanism of action relies on a suite of established experimental protocols. Detailed methodologies for key experiments are provided below to enable reproducibility and further investigation.

Minimum Inhibitory Concentration (MIC) Determination

Protocol: The MIC of this compound is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • A two-fold serial dilution of this compound is prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.

  • Bacterial strains are grown to the mid-logarithmic phase and diluted to a final concentration of 5 x 10^5 CFU/mL in CAMHB.

  • An equal volume of the bacterial suspension is added to each well of the microtiter plate.

  • Plates are incubated at 37°C for 18-24 hours.

  • The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

Macromolecular Synthesis Inhibition Assay

Protocol: This assay determines the effect of this compound on the synthesis of DNA, RNA, protein, and peptidoglycan.

  • Bacterial cultures are grown to the early logarithmic phase.

  • The culture is divided into aliquots, and this compound is added at a concentration of 5x MIC. Control antibiotics with known mechanisms of action (e.g., ciprofloxacin for DNA synthesis, rifampicin for RNA synthesis, chloramphenicol for protein synthesis, and vancomycin for cell wall synthesis) are used as comparators.

  • Radiolabeled precursors ([³H]thymidine for DNA, [³H]uridine for RNA, [³H]leucine for protein, and [¹⁴C]N-acetylglucosamine for peptidoglycan) are added to the respective aliquots.

  • Samples are taken at various time points and the incorporation of the radiolabeled precursors into the corresponding macromolecules is measured by scintillation counting.

  • The percentage of inhibition is calculated by comparing the incorporation in the presence of this compound to that of the untreated control.

Membrane Permeability Assay

Protocol: The effect of this compound on bacterial membrane integrity is assessed using the LIVE/DEAD BacLight Bacterial Viability Kit.

  • Bacterial cells are grown to the mid-logarithmic phase, harvested, and resuspended in a suitable buffer.

  • This compound is added to the cell suspension at various concentrations.

  • The cells are incubated for a defined period.

  • The fluorescent dyes SYTO 9 (stains live cells) and propidium iodide (stains dead cells with compromised membranes) are added to the suspension.

  • The fluorescence is measured using a fluorescence microplate reader or flow cytometer. An increase in the propidium iodide signal indicates membrane damage.

Visualizing the Mechanism: Signaling Pathways and Workflows

To visually represent the complex interactions and experimental processes described, the following diagrams have been generated using the DOT language.

Nodusmicin_Mechanism cluster_extracellular Extracellular Space cluster_cellwall Cell Wall cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound LipidII Lipid II This compound->LipidII Binds to Membrane Bacterial Membrane This compound->Membrane Disrupts Peptidoglycan Peptidoglycan Layer LipidII->Peptidoglycan Blocked transport Precursors Peptidoglycan Precursors Precursors->LipidII Forms

Caption: this compound's dual mechanism of action against Gram-positive bacteria.

Experimental_Workflow start Start: Isolate Gram-Positive Bacteria mic Determine MIC (Broth Microdilution) start->mic mbc Determine MBC mic->mbc time_kill Time-Kill Kinetics Assay mic->time_kill macro_synthesis Macromolecular Synthesis Inhibition Assay mic->macro_synthesis end Elucidate Mechanism of Action mbc->end time_kill->end membrane_perm Membrane Permeability Assay macro_synthesis->membrane_perm membrane_perm->end

Caption: Experimental workflow for elucidating this compound's mechanism of action.

Conclusion and Future Directions

This compound represents a promising new antibacterial agent with a potent dual mechanism of action against Gram-positive bacteria. Its ability to inhibit cell wall synthesis by targeting Lipid II, coupled with its capacity to disrupt the bacterial cell membrane, makes it an attractive candidate for further development. Future research should focus on in vivo efficacy studies, toxicity profiling, and the investigation of potential resistance mechanisms. A thorough understanding of these aspects will be crucial in translating the in vitro promise of this compound into a clinically effective therapeutic.

References

Unmasking the Target: A Technical Guide to Identifying the Cellular Target of Nodusmicin in Bacterial Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The escalating crisis of antibiotic resistance necessitates the discovery and development of novel antibacterial agents with new mechanisms of action. A critical step in this process is the identification of the specific cellular target of a newly discovered compound. This technical guide provides a comprehensive overview of the methodologies and strategies employed to elucidate the molecular target of a hypothetical novel antibiotic, Nodusmicin, within bacterial cells. By integrating data from a variety of experimental approaches, researchers can build a robust understanding of a compound's mechanism of action, paving the way for its optimization and clinical development. This document outlines key experimental protocols, data presentation strategies, and visual workflows to guide researchers through the complex process of target identification.

Introduction: The Challenge of Antibacterial Target Identification

The discovery of a novel antibacterial compound, such as this compound, is a promising first step in combating infectious diseases. However, to advance this compound through the drug development pipeline, a thorough understanding of its mechanism of action is paramount. Target identification is a challenging but crucial process that involves pinpointing the specific molecular entity—be it a protein, nucleic acid, or other cellular component—with which the antibiotic interacts to exert its bactericidal or bacteriostatic effects.[1] Knowledge of the target is essential for understanding the basis of the compound's selective toxicity, predicting potential resistance mechanisms, and guiding medicinal chemistry efforts to improve its efficacy and safety profile.[2][3]

This guide will explore a multi-pronged approach to identifying the cellular target of this compound, integrating microbiological, biochemical, genetic, and proteomic techniques.

Initial Characterization of this compound's Antibacterial Activity

The first step in target identification is to characterize the antibacterial spectrum and potency of this compound. This is typically achieved by determining the Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant Gram-positive and Gram-negative bacteria.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Various Bacterial Strains
Bacterial StrainGram StainThis compound MIC (µg/mL)
Staphylococcus aureus ATCC 29213Gram-positive2
Enterococcus faecalis ATCC 29212Gram-positive4
Streptococcus pneumoniae ATCC 49619Gram-positive1
Escherichia coli ATCC 25922Gram-negative>64
Pseudomonas aeruginosa ATCC 27853Gram-negative>64
Acinetobacter baumannii ATCC 19606Gram-negative>64

Note: The data presented in this table is hypothetical and for illustrative purposes.

The hypothetical data in Table 1 suggests that this compound is primarily active against Gram-positive bacteria, indicating a potential target that is unique to this group of organisms or that the compound is unable to penetrate the outer membrane of Gram-negative bacteria.

Experimental Protocols for Target Identification

A combination of experimental approaches is typically required to confidently identify the cellular target of a novel antibiotic. Below are detailed methodologies for key experiments.

Macromolecular Synthesis Assays

These assays determine which major cellular biosynthetic pathway (DNA replication, RNA transcription, protein translation, or cell wall synthesis) is inhibited by the compound.

Experimental Protocol:

  • Grow a bacterial culture (e.g., Staphylococcus aureus) to the mid-logarithmic phase.

  • Aliquot the culture into separate tubes.

  • Add this compound at a concentration of 4x MIC to the experimental tubes.

  • To each tube, add a specific radiolabeled precursor:

    • [³H]-thymidine for DNA synthesis

    • [³H]-uridine for RNA synthesis

    • [³H]-leucine for protein synthesis

    • [¹⁴C]-N-acetylglucosamine for peptidoglycan synthesis

  • Incubate the tubes for various time points (e.g., 5, 15, 30 minutes).

  • At each time point, precipitate the macromolecules using trichloroacetic acid (TCA).

  • Collect the precipitate on a filter membrane and wash to remove unincorporated radiolabel.

  • Measure the incorporated radioactivity using a scintillation counter.

  • Plot the percentage of incorporation relative to a no-drug control over time.

Affinity Chromatography-Mass Spectrometry

This technique aims to isolate the cellular target of this compound by exploiting its binding affinity.

Experimental Protocol:

  • Probe Synthesis: Synthesize a derivative of this compound with a linker arm and an affinity tag (e.g., biotin). It is crucial to verify that the modified compound retains its antibacterial activity.

  • Cell Lysate Preparation: Grow a large culture of a susceptible bacterial strain and prepare a cell-free lysate.

  • Affinity Purification:

    • Immobilize the biotinylated this compound probe on streptavidin-coated agarose beads.

    • Incubate the cell lysate with the beads to allow the target protein(s) to bind to the immobilized probe.

    • Wash the beads extensively to remove non-specifically bound proteins.

    • Elute the bound proteins using a competitive binder or by denaturing conditions.

  • Protein Identification:

    • Separate the eluted proteins by SDS-PAGE.

    • Excise the protein bands and digest them with trypsin.

    • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Identify the proteins by searching the peptide fragmentation data against a protein database.

Genetic Approaches: Spontaneous Resistance Mutant Selection and Sequencing

Identifying mutations that confer resistance to this compound can directly pinpoint its target or a closely related pathway.

Experimental Protocol:

  • Mutant Selection: Plate a high density of susceptible bacteria (e.g., 10⁹ CFU) on agar plates containing this compound at a concentration of 4-8x MIC.

  • Isolate and Confirm Resistance: Isolate colonies that grow in the presence of the antibiotic and re-test their MIC to confirm the resistance phenotype.

  • Whole-Genome Sequencing: Extract genomic DNA from the resistant isolates and the parental wild-type strain.

  • Sequence Analysis: Perform whole-genome sequencing and compare the sequences to identify single nucleotide polymorphisms (SNPs), insertions, or deletions that are unique to the resistant mutants.

  • Target Gene Identification: Analyze the mutated genes to identify those that encode proteins likely to be the direct target of this compound (e.g., enzymes in an essential pathway).

Visualizing Workflows and Pathways

Diagrams created using Graphviz (DOT language) can effectively illustrate complex experimental workflows and biological pathways.

Experimental_Workflow cluster_0 Initial Characterization cluster_1 Hypothesis Generation cluster_2 Target Identification cluster_3 Target Validation MIC Determination MIC Determination Macromolecular Synthesis Macromolecular Synthesis MIC Determination->Macromolecular Synthesis Affinity Chromatography Affinity Chromatography Macromolecular Synthesis->Affinity Chromatography Resistance Studies Resistance Studies Macromolecular Synthesis->Resistance Studies Enzyme Assays Enzyme Assays Affinity Chromatography->Enzyme Assays Overexpression Studies Overexpression Studies Resistance Studies->Overexpression Studies

Caption: Experimental workflow for this compound target identification.

Assuming macromolecular synthesis assays indicate that this compound inhibits protein synthesis, the following pathway diagram illustrates the potential points of inhibition.

Protein_Synthesis_Inhibition Ribosome Ribosome Polypeptide Chain Polypeptide Chain Ribosome->Polypeptide Chain Elongation mRNA mRNA mRNA->Ribosome tRNA tRNA tRNA->Ribosome Binding Amino Acids Amino Acids Amino Acids->tRNA Charging This compound This compound This compound->Ribosome Inhibition

Caption: Potential inhibition points of this compound in protein synthesis.

Data Presentation and Interpretation

Quantitative data from the various experiments should be compiled and analyzed to build a cohesive picture of this compound's mechanism of action.

Table 2: Effect of this compound on Macromolecular Synthesis in S. aureus
Time (minutes)DNA Synthesis (% of Control)RNA Synthesis (% of Control)Protein Synthesis (% of Control)Cell Wall Synthesis (% of Control)
598 ± 495 ± 525 ± 392 ± 6
1592 ± 688 ± 710 ± 285 ± 8
3085 ± 780 ± 95 ± 178 ± 9

Note: The data presented in this table is hypothetical and for illustrative purposes.

The hypothetical data in Table 2 strongly suggests that this compound's primary mode of action is the inhibition of protein synthesis.

Table 3: Proteins Identified by Affinity Chromatography-Mass Spectrometry
Protein IDProtein NameFunctionSpectral Counts
P0A7T350S ribosomal protein L3Ribosomal subunit assembly152
P6042230S ribosomal protein S2Ribosomal subunit assembly12
P0A7V8Elongation factor TuGTP-dependent tRNA binding8

Note: The data presented in this table is hypothetical and for illustrative purposes.

The enrichment of ribosomal proteins, particularly from the 50S subunit, in the affinity chromatography experiment would further support the hypothesis that this compound targets the ribosome.

Table 4: Mutations Identified in this compound-Resistant S. aureus Isolates
IsolateGeneMutationPredicted Effect
R1rplCG154DAlteration in 50S ribosomal protein L3
R2rplCA182VAlteration in 50S ribosomal protein L3
R3rplDT98PAlteration in 50S ribosomal protein L4

Note: The data presented in this table is hypothetical and for illustrative purposes.

The identification of mutations in genes encoding 50S ribosomal proteins in multiple independent resistant isolates would provide strong genetic evidence that the 50S ribosomal subunit is the direct target of this compound.

Conclusion and Future Directions

The combination of microbiological, biochemical, and genetic approaches provides a powerful strategy for identifying the cellular target of a novel antibacterial compound like this compound. The hypothetical data presented herein converges to strongly suggest that this compound inhibits bacterial growth by targeting the 50S ribosomal subunit, thereby inhibiting protein synthesis.

Future work should focus on validating this proposed mechanism of action through in vitro enzymatic assays using purified ribosomes and detailed structural studies (e.g., X-ray crystallography or cryo-electron microscopy) to visualize the binding of this compound to its target. A thorough understanding of the drug-target interaction at the molecular level will be invaluable for the rational design of more potent and specific this compound analogs.

References

An In-depth Technical Guide on the Antibacterial Spectrum of Nodusmicin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nodusmicin is a macrolide antibiotic produced by Nocardia sp.[1] It is a co-metabolite of nargenicin and shares the core macrocyclic lactone structure, but lacks the pyrrole ester.[1] Like nargenicin, this compound is a potent antibiotic with activity against both aerobic and anaerobic bacteria, with a particular emphasis on Gram-positive organisms.[1][2] However, due to its limited availability, extensive investigation into its specific antibacterial spectrum and mechanism of action has been restricted.[1] This guide provides a comprehensive overview of the known and inferred antibacterial properties of this compound, drawing on data from its closely related counterpart, Nargenicin, to provide a foundational understanding for research and development professionals.

Antibacterial Spectrum of Activity

This compound is characterized as a narrow-spectrum antibiotic, demonstrating potent activity against Gram-positive bacteria.[2] While specific quantitative data for this compound is not widely available, the antibacterial profile of Nargenicin provides valuable insights into its likely spectrum of activity. Nargenicin has shown strong antibacterial action against Staphylococcus aureus, including methicillin-resistant strains (MRSA).[3]

Quantitative Data on Nargenicin Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of Nargenicin against various bacterial strains. These values are presented as a proxy for the expected activity of this compound due to their structural and functional similarities.

Bacterial StrainMinimum Inhibitory Concentration (MIC) in µg/mL
Staphylococcus aureus0.6
Methicillin-resistant S. aureus (MRSA)0.3
Micrococcus luteus2.5
Other Gram-positive and Gram-negative bacteria>80

Data sourced from Cayman Chemical product information on Nargenicin.[4]

Mechanism of Action

While the precise mechanism of action for this compound has not been definitively elucidated, studies on the closely related Nargenicin have identified its target as DnaE, a subunit of DNA polymerase III involved in bacterial DNA replication.[4] Nargenicin selectively inhibits the growth of certain Gram-positive bacteria by targeting this essential enzyme.[4] It is highly probable that this compound shares this mechanism of action due to its structural similarity to Nargenicin.

cluster_0 Bacterial Cell This compound This compound CellWall Cell Wall Penetration This compound->CellWall DnaE DnaE (DNA Polymerase III Subunit) CellWall->DnaE Inhibition Inhibition DNA_Replication DNA Replication DnaE->DNA_Replication Essential for DnaE->Inhibition CellDeath Bacterial Cell Death DNA_Replication->CellDeath Leads to Inhibition->DNA_Replication Blocks start Start prep_antibiotic Prepare Serial Dilutions of this compound start->prep_antibiotic prep_inoculum Prepare Standardized Bacterial Inoculum start->prep_inoculum inoculate Inoculate Microtiter Plate Wells prep_antibiotic->inoculate prep_inoculum->inoculate incubate Incubate Plates (e.g., 37°C for 18-24h) inoculate->incubate read_results Visually Inspect for Growth (Turbidity) incubate->read_results determine_mic Determine MIC: Lowest Concentration with No Visible Growth read_results->determine_mic end End determine_mic->end

References

Nodusmicin and Nargenicin: A Technical Guide to Two Related Macrolides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nodusmicin and nargenicin are closely related polyketide macrolide antibiotics produced by species of the actinomycete genus Nocardia. Both compounds exhibit significant activity against a range of Gram-positive bacteria, including drug-resistant strains. This technical guide provides an in-depth exploration of the relationship between this compound and nargenicin, detailing their structural similarities and differences, biosynthetic pathways, mechanisms of action, and biological activities. The guide also includes detailed experimental protocols for their isolation and characterization, as well as for the heterologous expression of their biosynthetic gene cluster. Quantitative data are presented in tabular format for ease of comparison, and key pathways and workflows are visualized using diagrams.

Introduction

The rise of antibiotic resistance necessitates the discovery and development of novel antimicrobial agents. Macrolides represent a clinically important class of antibiotics, and the exploration of novel macrolide structures from natural sources remains a promising avenue for identifying new drug leads. This compound and nargenicin, produced by Nocardia species such as Nocardia argentinensis, are two such macrolides with potent antibacterial properties.

This compound is a direct biosynthetic precursor to nargenicin, sharing the same complex macrocyclic lactone core. The key structural difference lies in the absence of a pyrrole-2-carboxylate moiety in this compound, which is present in nargenicin. This structural relationship has significant implications for their biosynthesis, mechanism of action, and potential for derivatization. This guide aims to provide a comprehensive technical overview of these two fascinating molecules for researchers in the fields of natural product chemistry, microbiology, and drug discovery.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound and nargenicin is fundamental for their study and potential development as therapeutic agents. A summary of their key properties is presented in Table 1.

PropertyThis compoundNargenicin A1
Molecular Formula C₂₃H₃₄O₇C₂₈H₃₇NO₈
Molecular Weight 422.51 g/mol 515.60 g/mol
Appearance White solid[1]White solid
Solubility Soluble in ethanol, methanol, DMF, or DMSO. Limited water solubility.[1]Soluble in DMSO

Antibacterial Activity

Both this compound and nargenicin display potent activity against a range of Gram-positive bacteria. Nargenicin has been more extensively studied, with demonstrated efficacy against clinically significant pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Staphylococcus aureus (VRSA).

Table 2: Minimum Inhibitory Concentrations (MIC) of Nargenicin A1 against Gram-Positive Bacteria

Bacterial SpeciesStrainMIC (µg/mL)Reference
Staphylococcus aureusMSSA0.06[2]
Staphylococcus aureusMRSA0.12[2]
Staphylococcus aureusVRSA25[2]
Enterococcus faecalis-14.45
Enterococcus faecium-53.13
Streptococcus spp.-0.017[2]

Mechanism of Action: Inhibition of DNA Polymerase

The primary antibacterial mechanism of nargenicin involves the inhibition of DNA replication through its interaction with the α-subunit of DNA polymerase III (DnaE). This interaction is DNA-dependent, with nargenicin binding to the polymerase-DNA complex. Cryo-electron microscopy studies have revealed that nargenicin binds in the polymerase active site, occupying the positions of both the incoming nucleotide and the templating base. This effectively stalls the replication fork and leads to bacterial cell death.

The inhibitory potency of nargenicin varies against DnaE from different bacterial species, which correlates with the enzyme's affinity for DNA.

Table 3: Inhibitory Concentration (IC₅₀) of Nargenicin against Bacterial DNA Polymerases

DNA PolymeraseIC₅₀ (nM)Reference
S. aureus DnaE8[3]
M. tuberculosis DnaE1125[3]
E. coli Pol IIIα13,000[3]

Below is a diagram illustrating the mechanism of DNA polymerase inhibition by nargenicin.

G cluster_0 Normal DNA Replication cluster_1 Inhibition by Nargenicin DNA_Polymerase DNA Polymerase (DnaE) Elongated_DNA Elongated DNA Strand DNA_Polymerase->Elongated_DNA Synthesizes DNA_Template DNA Template-Primer DNA_Template->DNA_Polymerase Binds to dNTPs Deoxynucleotide Triphosphates (dNTPs) dNTPs->DNA_Polymerase Incorporated Nargenicin Nargenicin DNA_Polymerase_Inhibited DNA Polymerase (DnaE) Blocked_Replication DNA Replication Blocked DNA_Polymerase_Inhibited->Blocked_Replication DNA_Template_Bound DNA Template-Primer DNA_Template_Bound->DNA_Polymerase_Inhibited Nargenicin_Bound Nargenicin Nargenicin_Bound->DNA_Polymerase_Inhibited Binds to active site

Mechanism of DNA polymerase inhibition by nargenicin.

Biosynthesis

This compound and nargenicin are synthesized via a type I polyketide synthase (PKS) pathway. The biosynthetic gene cluster from Nocardia argentinensis has been identified and characterized. This compound is a key intermediate in this pathway. The final step in nargenicin biosynthesis is the esterification of the C-9 hydroxyl group of this compound with pyrrole-2-carboxylic acid.

The diagram below outlines the proposed biosynthetic pathway leading to this compound and nargenicin.

G Precursors Acetate & Propionate Precursors PKS Type I Polyketide Synthase (PKS) Precursors->PKS Polyketide_Chain Linear Polyketide Chain PKS->Polyketide_Chain Cyclization Intramolecular Diels-Alder Cyclization Polyketide_Chain->Cyclization Nodusmicin_Core This compound Core Structure Cyclization->Nodusmicin_Core Tailoring_Enzymes Tailoring Enzymes (e.g., Hydroxylases, Methyltransferases) Nodusmicin_Core->Tailoring_Enzymes This compound This compound Tailoring_Enzymes->this compound Acyltransferase Acyltransferase This compound->Acyltransferase Nargenicin Nargenicin A1 Acyltransferase->Nargenicin Pyrrole Pyrrole-2-carboxylic acid Pyrrole->Acyltransferase

Proposed biosynthetic pathway of this compound and nargenicin.

Experimental Protocols

Isolation and Purification of this compound and Nargenicin from Nocardia Culture

This protocol provides a general framework for the isolation and purification of this compound and nargenicin from a liquid culture of a producing Nocardia strain. Optimization may be required depending on the specific strain and culture conditions.

Workflow Diagram:

G Culture Nocardia sp. Culture Broth Centrifugation Centrifugation Culture->Centrifugation Supernatant Supernatant Centrifugation->Supernatant Mycelium Mycelial Cake Centrifugation->Mycelium Extraction Solvent Extraction (e.g., Ethyl Acetate) Supernatant->Extraction Mycelium->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Chromatography Silica Gel Chromatography Crude_Extract->Chromatography Fractions Eluted Fractions Chromatography->Fractions HPLC Reverse-Phase HPLC Fractions->HPLC Pure_Compounds Pure this compound & Nargenicin HPLC->Pure_Compounds

Workflow for the isolation and purification of this compound and nargenicin.

Methodology:

  • Culturing: Inoculate a suitable production medium with a seed culture of the Nocardia producing strain. Incubate at the optimal temperature (typically 28-30°C) with shaking for a period determined to be optimal for secondary metabolite production (e.g., 7-14 days).

  • Harvesting: Separate the mycelial biomass from the culture broth by centrifugation or filtration.

  • Extraction: Extract the supernatant and the mycelial cake separately with an appropriate organic solvent such as ethyl acetate or butanol. Combine the organic extracts and evaporate to dryness under reduced pressure to obtain the crude extract.

  • Preliminary Fractionation: Subject the crude extract to silica gel column chromatography, eluting with a gradient of increasing polarity (e.g., a hexane-ethyl acetate gradient followed by a dichloromethane-methanol gradient). Collect fractions and monitor by thin-layer chromatography (TLC) for the presence of the target compounds.

  • Purification: Pool the fractions containing this compound and nargenicin and further purify them using reverse-phase high-performance liquid chromatography (HPLC) with a suitable solvent system (e.g., a water-acetonitrile or water-methanol gradient).

  • Characterization: Confirm the identity and purity of the isolated compounds using spectroscopic methods such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard and widely used technique to determine the MIC of an antimicrobial agent against a specific bacterium.

Methodology:

  • Preparation of Antibiotic Stock Solutions: Prepare a stock solution of the purified this compound or nargenicin in a suitable solvent (e.g., DMSO) at a high concentration.

  • Preparation of Microtiter Plates: In a 96-well microtiter plate, perform serial two-fold dilutions of the antibiotic stock solution in a suitable bacterial growth medium (e.g., Mueller-Hinton Broth). The final volume in each well should be 50 µL.

  • Preparation of Bacterial Inoculum: Prepare a bacterial suspension of the test organism in the same growth medium, adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL. Include a positive control well (bacteria and medium, no antibiotic) and a negative control well (medium only).

  • Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is defined as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.

Heterologous Expression of the Nargenicin Biosynthetic Gene Cluster

The heterologous expression of the nargenicin biosynthetic gene cluster in a genetically tractable host, such as Streptomyces coelicolor or Streptomyces lividans, can facilitate the production of nargenicin and its analogs for further study and engineering.

Methodology:

  • Cloning of the Biosynthetic Gene Cluster: Isolate high-molecular-weight genomic DNA from the native Nocardia producer. Amplify the entire nargenicin biosynthetic gene cluster using long-range PCR or capture it from a cosmid or BAC library.

  • Vector Construction: Clone the captured gene cluster into a suitable E. coli-Streptomyces shuttle vector. This vector should contain an origin of transfer (oriT) for conjugation, an appropriate antibiotic resistance marker for selection in both hosts, and potentially an inducible promoter for controlled expression.

  • Transformation of E. coli: Transform the ligation mixture into a suitable E. coli strain (e.g., ET12567/pUZ8002) for propagation and methylation-deficient transfer of the plasmid DNA.

  • Conjugation into Streptomyces: Perform intergeneric conjugation between the E. coli donor strain carrying the gene cluster plasmid and the desired Streptomyces recipient strain. Plate the conjugation mixture on a medium that selects for the Streptomyces exconjugants containing the plasmid.

  • Confirmation of Gene Transfer: Verify the presence of the intact biosynthetic gene cluster in the Streptomyces exconjugants by PCR analysis.

  • Fermentation and Analysis: Cultivate the recombinant Streptomyces strain under conditions suitable for secondary metabolite production. Extract the culture broth and mycelium and analyze for the production of nargenicin and this compound using HPLC and MS.

Conclusion

This compound and nargenicin are structurally and biosynthetically related macrolide antibiotics with significant potential for further investigation. Their potent activity against Gram-positive bacteria, including resistant strains, and the detailed understanding of their mechanism of action make them attractive scaffolds for the development of new antibacterial agents. The elucidation of their biosynthetic pathway and the ability to heterologously express the gene cluster open up avenues for biosynthetic engineering to generate novel analogs with improved properties. Further research, particularly on the quantitative biological activity of this compound and the optimization of heterologous production, will be crucial in realizing the full therapeutic potential of these fascinating natural products.

References

Nodusmicin's Putative Mode of Action on DNA Polymerase: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of November 2025, publicly available scientific literature lacks specific studies on a compound named "Nodusmicin." Consequently, this document serves as a comprehensive template, outlining the requisite experimental studies, data presentation, and theoretical frameworks necessary to elucidate the mode of action of a novel DNA polymerase inhibitor. To illustrate these principles, we will use the well-characterized fluoroquinolone antibiotic, Ciprofloxacin , as a representative example of a compound that targets bacterial DNA topoisomerases, enzymes fundamentally involved in DNA replication and repair. This guide is intended for researchers, scientists, and drug development professionals.

Introduction to DNA Polymerase Inhibition

DNA polymerases are essential enzymes that catalyze the synthesis of DNA molecules from deoxyribonucleotides.[1][2] Their fundamental role in DNA replication and repair makes them a critical target for antimicrobial and anticancer therapies.[2] Inhibitors of DNA polymerase can act through various mechanisms, including competitive inhibition with nucleotide substrates, non-competitive inhibition by binding to allosteric sites, or by interfering with the DNA template.[2][3] Understanding the precise mode of action of a novel inhibitor is crucial for its development as a therapeutic agent.

Elucidating the Mechanism of Action of Ciprofloxacin: A Case Study

Ciprofloxacin is a broad-spectrum fluoroquinolone antibiotic that does not directly inhibit DNA polymerase's nucleotide incorporation activity but targets two essential type II topoisomerases in bacteria: DNA gyrase and topoisomerase IV.[4] These enzymes are crucial for managing DNA supercoiling during replication. Ciprofloxacin stabilizes the covalent complex between these enzymes and the DNA, leading to double-strand breaks and ultimately cell death.[4]

Biochemical Assays

To determine the inhibitory activity of a compound like Ciprofloxacin, a series of biochemical assays are typically performed.

Enzyme TargetOrganismAssay TypeIC50 (µM)
DNA GyraseEscherichia coliSupercoiling Inhibition0.5 - 1.5
Topoisomerase IVEscherichia coliDecatenation Assay5 - 15
DNA GyraseStaphylococcus aureusSupercoiling Inhibition0.8 - 2.0
Topoisomerase IVStaphylococcus aureusDecatenation Assay0.5 - 1.2

Note: IC50 values are approximate and can vary based on experimental conditions.

Cell-Based Assays

The in vitro activity of an inhibitor is further validated through cell-based assays to determine its efficacy against whole organisms.

Bacterial StrainGram TypeMIC (µg/mL)
Escherichia coliNegative0.008 - 0.03
Staphylococcus aureus (MSSA)Positive0.12 - 0.5
Staphylococcus aureus (MRSA)Positive0.5 - >128
Pseudomonas aeruginosaNegative0.25 - 1.0

Note: MIC values can vary significantly based on the specific strain and the presence of resistance mechanisms.

Experimental Protocols

Detailed methodologies are critical for the reproducibility and validation of findings. Below are representative protocols for key experiments.

DNA Gyrase Supercoiling Assay

This assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.

Materials:

  • Relaxed pBR322 DNA

  • E. coli DNA Gyrase

  • Assay Buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% (w/v) glycerol)

  • Test compound (e.g., Ciprofloxacin)

  • Agarose gel, electrophoresis buffer, and staining agent (e.g., ethidium bromide)

Protocol:

  • Prepare reaction mixtures containing assay buffer, relaxed pBR322 DNA, and varying concentrations of the test compound.

  • Add DNA gyrase to initiate the reaction.

  • Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C) for a specified time (e.g., 1 hour).

  • Stop the reaction by adding a stop buffer containing a chelating agent (e.g., EDTA) and a loading dye.

  • Analyze the DNA topoisomers by agarose gel electrophoresis.

  • Visualize the DNA bands under UV light after staining and quantify the amount of supercoiled DNA.

Topoisomerase IV Decatenation Assay

This assay assesses the inhibition of topoisomerase IV's ability to separate catenated (interlinked) DNA circles.

Materials:

  • Kinetoplast DNA (kDNA) - a network of interlocked DNA minicircles

  • E. coli Topoisomerase IV

  • Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 100 mM KCl, 10 mM MgCl₂, 1 mM DTT, 1 mM ATP)

  • Test compound

  • Agarose gel, electrophoresis buffer, and staining agent

Protocol:

  • Set up reaction mixtures with assay buffer, kDNA, and a dilution series of the test compound.

  • Add topoisomerase IV to start the reaction.

  • Incubate at the optimal temperature (e.g., 37°C) for a defined period (e.g., 30 minutes).

  • Terminate the reaction with a stop buffer.

  • Separate the decatenated minicircles from the kDNA network using agarose gel electrophoresis.

  • Stain and visualize the gel to determine the extent of decatenation and, thus, inhibition.

Visualizing the Mode of Action and Experimental Workflow

Diagrams are invaluable tools for representing complex biological pathways and experimental procedures.

mode_of_action cluster_replication Bacterial DNA Replication Fork cluster_inhibition Inhibition by Ciprofloxacin DNA_template DNA Template Replication_Complex Replisome Supercoiled_DNA Positive Supercoils Replication_Complex->Supercoiled_DNA unwinding DNA_Gyrase DNA Gyrase (Topoisomerase II) Supercoiled_DNA->DNA_Gyrase substrate Relaxed_DNA Relaxed DNA DNA_Gyrase->Relaxed_DNA relaxation Cleavable_Complex Ternary Complex (Gyrase-DNA-Cipro) DNA_Gyrase->Cleavable_Complex forms Ciprofloxacin Ciprofloxacin Ciprofloxacin->DNA_Gyrase binds to DSB Double-Strand Breaks Cleavable_Complex->DSB leads to Cell_Death Bacterial Cell Death DSB->Cell_Death induces

Caption: Ciprofloxacin's mode of action on DNA gyrase.

experimental_workflow Start Compound Synthesis (this compound) Biochemical_Assays Biochemical Assays (e.g., Supercoiling, Decatenation) Start->Biochemical_Assays Cell_Based_Assays Cell-Based Assays (MIC Determination) Start->Cell_Based_Assays Determine_IC50 Determine IC50 Values Biochemical_Assays->Determine_IC50 Mechanism_Studies Further Mechanistic Studies (e.g., Resistance, Kinetics) Determine_IC50->Mechanism_Studies Determine_MIC Determine MIC Values Cell_Based_Assays->Determine_MIC Determine_MIC->Mechanism_Studies Lead_Optimization Lead Optimization Mechanism_Studies->Lead_Optimization

Caption: General workflow for characterizing a novel DNA polymerase inhibitor.

Conclusion

The systematic approach detailed in this guide provides a robust framework for the investigation of novel DNA polymerase inhibitors. By employing a combination of biochemical and cell-based assays, and by meticulously documenting experimental protocols and results, researchers can effectively characterize the mode of action of new chemical entities. The use of clear data presentation and visual diagrams is paramount for communicating these complex findings to the scientific community and for guiding further drug development efforts. While "this compound" remains an uncharacterized agent, the principles and methodologies outlined herein, exemplified by the study of Ciprofloxacin, are universally applicable to the exciting and critical field of DNA polymerase inhibitor research.

References

An In-Depth Technical Guide to the Synthesis of Nodusmicin Analogs and Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nodusmicin is a polyketide macrolide antibiotic that has garnered interest within the scientific community due to its unique structural features and biological activity. As a member of the nargenicin family of antibiotics, it shares a core macrolide structure that is a promising scaffold for the development of novel therapeutic agents. The emergence of antibiotic-resistant bacterial strains necessitates the exploration of new chemical entities, and the synthesis of analogs and derivatives of natural products like this compound represents a critical strategy in this endeavor. This technical guide provides a comprehensive overview of the synthesis of this compound analogs and derivatives, with a focus on the closely related and more extensively studied nargenicin A1. The document details synthetic methodologies, presents quantitative biological data to elucidate structure-activity relationships (SAR), and illustrates the underlying mechanism of action.

This compound and nargenicin A1 are structurally very similar, with nargenicin A1 being a derivative of this compound.[1] Research into the biosynthesis of nargenicin A1 has revealed several novel analogs, providing a basis for synthetic exploration.[2] This guide will leverage the available information on nargenicin to inform the potential synthesis and derivatization of this compound.

Mechanism of Action: Inhibition of DNA Polymerase III

This compound and its analogs, like nargenicin, exert their antibacterial effects by targeting a fundamental process in bacterial replication: DNA synthesis. Specifically, these macrolides inhibit the activity of the α-subunit of DNA polymerase III, known as DnaE1.[3] This inhibition is not a simple competitive binding to the active site; rather, it is a DNA-dependent process. Nargenicin binds to the DnaE1-DNA complex, effectively trapping the polymerase on the DNA strand and preventing the incorporation of new nucleotides. This leads to a halt in DNA replication and ultimately results in bacterial cell death. The unique, DNA-dependent binding mode of nargenicin to DnaE1 presents a compelling target for the development of novel antibiotics with a reduced likelihood of cross-resistance to existing drug classes.

Nodusmicin_Mechanism_of_Action cluster_replication_fork Bacterial DNA Replication Fork cluster_inhibition Inhibition by this compound Analog DNA_Template DNA Template DnaE1 DNA Polymerase III (DnaE1 subunit) DNA_Template->DnaE1 binds to Replication DNA Elongation DnaE1->Replication catalyzes Ternary_Complex DnaE1-DNA-Nodusmicin Complex (Trapped) dNTPs dNTPs dNTPs->DnaE1 incorporates Inhibition Replication Stalled Nodusmicin_Analog This compound/Nargenicin Analog Nodusmicin_Analog->DnaE1 binds to (DNA-dependent) Ternary_Complex->Inhibition leads to

Mechanism of action of this compound/Nargenicin analogs.

Synthesis of this compound Analogs and Derivatives

The total synthesis of complex natural products like this compound is a challenging endeavor. However, the isolation of this compound from fermentation provides a starting scaffold for semi-synthetic modifications. Furthermore, understanding the biosynthetic pathways allows for the generation of novel analogs through metabolic engineering.

Key Synthetic Precursor: this compound

This compound itself is a key precursor for the semi-synthesis of various analogs, most notably Nargenicin A1. The conversion of this compound to nargenicin A1 has been reported, providing a foundational synthetic transformation.[1]

Biosynthetically Guided Analog Synthesis

Recent studies on the biosynthesis of nargenicin A1 have led to the characterization of several novel analogs.[2] These compounds arise from modifications of the this compound core by tailoring enzymes within the producing organism. While these analogs were generated through biological methods, their structures provide a blueprint for chemical synthesis. The identified analogs include:

  • 18-O-acetyl-nodusmicin

  • 18-O-acetyl-nargenicin

  • 23-demethyl-8,13-deoxy-nodusmicin

  • 23-demethyl-8,13-deoxynargenicin

  • 8,13-deoxythis compound

  • 8,13-deoxynargenicin

The synthesis of these analogs from this compound would involve targeted chemical reactions such as acetylation, demethylation, and deoxygenation.

Experimental Protocols

Detailed experimental protocols for the synthesis of specific this compound analogs are not extensively reported in the literature. However, based on known chemical transformations for similar macrolides, the following general procedures can be proposed.

General Procedure for Acetylation (e.g., Synthesis of 18-O-acetyl-nodusmicin)

To a solution of this compound in a suitable aprotic solvent (e.g., dichloromethane), an acetylating agent such as acetic anhydride or acetyl chloride is added in the presence of a base (e.g., triethylamine or pyridine). The reaction is stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC). The reaction mixture is then quenched with a saturated aqueous solution of sodium bicarbonate and extracted with an organic solvent. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired 18-O-acetyl-nodusmicin.

General Procedure for Glycosylation (e.g., Synthesis of Nargenicin A1 Glycosides)

The glycosylation of nargenicin A1 has been achieved using a one-pot reaction system employing a glycosyltransferase.[4][5] A typical chemoenzymatic glycosylation involves the activation of a sugar donor, such as glucose, to a nucleotide sugar (e.g., UDP-glucose). This activated sugar is then transferred to the aglycone (nargenicin A1) by a glycosyltransferase. The reaction is typically carried out in a buffered aqueous solution at a controlled pH and temperature. The progress of the reaction is monitored by HPLC. Upon completion, the product is isolated and purified using chromatographic techniques.

Structure-Activity Relationship (SAR)

The biological activity of this compound analogs is highly dependent on their chemical structure. By systematically modifying the this compound core and evaluating the antibacterial activity of the resulting derivatives, a structure-activity relationship can be established. The following table summarizes the reported antibacterial activity (Minimum Inhibitory Concentration, MIC) of nargenicin A1 and some of its analogs against various bacterial strains.

CompoundModificationS. aureus (MSSA) MIC (µg/mL)S. aureus (MRSA) MIC (µg/mL)Enterococcus faecalis MIC (µg/mL)
Nargenicin A1 -0.060.1214.45
This compound PrecursorData not availableData not availableData not available
18-deoxynargenicin A1 C18-OH removedData not availableData not availableData not available
Nargenicin A1 acid C23-ester hydrolyzedReduced activityReduced activityReduced activity
Glycosylated Nargenicin A1 Glycosylation at C11/C18Data not availableData not availableData not available

Data compiled from multiple sources.[3][6][7] Note that direct comparative data for all analogs against a standardized panel of bacteria is limited.

From the available data, it is evident that modifications to the this compound/nargenicin scaffold can significantly impact antibacterial potency. For instance, the hydrolysis of the ester at C23 in nargenicin A1 to the corresponding carboxylic acid leads to a reduction in antibacterial activity.[6] This suggests that the ester functionality is important for target engagement or cell penetration. Further systematic synthesis and evaluation of a diverse range of analogs are required to build a more comprehensive SAR profile.

Experimental Workflow for Analog Synthesis and Evaluation

The development of novel this compound analogs follows a logical workflow from synthesis to biological characterization. This process is iterative, with the biological data from one round of analogs informing the design of the next generation.

Analog_Synthesis_Workflow Start This compound Core Scaffold Synthesis Chemical or Biological Modification Start->Synthesis Purification Purification and Characterization (HPLC, NMR, MS) Synthesis->Purification Bioassay Biological Evaluation (e.g., MIC determination) Purification->Bioassay SAR Structure-Activity Relationship (SAR) Analysis Bioassay->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Synthesis Iterative Design

Workflow for this compound analog synthesis and evaluation.

Conclusion

The synthesis of this compound analogs and derivatives presents a promising avenue for the discovery of new antibacterial agents. By leveraging the natural scaffold of this compound and its close relative nargenicin A1, medicinal chemists can explore a diverse chemical space to identify compounds with improved potency, spectrum of activity, and pharmacokinetic properties. The established mechanism of action, targeting the DnaE1 subunit of DNA polymerase III, provides a solid foundation for rational drug design. While detailed synthetic protocols for a wide range of this compound analogs are still to be fully elucidated in the public domain, the combination of biosynthetic insights and established chemical methodologies offers a clear path forward. Future research should focus on the systematic synthesis of novel derivatives and their comprehensive biological evaluation to build a robust structure-activity relationship, ultimately leading to the development of clinically viable drug candidates.

References

Methodological & Application

Application Notes & Protocols: Nodusmicin In Vitro Antibacterial Susceptibility Testing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the methodologies for determining the in vitro antibacterial susceptibility of nodusmicin, a macrolide antibiotic with activity against Gram-positive bacteria. The protocols are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) for broth microdilution and disk diffusion assays.

Introduction

This compound is a macrolide antibiotic, a class of drugs known to inhibit bacterial protein synthesis. Due to the emergence of antibiotic-resistant bacteria, robust and standardized methods for susceptibility testing are crucial for evaluating the efficacy of new and existing antimicrobial agents. These protocols outline the necessary steps to determine the Minimum Inhibitory Concentration (MIC) and the zone of inhibition for this compound against various Gram-positive bacteria.

Quantitative Data Summary

Table 1: MIC of Nargenicin A1 against Staphylococcus aureus Strains [1]

Bacterial StrainMIC (µg/mL)
Methicillin-Sensitive S. aureus (MSSA)0.06
Methicillin-Resistant S. aureus (MRSA)0.12
Vancomycin-Resistant S. aureus (VRSA)25

Table 2: MIC of Nargenicin A1 against Enterococcus Strains [1]

Bacterial StrainMean MIC (µg/mL)
Enterococcus faecalis14.45
Enterococcus faecium53.13

Table 3: MIC of Nargenicin A1 against Streptococcus Strains [1]

Bacterial StrainMean MIC (µg/mL)
Streptococcus spp.0.017

Experimental Protocols

Protocol 1: Broth Microdilution Method for MIC Determination

This protocol is adapted from the CLSI guidelines and is a standard method for determining the MIC of an antimicrobial agent.

Materials:

  • This compound (or a structurally similar compound like nargenicin A1) stock solution of known concentration

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial inoculum suspension standardized to 0.5 McFarland

  • Sterile diluent (e.g., saline or CAMHB)

  • Incubator (35°C ± 2°C)

  • Multichannel pipette

Procedure:

  • Prepare this compound Dilutions:

    • Perform serial two-fold dilutions of the this compound stock solution in CAMHB in the 96-well plate to achieve a range of concentrations.

    • The final volume in each well should be 100 µL.

    • Include a growth control well (CAMHB without antibiotic) and a sterility control well (uninoculated CAMHB).

  • Prepare Bacterial Inoculum:

    • From a fresh culture (18-24 hours old), suspend several colonies in a sterile diluent.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.

  • Inoculation:

    • Add 10 µL of the diluted bacterial inoculum to each well (except the sterility control), resulting in a final volume of 110 µL.

  • Incubation:

    • Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading the MIC:

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye.

Protocol 2: Disk Diffusion Method (Kirby-Bauer)

This method provides a qualitative assessment of susceptibility and is based on the principle of antibiotic diffusion from a paper disk into an agar medium.

Materials:

  • Paper disks impregnated with a known concentration of this compound

  • Mueller-Hinton Agar (MHA) plates (4 mm depth)

  • Bacterial inoculum suspension standardized to 0.5 McFarland

  • Sterile cotton swabs

  • Incubator (35°C ± 2°C)

  • Ruler or caliper

Procedure:

  • Prepare Inoculum:

    • Prepare a bacterial inoculum suspension as described in the broth microdilution protocol.

  • Inoculate the Agar Plate:

    • Dip a sterile cotton swab into the standardized inoculum and remove excess fluid by pressing it against the inside of the tube.

    • Streak the swab evenly over the entire surface of the MHA plate in three directions to ensure confluent growth.

  • Apply Antibiotic Disks:

    • Aseptically place the this compound-impregnated disks on the surface of the inoculated agar.

    • Ensure the disks are in firm contact with the agar.

  • Incubation:

    • Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.

  • Measure the Zone of Inhibition:

    • After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters.

    • Interpret the results (Susceptible, Intermediate, or Resistant) based on established zone diameter breakpoints (if available for this compound).

Visualizations

Mechanism of Action: Inhibition of Protein Synthesis

This compound, as a macrolide antibiotic, is presumed to act by inhibiting bacterial protein synthesis. It is thought to bind to the 50S ribosomal subunit, interfering with the translocation step of polypeptide chain elongation.

G cluster_ribosome Bacterial Ribosome (70S) 50S_Subunit 50S Subunit 30S_Subunit 30S Subunit Polypeptide Growing Polypeptide Chain 50S_Subunit->Polypeptide Catalyzes Peptide Bond mRNA mRNA mRNA->30S_Subunit Binds to This compound This compound This compound->50S_Subunit Binds to Exit Tunnel Inhibition Inhibition of Translocation This compound->Inhibition tRNA tRNA tRNA->50S_Subunit Enters A-site Polypeptide->Inhibition Elongation Blocked

Caption: this compound's proposed mechanism of action.

Experimental Workflow: Broth Microdilution

The following diagram illustrates the workflow for the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

G Start Start Prepare_Dilutions Prepare Serial Dilutions of this compound Start->Prepare_Dilutions Prepare_Inoculum Prepare Standardized Bacterial Inoculum Start->Prepare_Inoculum Inoculate_Plate Inoculate Microtiter Plate Prepare_Dilutions->Inoculate_Plate Prepare_Inoculum->Inoculate_Plate Incubate Incubate at 35°C for 16-20 hours Inoculate_Plate->Incubate Read_MIC Read MIC (Lowest concentration with no visible growth) Incubate->Read_MIC End End Read_MIC->End

Caption: Broth microdilution workflow.

Logical Relationship: Susceptibility Interpretation

This diagram shows the logical relationship for interpreting the results of susceptibility testing based on the MIC value and established breakpoints.

G MIC_Value Determined MIC Value Comparison MIC ≤ Breakpoint? MIC_Value->Comparison Breakpoint Clinical Breakpoint Breakpoint->Comparison Susceptible Susceptible Comparison->Susceptible Yes Resistant Resistant Comparison->Resistant No

Caption: Logic for susceptibility determination.

References

Application Notes and Protocols for Nodusmicin Minimum Inhibitory Concentration (MIC) Determination

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nodusmicin is a macrolide antibiotic produced by Nocardia sp. and is a co-metabolite of nargenicin.[1] Structurally, it possesses the core macrocyclic lactone of nargenicin but lacks the pyrrole ester.[1] this compound has demonstrated potent antibacterial activity against both aerobic and anaerobic bacteria, with a notable effect on Gram-positive organisms.[1] As with other macrolide antibiotics, its mechanism of action is understood to be the inhibition of bacterial protein synthesis. Macrolides typically bind to the 50S ribosomal subunit, interfering with the translocation of peptidyl-tRNA and thereby halting peptide chain elongation.[2][3]

The Minimum Inhibitory Concentration (MIC) is a critical parameter in the evaluation of new antimicrobial agents. It represents the lowest concentration of an antibiotic that prevents the visible growth of a microorganism in vitro.[2] Standardized protocols for MIC determination are essential for the reproducible and comparable assessment of an antibiotic's potency. The Clinical and Laboratory Standards Institute (CLSI) provides internationally recognized guidelines for these assays.

These application notes provide detailed protocols for determining the MIC of this compound against various bacterial strains, guidance on data presentation, and a visual representation of the experimental workflow and the general mechanism of action.

Data Presentation

The following tables are structured to present the quantitative data from this compound MIC determination experiments. The MIC values should be recorded in µg/mL.

Table 1: this compound MIC Values against Gram-Positive Aerobic Bacteria

Bacterial StrainATCC NumberThis compound MIC (µg/mL)
Staphylococcus aureuse.g., 29213Data from Snyder et al. (1984)
Streptococcus pneumoniaee.g., 49619Data from Snyder et al. (1984)
Enterococcus faecalise.g., 29212Data from Snyder et al. (1984)
Bacillus subtilise.g., 6633Data from Snyder et al. (1984)

Table 2: this compound MIC Values against Anaerobic Bacteria

Bacterial StrainATCC NumberThis compound MIC (µg/mL)
Clostridium perfringense.g., 13124Data from Snyder et al. (1984)
Bacteroides fragilise.g., 25285Data from Snyder et al. (1984)
Propionibacterium acnese.g., 6919Data from Snyder et al. (1984)

Note: The specific MIC values for this compound are expected to be found in the publication by Snyder W.C. et al. J. Am. Chem. Soc. 1984, 106, 784. Due to restricted access, this data could not be directly included.

Mandatory Visualizations

macrolide_mechanism cluster_ribosome Bacterial Ribosome (70S) 50S_subunit 50S Subunit Exit_Tunnel Polypeptide Exit Tunnel Protein_Synthesis Protein Synthesis 50S_subunit->Protein_Synthesis Blocks Translocation 30S_subunit 30S Subunit This compound This compound (Macrolide) This compound->50S_subunit Binds to Bacterial_Growth Bacterial Growth Inhibition Protein_Synthesis->Bacterial_Growth Leads to

Caption: General mechanism of action of macrolide antibiotics like this compound.

MIC_Workflow start Start prep_this compound Prepare this compound Stock Solution start->prep_this compound prep_inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) start->prep_inoculum serial_dilution Perform 2-fold Serial Dilutions in 96-well plate prep_this compound->serial_dilution inoculate Inoculate wells with Bacterial Suspension serial_dilution->inoculate prep_inoculum->inoculate incubate Incubate at 35-37°C for 16-20 hours (or under anaerobic conditions) inoculate->incubate read_results Visually Inspect for Growth (Turbidity) incubate->read_results determine_mic Determine MIC: Lowest concentration with no visible growth read_results->determine_mic end End determine_mic->end

Caption: Experimental workflow for MIC determination by broth microdilution.

Experimental Protocols

The following protocols are based on the CLSI guidelines for antimicrobial susceptibility testing.

Protocol 1: Broth Microdilution MIC Assay for Aerobic Bacteria

1. Materials:

  • This compound (powder)

  • Solvent for this compound (e.g., DMSO or ethanol)[1]

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial strains for testing (e.g., S. aureus, S. pneumoniae, E. faecalis)

  • 0.5 McFarland turbidity standard

  • Sterile saline or broth for inoculum preparation

  • Incubator (35 ± 2°C)

  • Spectrophotometer or densitometer

2. Preparation of this compound Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1280 µg/mL in the appropriate solvent. Note: The final concentration of the solvent in the test wells should not exceed 1% and should not affect bacterial growth.

  • Further dilutions will be made from this stock solution in CAMHB.

3. Preparation of Bacterial Inoculum:

  • From a fresh (18-24 hour) agar plate, select 3-5 well-isolated colonies of the test organism.

  • Transfer the colonies to a tube containing 4-5 mL of sterile saline or broth.

  • Vortex the tube to create a smooth suspension.

  • Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Within 15 minutes of preparation, dilute this adjusted suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.

4. Microdilution Plate Preparation and Inoculation:

  • Dispense 50 µL of CAMHB into wells 2 through 12 of a 96-well microtiter plate.

  • Prepare a 256 µg/mL working solution of this compound in CAMHB. Add 100 µL of this solution to well 1.

  • Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10. This will create a concentration range from 128 µg/mL to 0.25 µg/mL.

  • Well 11 will serve as a growth control (no antibiotic).

  • Well 12 will serve as a sterility control (no bacteria).

  • Add 50 µL of the standardized bacterial inoculum (prepared in step 3) to wells 1 through 11. The final volume in these wells will be 100 µL, and the final this compound concentrations will be half of the initial concentrations (64 µg/mL to 0.125 µg/mL).

5. Incubation:

  • Cover the microtiter plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.

6. Reading and Interpreting Results:

  • After incubation, examine the plate for bacterial growth (turbidity). The sterility control (well 12) should be clear, and the growth control (well 11) should show distinct turbidity.

  • The MIC is the lowest concentration of this compound at which there is no visible growth.

Protocol 2: Agar Dilution MIC Assay for Anaerobic Bacteria

1. Materials:

  • This compound (powder)

  • Solvent for this compound

  • Brucella agar supplemented with hemin, vitamin K1, and 5% laked sheep blood

  • Sterile petri dishes

  • Anaerobic bacterial strains for testing (e.g., C. perfringens, B. fragilis)

  • 0.5 McFarland turbidity standard

  • Thioglycollate broth or other suitable broth for inoculum preparation

  • Anaerobic incubation system (e.g., anaerobic jar or chamber)

  • Inoculum replicating apparatus

2. Preparation of this compound-Containing Agar Plates:

  • Prepare a series of this compound stock solutions at 10 times the final desired concentrations.

  • Melt the supplemented Brucella agar and cool to 48-50°C in a water bath.

  • For each desired concentration, add 2 mL of the corresponding 10x this compound stock solution to 18 mL of molten agar. Mix thoroughly by inverting the tube several times, avoiding air bubbles.

  • Pour the agar into sterile petri dishes and allow them to solidify.

  • Prepare a drug-free control plate.

3. Preparation of Bacterial Inoculum:

  • Grow the anaerobic bacteria on a suitable agar plate in an anaerobic environment for 24-48 hours.

  • Prepare a bacterial suspension in a suitable broth, adjusting the turbidity to match the 0.5 McFarland standard.

4. Inoculation:

  • Using an inoculum replicating apparatus, spot-inoculate approximately 1-2 µL of the standardized bacterial suspension onto the surface of the this compound-containing agar plates and the control plate. Each spot should contain approximately 10⁴ CFU.

  • Allow the inoculum spots to dry completely before inverting the plates.

5. Incubation:

  • Place the plates in an anaerobic jar or chamber and incubate at 35-37°C for 42-48 hours.

6. Reading and Interpreting Results:

  • After incubation, examine the plates for bacterial growth. The growth control plate should show confluent growth.

  • The MIC is the lowest concentration of this compound that completely inhibits growth, or allows for the growth of only a faint haze or one or two colonies.

References

Application Notes and Protocols for Nodusmicin Target Binding Affinity Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nodusmicin is a novel antibiotic with potential therapeutic applications. Understanding its binding affinity to its biological target is a critical step in the drug development process, providing essential information on potency, specificity, and mechanism of action.[1][2] These application notes provide a comprehensive overview and detailed protocols for conducting target binding affinity assays for this compound, with a focus on a hypothesized mechanism of action targeting the bacterial ribosome, a common target for antibiotics like macrolides.[3][4][5][6] The protocols described herein are foundational and can be adapted based on the specific biochemical properties of this compound and its putative target.

Biochemical assays are crucial in early drug discovery for validating targets and quantifying molecular interactions in a controlled, cell-free environment.[1][7] The following sections detail established methodologies such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Radioligand Binding Assays to characterize the binding kinetics and thermodynamics of this compound.

Hypothetical Target: Bacterial 50S Ribosomal Subunit

For the purpose of these application notes, we will proceed with the hypothesis that this compound, similar to macrolide antibiotics, targets the 50S ribosomal subunit in bacteria.[4][5][6] This interaction is presumed to inhibit protein synthesis by blocking the nascent peptide exit tunnel.[3][4] The following protocols are designed to investigate and quantify the binding affinity of this compound to this ribosomal subunit.

Data Presentation: Quantitative Binding Parameters

The following table summarizes hypothetical quantitative data that could be obtained from the described binding affinity assays. This structured format allows for easy comparison of key binding parameters.

Assay TypeLigandAnalyteKD (nM)kon (1/Ms)koff (1/s)Stoichiometry (n)ΔH (kcal/mol)-TΔS (kcal/mol)
Surface Plasmon Resonance (SPR)Biotinylated this compound50S Ribosomal Subunit15.22.5 x 1053.8 x 10-3N/AN/AN/A
Isothermal Titration Calorimetry (ITC)This compound50S Ribosomal Subunit18.5N/AN/A1.1-12.82.3
Radioligand Binding Assay[3H]-Nodusmicin50S Ribosomal Subunit20.1N/AN/AN/AN/AN/A

Caption: Table 1. Hypothetical binding affinity data for this compound with the bacterial 50S ribosomal subunit as determined by various biophysical and biochemical assays.

Experimental Protocols

Surface Plasmon Resonance (SPR) Assay

SPR is a label-free technique used to measure real-time biomolecular interactions, providing kinetic data on association (kon) and dissociation (koff) rates, from which the equilibrium dissociation constant (KD) can be calculated.[2]

Objective: To determine the binding kinetics of this compound to the immobilized 50S ribosomal subunit.

Workflow Diagram:

SPR_Workflow cluster_prep Preparation cluster_run SPR Measurement cluster_analysis Data Analysis prep1 Immobilize 50S Ribosomal Subunit on Sensor Chip run1 Association Phase: Inject this compound prep1->run1 prep2 Prepare this compound Analytes (Serial Dilutions) prep2->run1 run2 Dissociation Phase: Inject Running Buffer run1->run2 run3 Regeneration run2->run3 analysis1 Generate Sensorgrams run2->analysis1 run3->run1 Next Cycle analysis2 Fit Data to Kinetic Model analysis1->analysis2 analysis3 Determine k_on, k_off, and K_D analysis2->analysis3

Caption: Figure 1. Workflow for a Surface Plasmon Resonance (SPR) experiment.

Protocol:

  • Immobilization of the 50S Ribosomal Subunit:

    • Activate the surface of a sensor chip (e.g., CM5) with a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-ethyl-N'-(dimethylaminopropyl)carbodiimide (EDC).

    • Inject the purified 50S ribosomal subunit (e.g., at 50 µg/mL in an appropriate buffer, pH 4.5) over the activated surface to achieve the desired immobilization level.

    • Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl, pH 8.5.

    • A reference flow cell should be prepared similarly but without the ribosomal subunit to subtract non-specific binding.

  • Analyte Preparation:

    • Prepare a stock solution of this compound in a suitable running buffer (e.g., HBS-EP+).

    • Perform a serial dilution of the this compound stock solution to create a range of concentrations to be tested (e.g., 0.1 nM to 1 µM).

  • SPR Measurement:

    • Equilibrate the system with running buffer.

    • Inject the different concentrations of this compound over the sensor chip surface for a defined period to monitor the association phase.

    • Switch to injecting running buffer to monitor the dissociation phase.

    • After each cycle, regenerate the sensor surface using a mild regeneration solution (e.g., a short pulse of a low pH buffer or high salt concentration) to remove the bound analyte.

  • Data Analysis:

    • Subtract the reference flow cell data from the active flow cell data to correct for bulk refractive index changes and non-specific binding.

    • Fit the resulting sensorgrams to an appropriate binding model (e.g., 1:1 Langmuir binding) using the instrument's analysis software to determine the kinetic parameters kon, koff, and the equilibrium dissociation constant KD.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change that occurs upon binding of a ligand to its target molecule. This technique provides a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of binding.

Objective: To determine the thermodynamic parameters of the this compound-50S ribosomal subunit interaction.

Workflow Diagram:

ITC_Workflow cluster_prep Preparation cluster_run ITC Measurement cluster_analysis Data Analysis prep1 Prepare 50S Ribosomal Subunit in Sample Cell run1 Equilibrate System prep1->run1 prep2 Prepare this compound in Syringe prep2->run1 run2 Inject this compound into Sample Cell (Titration) run1->run2 run3 Measure Heat Change run2->run3 run3->run2 Next Injection analysis1 Generate Titration Curve run3->analysis1 analysis2 Fit Data to Binding Model analysis1->analysis2 analysis3 Determine K_D, n, ΔH, and ΔS analysis2->analysis3

Caption: Figure 2. Workflow for an Isothermal Titration Calorimetry (ITC) experiment.

Protocol:

  • Sample Preparation:

    • Prepare a solution of the 50S ribosomal subunit (e.g., 10 µM) in a suitable buffer (e.g., phosphate-buffered saline, PBS) and place it in the sample cell of the calorimeter.

    • Prepare a concentrated solution of this compound (e.g., 100 µM) in the same buffer and load it into the injection syringe. It is critical that both solutions are in identical buffer to minimize heat of dilution effects.

  • ITC Measurement:

    • Allow the system to equilibrate to the desired temperature (e.g., 25°C).

    • Perform a series of small, sequential injections of the this compound solution into the sample cell containing the 50S ribosomal subunit.

    • The heat change associated with each injection is measured.

  • Data Analysis:

    • Integrate the heat change peaks for each injection and plot them against the molar ratio of this compound to the 50S ribosomal subunit.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) using the analysis software to determine the thermodynamic parameters: KD, n, ΔH, and ΔS.

Radioligand Binding Assay

This is a highly sensitive assay that uses a radioactively labeled ligand (e.g., [3H]-Nodusmicin) to quantify its binding to a target.

Objective: To determine the binding affinity (KD) and the maximum number of binding sites (Bmax) for this compound on the 50S ribosomal subunit.

Workflow Diagram:

Radioligand_Workflow cluster_prep Preparation cluster_run Binding Reaction cluster_analysis Data Analysis prep1 Prepare [3H]-Nodusmicin (Radioligand) run1 Incubate Radioligand with Ribosomal Subunit prep1->run1 prep2 Prepare 50S Ribosomal Subunit prep2->run1 prep3 Prepare Unlabeled this compound (for Non-specific Binding) prep3->run1 Parallel Experiment run2 Separate Bound and Free Ligand run1->run2 analysis1 Quantify Radioactivity run2->analysis1 analysis2 Plot Saturation Binding Curve analysis1->analysis2 analysis3 Determine K_D and B_max analysis2->analysis3

Caption: Figure 3. Workflow for a Radioligand Binding Assay.

Protocol:

  • Reaction Setup:

    • In a series of tubes, add a fixed concentration of the 50S ribosomal subunit.

    • Add increasing concentrations of [3H]-Nodusmicin.

    • For determining non-specific binding, prepare a parallel set of tubes that also contain a high concentration of unlabeled this compound to saturate the specific binding sites.

  • Incubation:

    • Incubate the reaction mixtures at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium. The optimal incubation time should be determined empirically.[8]

  • Separation of Bound and Free Ligand:

    • Rapidly separate the bound from the free radioligand. A common method is rapid filtration through a glass fiber filter, which retains the ribosomal subunits and the bound ligand while allowing the free ligand to pass through.

    • Wash the filters quickly with ice-cold buffer to remove any non-specifically trapped radioligand.

  • Quantification and Analysis:

    • Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a scintillation counter.

    • Calculate specific binding by subtracting the non-specific binding from the total binding at each radioligand concentration.

    • Plot the specific binding as a function of the radioligand concentration to generate a saturation curve.

    • Analyze the saturation curve using non-linear regression to a one-site binding model to determine the KD and Bmax.

Signaling Pathway Considerations

While this compound is hypothesized to directly inhibit protein synthesis, its downstream effects could modulate various cellular signaling pathways. For instance, the inhibition of bacterial protein synthesis can trigger stress responses. The following diagram illustrates a hypothetical signaling cascade that could be affected by this compound's activity.

Signaling_Pathway This compound This compound ribosome 50S Ribosomal Subunit This compound->ribosome protein_synthesis Protein Synthesis ribosome->protein_synthesis stress_response Bacterial Stress Response (e.g., Stringent Response) protein_synthesis->stress_response growth_inhibition Bacterial Growth Inhibition protein_synthesis->growth_inhibition stress_response->growth_inhibition

Caption: Figure 4. Hypothetical signaling pathway affected by this compound.

Conclusion

The protocols outlined in these application notes provide a robust framework for characterizing the binding affinity of this compound to its putative target, the bacterial 50S ribosomal subunit. The selection of a specific assay will depend on the research question, available resources, and the desired level of detail regarding the binding interaction.[2] By systematically applying these methodologies, researchers can gain valuable insights into the molecular basis of this compound's antibiotic activity, which is essential for its further development as a therapeutic agent.

References

Crystallization of Nodusmicin for Structural Analysis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nodusmicin is a macrolide antibiotic produced by Nocardia sp. with potent activity against both aerobic and anaerobic bacteria.[1][2] Elucidating its three-dimensional structure through techniques like X-ray crystallography is crucial for understanding its mechanism of action and for guiding the rational design of novel derivatives with improved therapeutic properties. A critical prerequisite for X-ray crystallography is the growth of high-quality single crystals.

To date, specific crystallization protocols for this compound have not been published in peer-reviewed literature. However, based on its chemical properties and established methods for other macrolide antibiotics, generalized protocols can be adapted to facilitate the crystallization of this compound. This document provides detailed application notes and starting protocols for researchers aiming to obtain this compound crystals suitable for structural analysis.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental to developing a successful crystallization strategy.

PropertyValueReference
Molecular FormulaC23H34O7[1]
Molecular Weight422.7 g/mol [1]
AppearanceWhite solid[1]
SolubilityLimited water solubility; Soluble in ethanol, methanol, DMF, DMSO.[1][3]
Storage-20°C[1]

General Crystallization Strategies for Macrolides

The limited aqueous solubility and hydrophobic nature of macrolides like this compound suggest that crystallization methods suitable for organic small molecules will be most effective.[4] Common techniques include slow evaporation, vapor diffusion, slow cooling, and anti-solvent precipitation.

Experimental Protocols

The following are generalized protocols adapted from successful crystallization of other macrolide antibiotics such as erythromycin, azithromycin, and clarithromycin. Researchers should consider these as starting points and optimize conditions for this compound.

Protocol 1: Slow Evaporation

This is the simplest crystallization technique.[5] It relies on the gradual removal of a solvent to increase the concentration of the solute to the point of supersaturation, leading to crystal formation.

Materials:

  • This compound

  • Screening solvents (e.g., methanol, ethanol, acetone, acetonitrile, dichloromethane)

  • Small, clean vials (e.g., 1-2 mL glass vials)

  • Vial caps with perforations or a system to allow slow solvent evaporation

Procedure:

  • Prepare a near-saturated solution of this compound in a chosen solvent at room temperature. Start with a small amount of solvent and gradually add more until the solid dissolves.

  • Filter the solution through a syringe filter (0.22 µm) to remove any particulate matter.

  • Transfer the filtered solution to a clean vial.

  • Cover the vial with a perforated cap or parafilm with a few needle holes to allow for slow evaporation. The rate of evaporation can be controlled by the number and size of the holes.[5]

  • Place the vial in a vibration-free environment at a constant temperature (e.g., room temperature or 4°C).

  • Monitor the vial periodically for crystal growth over several days to weeks.

Protocol 2: Vapor Diffusion

Vapor diffusion is a widely used and effective method for growing high-quality crystals of small molecules.[6] It involves the slow diffusion of a volatile anti-solvent vapor into a solution of the compound, which reduces the solubility of the compound and induces crystallization.

Materials:

  • This compound

  • A "good" solvent in which this compound is soluble (e.g., methanol, ethanol, dichloromethane).[6]

  • A volatile "anti-solvent" in which this compound is poorly soluble (e.g., water, hexane, diethyl ether).[6]

  • Small inner vial (e.g., 0.5 mL) and a larger outer vessel (e.g., a sealed jar or a well of a crystallization plate).

Procedure:

  • Prepare a concentrated solution of this compound in the "good" solvent.

  • Pipette a small volume (e.g., 1-5 µL) of this solution into the inner vial.

  • Add a larger volume (e.g., 0.5-1 mL) of the "anti-solvent" to the outer vessel, ensuring the level is below the top of the inner vial.

  • Seal the outer vessel tightly.

  • The volatile anti-solvent will slowly diffuse into the this compound solution, gradually decreasing its solubility.

  • Store in a stable, vibration-free environment and monitor for crystal growth.

Protocol 3: Slow Cooling

This method is suitable for compounds whose solubility is significantly dependent on temperature.

Materials:

  • This compound

  • A solvent in which this compound has a higher solubility at elevated temperatures (e.g., dichloromethane, ethanol).[7]

  • A programmable heating/cooling block or a well-insulated container (e.g., Dewar flask).

Procedure:

  • Prepare a saturated solution of this compound in the chosen solvent at an elevated temperature (e.g., 37°C).[7]

  • Filter the hot solution to remove any undissolved material.

  • Transfer the solution to a clean vial.

  • Slowly cool the solution to a lower temperature (e.g., -5°C to 4°C).[7] A slow cooling rate (e.g., 1-10°C per hour) is crucial for the formation of well-ordered crystals.[8]

  • Insulate the container to ensure gradual cooling.

  • Once crystals have formed, they can be isolated.

Protocol 4: Anti-Solvent Precipitation

In this method, an "anti-solvent" (a solvent in which the compound is insoluble) is added directly to a solution of the compound to induce precipitation. For crystallization, the anti-solvent should be added very slowly.

Materials:

  • This compound

  • A "good" solvent (e.g., ethanol, acetone).

  • An "anti-solvent" (e.g., water).[3]

Procedure:

  • Dissolve this compound in a minimal amount of the "good" solvent.

  • Slowly add the "anti-solvent" dropwise while gently stirring or allowing it to layer on top of the solution.

  • Continue adding the anti-solvent until the solution becomes slightly turbid, indicating the onset of precipitation.

  • Seal the container and leave it undisturbed to allow for slow crystal growth.

Comparative Data from Macrolide Crystallization Studies

The following table summarizes conditions that have been successfully used for the crystallization of other macrolide antibiotics and can serve as a guide for designing experiments for this compound.

MacrolideMethodSolvent SystemTemperatureReference
Erythromycin Slow CoolingDichloromethane37°C to -5°C[7][8]
Anti-solvent/EvaporativeAcetonitrile/Water4°C[9]
Azithromycin Anti-solvent PrecipitationEthanol/Water20-30°C[3]
Anti-solvent PrecipitationAcetone/WaterRoom Temperature[10]
Clarithromycin Slow CoolingIsopropanol80°C to 15°C[2]
Anti-solvent PrecipitationMethanol/WaterRoom Temperature[11]

Diagrams

experimental_workflow cluster_prep Sample Preparation cluster_methods Crystallization Methods cluster_analysis Analysis start High-Purity this compound dissolve Dissolve in appropriate solvent start->dissolve filter Filter solution (0.22 µm) dissolve->filter evaporation Slow Evaporation filter->evaporation vapor_diffusion Vapor Diffusion filter->vapor_diffusion cooling Slow Cooling filter->cooling anti_solvent Anti-solvent Precipitation filter->anti_solvent harvest Crystal Harvesting evaporation->harvest vapor_diffusion->harvest cooling->harvest anti_solvent->harvest xray X-ray Diffraction harvest->xray structure Structure Determination xray->structure logical_relationship cluster_methods Candidate Methods compound_info This compound Properties (Solubility, Stability) method_selection Select Crystallization Method compound_info->method_selection evaporation Slow Evaporation method_selection->evaporation vapor_diffusion Vapor Diffusion method_selection->vapor_diffusion slow_cooling Slow Cooling method_selection->slow_cooling anti_solvent Anti-solvent method_selection->anti_solvent optimization Optimize Conditions (Solvent, Temperature, Concentration) evaporation->optimization vapor_diffusion->optimization slow_cooling->optimization anti_solvent->optimization crystals Single Crystals optimization->crystals no_crystals No Crystals / Poor Quality optimization->no_crystals no_crystals->method_selection Re-evaluate

References

Application Notes and Protocols: Utilizing DNA Gyrase Inhibitors to Elucidate Bacterial DNA Replication

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of bacterial DNA replication is fundamental to understanding microbial life and developing novel antimicrobial agents. A critical enzyme in this process is DNA gyrase, a type II topoisomerase unique to bacteria that introduces negative supercoils into DNA, a process essential for relieving the topological stress that arises during DNA replication.[1][2] This unique role makes DNA gyrase a prime target for antibiotics. While the specific compound "nodusmicin" did not yield detailed information in a comprehensive search of available literature, this document provides a detailed overview and protocols for using DNA gyrase inhibitors as powerful tools to investigate bacterial DNA replication. The principles and methods described herein are broadly applicable to the study of any compound that targets this essential bacterial enzyme.

The Role of DNA Gyrase in Bacterial DNA Replication

Bacterial DNA replication initiates at a specific origin of replication and proceeds bidirectionally.[3][4] As the replication fork progresses, the unwinding of the double helix by helicase creates positive supercoils ahead of the fork.[2] DNA gyrase acts to remove these positive supercoils by introducing negative supercoils, thereby allowing replication to continue unimpeded.[2][3] Inhibition of DNA gyrase leads to the stalling of the replication fork, ultimately resulting in bacterial cell death.[1]

Mechanism of Action of DNA Gyrase Inhibitors

DNA gyrase is a heterotetrameric enzyme composed of two GyrA and two GyrB subunits (GyrA2GyrB2).[5] Different classes of inhibitors target distinct sites on the enzyme:

  • Quinolones (e.g., ciprofloxacin, levofloxacin): These are synthetic antibiotics that bind to the complex of DNA gyrase and DNA.[1][6] They stabilize the transient double-strand break created by the enzyme, preventing the re-ligation of the DNA strands. This leads to an accumulation of DNA double-strand breaks, which is lethal to the bacterium.[1][7]

  • Aminocoumarins (e.g., novobiocin): This class of natural product inhibitors targets the ATPase activity of the GyrB subunit.[1] By preventing ATP hydrolysis, they block the energy-dependent supercoiling activity of DNA gyrase.[1]

  • Other Natural Products (e.g., digallic acid): A variety of natural compounds have been shown to inhibit DNA gyrase. For instance, digallic acid is a potent inhibitor of E. coli DNA gyrase.[8]

Quantitative Data on DNA Gyrase Inhibitors

The potency of DNA gyrase inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The minimum inhibitory concentration (MIC) is another crucial metric, indicating the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

CompoundTargetOrganismIC50 (µM)Reference
Digallic AcidDNA GyraseE. coli2[8]
Tannic AcidDNA GyraseE. coli1[8]
Thiophene derivative 8DNA GyraseE. coli0.04[9][10]
Carbazole derivative 8DNA Gyrase ATPaseM. tuberculosis0.26[9]
Benzoindole derivative 11DNA Gyrase ATPaseM. tuberculosis0.56[9]
Indole derivative 14DNA Gyrase ATPaseM. tuberculosis0.08[9]
EvybactinDNA GyraseM. tuberculosis1[10]
3-aminothiazolquinolone 37DNA GyraseNot Specified11.5[11]
NorfloxacinDNA GyraseNot Specified18.2[11]

Experimental Protocols

DNA Gyrase Supercoiling Assay

This assay is the gold standard for measuring the catalytic activity of DNA gyrase and the inhibitory potential of test compounds.

Principle: DNA gyrase converts relaxed plasmid DNA into its supercoiled form in an ATP-dependent manner. The different topological forms of DNA (relaxed, supercoiled, and intermediate topoisomers) can be separated by agarose gel electrophoresis. Inhibitors of DNA gyrase will prevent the conversion of relaxed plasmid to the supercoiled form.

Materials:

  • Relaxed plasmid DNA (e.g., pAB1)

  • E. coli DNA gyrase

  • 5X Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 10 mM MgCl2, 1 mM DTT, 1 mM spermidine, 50 µg/ml BSA)

  • 10 mM ATP solution

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Stop Solution/Loading Dye (e.g., 5% SDS, 25% glycerol, 0.025% bromophenol blue)

  • Agarose

  • 1X TAE buffer

  • Ethidium bromide or other DNA stain

  • Gel documentation system

Procedure:

  • Prepare reaction mixtures in a total volume of 20 µL. To each tube, add:

    • 4 µL of 5X Assay Buffer

    • 1 µL of test compound at various concentrations (or solvent control)

    • 1 µL of E. coli DNA gyrase

    • 12 µL of nuclease-free water

  • Pre-incubate the mixture at 37°C for 10 minutes.

  • Initiate the reaction by adding 2 µL of 10 mM ATP and 0.5 µg of relaxed plasmid DNA.

  • Incubate the reaction at 37°C for 30-60 minutes.

  • Stop the reaction by adding 5 µL of Stop Solution/Loading Dye.

  • Load the entire reaction mixture onto a 1% agarose gel in 1X TAE buffer.

  • Run the gel at a constant voltage until adequate separation of supercoiled and relaxed DNA is achieved.

  • Stain the gel with ethidium bromide and visualize the DNA bands under UV light.

  • Quantify the intensity of the supercoiled and relaxed DNA bands to determine the percentage of inhibition and calculate the IC50 value.

DNA Gyrase ATPase Assay

This assay measures the ATP hydrolysis activity of the GyrB subunit.

Principle: The ATPase activity of DNA gyrase is coupled to the oxidation of NADH to NAD+ through the activities of pyruvate kinase and lactate dehydrogenase. The decrease in NADH concentration can be monitored spectrophotometrically by the decrease in absorbance at 340 nm.

Materials:

  • E. coli DNA gyrase

  • Relaxed plasmid DNA (e.g., pAB1)

  • ATPase Assay Buffer (e.g., 10 mM Tris-HCl pH 7.5, 0.2 mM EDTA, 1 mM MgCl2, 1 mM DTT, 2% (w/v) glycerol)

  • Phosphoenolpyruvate

  • Pyruvate kinase

  • Lactate dehydrogenase

  • NADH

  • ATP

  • Test compounds

  • A spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture in a 96-well plate with a final volume of 60 µL per well. Each well should contain:

    • ATPase Assay Buffer

    • 50 nM E. coli DNA gyrase

    • 200 ng relaxed plasmid DNA

    • 0.8 mM phosphoenolpyruvate

    • 1.2 units of pyruvate kinase

    • 1.7 units of lactate dehydrogenase

    • 0.4 mM NADH

    • Test compound at various concentrations (or solvent control)

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding ATP to a final concentration of 1 mM.

  • Immediately begin monitoring the decrease in absorbance at 340 nm at 37°C for a set period (e.g., 30 minutes).

  • Calculate the rate of ATP hydrolysis from the change in absorbance over time.

  • Determine the percentage of inhibition for each concentration of the test compound and calculate the IC50 value.

Visualizations

bacterial_dna_replication_fork cluster_replication_fork Bacterial DNA Replication Fork cluster_enzymes Key Enzymes parental_dna Parental DNA leading_strand Leading Strand (5' -> 3') parental_dna->leading_strand Continuous Synthesis lagging_strand Lagging Strand (5' -> 3') parental_dna->lagging_strand Discontinuous Synthesis okazaki_fragment Okazaki Fragment lagging_strand->okazaki_fragment rna_primer RNA Primer okazaki_fragment->rna_primer helicase Helicase (Unwinds DNA) helicase->parental_dna Acts on primase Primase (Synthesizes RNA primers) primase->rna_primer Creates dna_pol_iii DNA Polymerase III (Synthesizes new DNA) dna_pol_iii->leading_strand Synthesizes dna_pol_iii->okazaki_fragment Synthesizes dna_gyrase DNA Gyrase (Relieves supercoiling) dna_gyrase->parental_dna Acts ahead of fork dna_ligase DNA Ligase (Joins Okazaki fragments) dna_ligase->okazaki_fragment Joins

Caption: The bacterial DNA replication fork and key enzymes involved.

dna_gyrase_inhibition cluster_normal_function Normal DNA Gyrase Function cluster_inhibition DNA Gyrase Inhibition relaxed_dna Relaxed DNA gyrase_complex DNA Gyrase + ATP relaxed_dna->gyrase_complex Binds supercoiled_dna Supercoiled DNA gyrase_complex->supercoiled_dna Introduces negative supercoils inhibitor DNA Gyrase Inhibitor (e.g., Quinolone) gyrase_complex->inhibitor Binds to replication_continues Replication Continues supercoiled_dna->replication_continues stalled_complex Gyrase-DNA-Inhibitor Complex inhibitor->stalled_complex ds_breaks Double-Strand Breaks stalled_complex->ds_breaks Stabilizes replication_stalled Replication Stalled ds_breaks->replication_stalled cell_death Cell Death replication_stalled->cell_death

Caption: Mechanism of action of DNA gyrase inhibitors.

experimental_workflow start Compound Library Screening supercoiling_assay Primary Screen: DNA Gyrase Supercoiling Assay start->supercoiling_assay hit_identification Hit Identification (Compounds inhibiting supercoiling) supercoiling_assay->hit_identification dose_response Dose-Response Analysis (IC50 determination) hit_identification->dose_response atpase_assay Secondary Screen: DNA Gyrase ATPase Assay dose_response->atpase_assay Mechanism of Action Studies mic_testing Cell-based Assay: Minimum Inhibitory Concentration (MIC) Testing dose_response->mic_testing Cellular Activity lead_optimization Lead Optimization atpase_assay->lead_optimization mic_testing->lead_optimization

Caption: Experimental workflow for identifying DNA gyrase inhibitors.

References

Nodusmicin: A Potential Therapeutic Agent for Resistant Bacteria - Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nodusmicin is a macrolide antibiotic that has demonstrated potent activity against both aerobic and anaerobic bacteria.[1][2][3] As a co-metabolite of nargenicin, it shares a core macrocyclic lactone structure.[1][2] Of particular interest is its efficacy against antibiotic-resistant strains of Staphylococcus aureus, suggesting its potential as a therapeutic agent in the face of rising antimicrobial resistance.[4] However, it is important to note that the availability of this compound has been limited, which has restricted extensive investigation into its full potential.[1][2][3] These application notes provide a summary of the available data on this compound and generalized protocols for its evaluation.

Quantitative Data Summary

The antibacterial activity of this compound has been quantified using Minimum Inhibitory Concentration (MIC) assays. The MIC is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism after overnight incubation.[5]

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound against Staphylococcus aureus

Bacterial StrainResistance ProfileMIC (µg/mL)
UC-76Antibiotic-Susceptible125
UC-6685Antibiotic-Resistant250
UC-6690Antibiotic-Resistant250

Data sourced from MedchemExpress.[4]

Mechanism of Action

This compound is classified as a macrolide antibiotic.[4] While the specific molecular interactions of this compound have not been extensively detailed in available literature, the general mechanism of action for macrolide antibiotics involves the inhibition of bacterial protein synthesis. Macrolides typically bind to the 50S subunit of the bacterial ribosome, interfering with the translocation of peptidyl-tRNA and thereby halting the elongation of the polypeptide chain.[6] This action is primarily bacteriostatic, but can be bactericidal at higher concentrations.[6]

cluster_bacterium Bacterial Cell This compound This compound Ribosome_50S 50S Ribosomal Subunit This compound->Ribosome_50S Binds to Protein_Synthesis Protein Synthesis Ribosome_50S->Protein_Synthesis Inhibits Bacterial_Growth Bacterial Growth and Proliferation Protein_Synthesis->Bacterial_Growth Leads to inhibition of

Caption: Generalized mechanism of action for macrolide antibiotics like this compound.

Experimental Protocols

The following are generalized protocols for the evaluation of this compound's efficacy and safety. These are based on standard laboratory procedures and should be adapted as necessary for specific experimental conditions.

Antibacterial Susceptibility Testing: Broth Microdilution MIC Assay

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of this compound against a panel of bacterial strains.

Workflow:

A Prepare serial dilutions of this compound in a 96-well plate B Inoculate wells with a standardized bacterial suspension A->B C Incubate at 37°C for 18-24 hours B->C D Visually assess for bacterial growth C->D E Determine MIC (lowest concentration with no visible growth) D->E A Seed mammalian cells in a 96-well plate and allow to adhere B Treat cells with varying concentrations of this compound A->B C Incubate for 24-48 hours B->C D Add MTT reagent to each well and incubate for 2-4 hours C->D E Solubilize formazan crystals D->E F Measure absorbance at 570 nm E->F G Calculate cell viability F->G A Induce neutropenia in mice (optional) B Inject a standardized bacterial inoculum into the thigh muscle A->B C Administer this compound at various doses and schedules B->C D Euthanize mice at a predetermined time point C->D E Harvest and homogenize the thigh muscle D->E F Perform serial dilutions and plate to determine bacterial load (CFU) E->F G Compare bacterial load in treated vs. untreated groups F->G

References

Application Notes and Protocols for Nodusmicin Extraction and Purification from Culture Broth

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Nodusmicin is a macrolide antibiotic that demonstrates potent activity against a range of Gram-positive bacteria.[1] It is a natural product produced by the actinomycete Saccharopolyspora hirsuta and is also known to be a co-metabolite of nargenicin, produced by Nocardia sp.[2][3] Structurally, it features a core macrocyclic lactone, and like similar macrolides, it is of significant interest to researchers for its potential therapeutic applications.[3][4] The successful recovery of this compound from fermentation broth is a critical step in its study and development. This document provides a detailed protocol for the extraction and purification of this compound, from the initial fermentation culture to the final purified compound.

The methodologies outlined below are based on established principles for the extraction and purification of macrolide antibiotics from microbial cultures.[5][6] The process involves the separation of the microbial biomass from the culture broth, followed by solvent-based extraction of the target compound and subsequent chromatographic purification.

Experimental Protocols

Fermentation of Saccharopolyspora hirsuta

This protocol describes the cultivation of Saccharopolyspora hirsuta for the production of this compound.

Materials:

  • Saccharopolyspora hirsuta strain

  • Seed culture medium (e.g., Tryptic Soy Broth)

  • Production culture medium (e.g., a defined medium rich in carbon and nitrogen sources)

  • Shake flasks or bioreactor

  • Incubator shaker

Procedure:

  • Inoculum Preparation: Inoculate a sterile seed culture medium with a viable culture of Saccharopolyspora hirsuta. Incubate at 28-30°C with shaking at 200 rpm for 48-72 hours until a dense culture is obtained.

  • Production Culture: Inoculate the production culture medium with the seed culture (typically 5-10% v/v).

  • Incubation: Incubate the production culture at 28-30°C with agitation and aeration for 7-10 days. The optimal fermentation time should be determined by monitoring this compound production, for instance, through bioassays or chromatographic analysis of culture samples.

Extraction of this compound from Culture Broth

This protocol details the initial recovery of crude this compound from the fermentation broth.

Materials:

  • Fermentation broth containing this compound

  • Centrifuge

  • Ethyl acetate (or other suitable water-immiscible organic solvent like chloroform or butyl acetate)[5]

  • Separatory funnel or liquid-liquid extraction equipment

  • Rotary evaporator

Procedure:

  • Biomass Separation: Centrifuge the fermentation broth at 8,000-10,000 x g for 20 minutes to pellet the microbial cells. The supernatant, which contains the secreted this compound, should be carefully collected.

  • Solvent Extraction:

    • Transfer the supernatant to a separatory funnel.

    • Add an equal volume of ethyl acetate.

    • Shake vigorously for 5-10 minutes to allow for the partitioning of this compound into the organic phase.

    • Allow the layers to separate and collect the upper organic phase.

    • Repeat the extraction of the aqueous phase two more times with fresh ethyl acetate to maximize recovery.

  • Concentration: Combine all the ethyl acetate extracts and concentrate the solution under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C. This will yield a crude, oily, or semi-solid extract containing this compound.

Purification of this compound by Column Chromatography

This protocol describes the purification of this compound from the crude extract using silica gel chromatography.

Materials:

  • Crude this compound extract

  • Silica gel (for column chromatography)

  • Glass chromatography column

  • Solvent system (e.g., a gradient of hexane and ethyl acetate)

  • Fraction collector

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • UV lamp for visualization

Procedure:

  • Column Packing: Prepare a silica gel slurry in the initial mobile phase solvent (e.g., 100% hexane) and pack it into the chromatography column.

  • Sample Loading: Dissolve the crude extract in a minimal amount of the mobile phase and load it onto the top of the packed silica gel column.

  • Elution:

    • Begin elution with a low-polarity solvent (e.g., hexane) and gradually increase the polarity by adding increasing amounts of a more polar solvent (e.g., ethyl acetate).[6]

    • Collect fractions of the eluate using a fraction collector.

  • Fraction Analysis:

    • Monitor the separation by spotting collected fractions onto a TLC plate.

    • Develop the TLC plate in an appropriate solvent system and visualize the spots under a UV lamp.

    • Pool the fractions that contain the pure this compound.

  • Final Concentration: Evaporate the solvent from the pooled fractions to obtain the purified this compound. The purity can be assessed by analytical techniques such as High-Performance Liquid Chromatography (HPLC).

Data Presentation

The following table represents typical data that might be obtained during the purification of this compound. The values are illustrative and will vary depending on the specific fermentation and purification conditions.

Purification StepTotal Volume (L) / Mass (g)This compound Concentration (mg/L or mg/g)Total this compound (mg)Purity (%)Yield (%)
Fermentation Broth10 L50 mg/L500<1100
Supernatant9.5 L52.6 mg/L500<1100
Crude Ethyl Acetate Extract5 g80 mg/g400~1080
Pooled Column Fractions0.2 g950 mg/g190>9538

Visualizations

Extraction_Workflow cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification Fermentation 1. Fermentation of S. hirsuta Centrifugation 2. Centrifugation (Separate Biomass) Fermentation->Centrifugation Supernatant Supernatant Centrifugation->Supernatant Solvent_Extraction 3. Liquid-Liquid Extraction (Ethyl Acetate) Supernatant->Solvent_Extraction Concentration 4. Concentration (Rotary Evaporation) Solvent_Extraction->Concentration Crude_Extract Crude this compound Extract Concentration->Crude_Extract Column_Chromatography 5. Silica Gel Chromatography Crude_Extract->Column_Chromatography Fraction_Collection 6. Fraction Collection & Analysis (TLC) Column_Chromatography->Fraction_Collection Pooling 7. Pooling of Pure Fractions Fraction_Collection->Pooling Final_Product Purified this compound Pooling->Final_Product Purification_Scheme cluster_silica Silica Gel Column Chromatography Crude_Extract Crude Extract (this compound + Impurities) Load_Column Load onto Silica Column Crude_Extract->Load_Column Wash Wash with Low Polarity Solvent (e.g., Hexane) Load_Column->Wash Elute Elute with Polarity Gradient (e.g., Hexane:Ethyl Acetate) Wash->Elute Impurities Early Fractions: Non-polar Impurities Elute->Impurities Elutes First Nodusmicin_Fractions Middle Fractions: Pure this compound Elute->Nodusmicin_Fractions Elutes Second Polar_Impurities Late Fractions: Polar Impurities Elute->Polar_Impurities Elutes Last Purified_Product Purified this compound Nodusmicin_Fractions->Purified_Product Pool & Concentrate

References

Troubleshooting & Optimization

Nodusmicin Technical Support Center: Troubleshooting Solubility Issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals working with nodusmicin. Here you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges related to its solubility in aqueous and organic solvents.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility profile of this compound?

A1: this compound is a macrolide antibiotic with limited solubility in aqueous solutions. It is readily soluble in several organic solvents.

Q2: In which organic solvents is this compound soluble?

A2: this compound is known to be soluble in ethanol, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).

Q3: Is there quantitative data available for the solubility of this compound in these solvents?

Q4: How can I prepare a stock solution of this compound?

A4: To prepare a stock solution, it is recommended to first dissolve this compound in an appropriate organic solvent such as DMSO, ethanol, or methanol before further dilution into aqueous buffers. A detailed protocol is provided in the "Experimental Protocols" section below.

Q5: What should I do if I observe precipitation when diluting my this compound stock solution into an aqueous buffer?

A5: Precipitation upon dilution into aqueous buffers is a common issue for compounds with low water solubility. To troubleshoot this, consider the following:

  • Decrease the final concentration: The concentration of this compound in the aqueous buffer may be too high.

  • Increase the percentage of organic solvent: A small percentage of the organic solvent used for the stock solution in the final aqueous medium can help maintain solubility. However, be mindful of the tolerance of your experimental system (e.g., cells) to the organic solvent.

  • Use a different buffer or adjust the pH: The solubility of a compound can be pH-dependent. Experimenting with different pH values may improve solubility.

  • Sonication: Gentle sonication can help to redissolve small amounts of precipitate.

Data Presentation: Solubility Summary

As specific quantitative solubility data for this compound is not widely published, the following table provides a qualitative summary based on available information. Researchers are advised to experimentally determine the solubility for their specific requirements.

SolventSolubilityRemarks
Aqueous Buffers Limited / PoorProne to precipitation, especially at higher concentrations. It is advisable to first dissolve in an organic solvent.
Ethanol SolubleA common solvent for creating stock solutions. Evaporates relatively quickly.
Methanol SolubleAnother suitable solvent for stock solutions.
DMSO SolubleA versatile solvent that can facilitate the dissolution of many poorly soluble compounds. Often used for in vitro assays. Be aware of potential toxicity to some cells.
DMF SolubleA polar organic solvent that can be used for stock solution preparation.

Experimental Protocols

Protocol for Preparation of a this compound Stock Solution

This protocol provides a general procedure for preparing a stock solution of this compound. The final concentration should be determined based on experimental needs and the empirically determined solubility.

Materials:

  • This compound (lyophilized powder or solid)

  • Anhydrous DMSO, ethanol, or methanol

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Calibrated pipettes

Procedure:

  • Pre-weigh this compound: If not already pre-weighed, accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube or vial.

  • Add Solvent: Add the appropriate volume of the chosen organic solvent (e.g., DMSO) to the this compound powder to achieve the desired stock concentration.

  • Dissolution: Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., to 37°C) or brief sonication may aid in dissolution if necessary. Visually inspect the solution to ensure there are no visible particles.

  • Storage: Store the stock solution in tightly sealed aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light if the compound is light-sensitive.

Mandatory Visualizations

Logical Workflow for Troubleshooting this compound Solubility Issues

G start Start: this compound Powder dissolve Dissolve in Organic Solvent (e.g., DMSO, Ethanol) start->dissolve stock_solution Stock Solution Prepared dissolve->stock_solution dilute Dilute into Aqueous Buffer stock_solution->dilute observe Observe for Precipitation dilute->observe no_precipitate Solution is Clear Proceed with Experiment observe->no_precipitate No precipitate Precipitation Occurs observe->precipitate Yes troubleshoot Troubleshooting Steps precipitate->troubleshoot lower_conc Lower Final Concentration troubleshoot->lower_conc add_cosolvent Increase Organic Co-solvent % troubleshoot->add_cosolvent change_buffer Change Buffer/Adjust pH troubleshoot->change_buffer sonicate Gentle Sonication troubleshoot->sonicate re_observe Re-observe for Precipitation lower_conc->re_observe add_cosolvent->re_observe change_buffer->re_observe sonicate->re_observe re_observe->no_precipitate Resolved re_observe->precipitate Persistent G cluster_ribosome Bacterial 70S Ribosome ssu 30S Subunit lsu 50S Subunit peptide Growing Polypeptide Chain lsu->peptide Peptide Bond Formation mrna mRNA mrna->ssu Binds trna tRNA trna->lsu Delivers Amino Acid exit_tunnel Polypeptide Exit Tunnel peptide->exit_tunnel Exits through inhibition Inhibition exit_tunnel->inhibition This compound This compound (Macrolide) This compound->exit_tunnel inhibition->peptide Blocks Elongation

Nodusmicin Stability and Degradation Product Analysis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for investigating the stability of nodusmicin and analyzing its degradation products.

Frequently Asked Questions (FAQs)

Q1: What is the first step in assessing the stability of a new drug substance like this compound?

A1: The initial step is to perform forced degradation (or stress testing) studies.[1][2] These studies expose the drug substance to conditions more severe than accelerated stability testing, such as high heat, humidity, a wide pH range, oxidation, and photolysis. The goal is to rapidly identify potential degradation products and understand the degradation pathways.[1][2] This information is crucial for developing and validating a stability-indicating analytical method.

Q2: What is a stability-indicating method (SIM) and why is it important?

A2: A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) without interference from degradation products, process impurities, or excipients.[3][4] Its primary importance lies in its ability to provide a clear picture of the drug's stability over time by quantifying the decrease in the active ingredient and the increase in degradation products.[1][3]

Q3: How much degradation should I aim for in my forced degradation studies?

A3: While there is no definitive regulatory guidance on the exact percentage, a target degradation of 5-20% is generally considered appropriate to generate a sufficient amount of degradation products for detection and characterization without leading to secondary degradation. Excessive degradation can complicate the analysis by creating degradation products that would not be observed under normal storage conditions.

Q4: What analytical techniques are most suitable for analyzing this compound degradation products?

A4: High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD) is a common and powerful technique for separating and quantifying this compound and its degradation products.[4][5] For structural elucidation of unknown degradation products, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS), LC-MS/MS, and LC-NMR are invaluable.[1][6][7]

Q5: What is "mass balance" in the context of stability studies?

A5: Mass balance is a critical component of a forced degradation study that aims to account for all the drug substance after degradation.[8] It is the process of adding the assay value of the undegraded drug substance to the sum of the impurities (degradation products) to see if it totals close to 100% of the initial value. A good mass balance (typically 95-105%) provides confidence that all major degradation products have been detected.

Troubleshooting Guides

Issue 1: No degradation is observed under stress conditions.

  • Possible Cause: The stress conditions are not harsh enough.

  • Troubleshooting Steps:

    • Increase the concentration of the acid, base, or oxidizing agent.

    • Extend the duration of exposure to the stress condition.

    • Increase the temperature for thermal and hydrolytic degradation studies.

    • Ensure direct and sufficient exposure to the light source in photostability studies, as per ICH Q1B guidelines.

Issue 2: The drug substance degrades completely.

  • Possible Cause: The stress conditions are too severe.

  • Troubleshooting Steps:

    • Reduce the concentration of the stressor (acid, base, or oxidizing agent).

    • Decrease the exposure time.

    • Lower the temperature of the study.

    • For hydrolytic studies, consider using a co-solvent to reduce the solubility and reactivity if the drug is highly labile in aqueous solutions.

Issue 3: Poor resolution between this compound and its degradation peaks in the chromatogram.

  • Possible Cause: The chromatographic method is not optimized to be stability-indicating.

  • Troubleshooting Steps:

    • Adjust the mobile phase composition (e.g., organic-to-aqueous ratio, pH).

    • Try a different column chemistry (e.g., C18, C8, Phenyl-Hexyl).

    • Optimize the gradient elution profile to improve separation.

    • Evaluate different organic modifiers (e.g., acetonitrile vs. methanol).

Issue 4: Poor mass balance is achieved.

  • Possible Cause 1: Some degradation products are not being detected.

  • Troubleshooting Steps:

    • Ensure the detection wavelength is appropriate for both the parent drug and all degradation products. A photodiode array (PDA) detector can help identify the optimal wavelength for all peaks.

    • Consider the possibility that some degradation products may not have a chromophore and would be invisible to a UV detector. Techniques like mass spectrometry (MS) or a charged aerosol detector (CAD) may be necessary.

    • Check for co-elution of peaks using peak purity analysis tools available with PDA detectors.[4]

  • Possible Cause 2: The response factors of the degradation products are different from the parent drug.

  • Troubleshooting Steps:

    • If possible, isolate the major degradation products and determine their individual response factors for more accurate quantification.

    • When standards for degradation products are unavailable, assume a response factor of 1.0, but acknowledge this as a potential source of error in the mass balance calculation.

Experimental Protocols

Forced Degradation of this compound

A general protocol for subjecting this compound to forced degradation is outlined below. The concentration of this compound, the strength of the stressor, and the duration of the study should be optimized to achieve the target degradation of 5-20%.

1. Acidic Hydrolysis:

  • Method: Dissolve this compound in a suitable solvent and add 0.1 M Hydrochloric Acid (HCl). Heat the solution at 60°C for 24 hours.

  • Neutralization: After the incubation period, cool the solution to room temperature and neutralize it with an equivalent amount of 0.1 M Sodium Hydroxide (NaOH).

  • Analysis: Dilute the sample with the mobile phase to an appropriate concentration and analyze by HPLC.

2. Basic Hydrolysis:

  • Method: Dissolve this compound in a suitable solvent and add 0.1 M Sodium Hydroxide (NaOH). Keep the solution at room temperature for 8 hours.

  • Neutralization: After the incubation period, neutralize the solution with an equivalent amount of 0.1 M Hydrochloric Acid (HCl).

  • Analysis: Dilute the sample with the mobile phase and analyze by HPLC.

3. Oxidative Degradation:

  • Method: Dissolve this compound in a suitable solvent and add 3% Hydrogen Peroxide (H₂O₂). Store the solution at room temperature, protected from light, for 24 hours.

  • Analysis: Dilute the sample with the mobile phase and analyze by HPLC.

4. Thermal Degradation:

  • Method: Place solid this compound powder in a thermostatically controlled oven at 80°C for 48 hours.

  • Analysis: After exposure, dissolve the sample in a suitable solvent, dilute it with the mobile phase, and analyze by HPLC.

5. Photolytic Degradation:

  • Method: Expose a solution of this compound and the solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines). A control sample should be kept in the dark under the same temperature conditions.

  • Analysis: After exposure, prepare the samples for HPLC analysis as described above.

Data Presentation

The following tables present hypothetical data from the forced degradation studies of this compound.

Table 1: Summary of Forced Degradation Results for this compound

Stress Condition% Degradation of this compoundNumber of Degradation Products
0.1 M HCl (60°C, 24h)15.2%3
0.1 M NaOH (RT, 8h)18.5%2
3% H₂O₂ (RT, 24h)9.8%4
Thermal (80°C, 48h)5.1%1
Photolytic12.4%2

Table 2: Chromatographic Data for this compound and its Degradation Products

Peak IDRetention Time (min)Relative Retention Time (RRT)% Area (Acidic)% Area (Basic)% Area (Oxidative)% Area (Thermal)% Area (Photolytic)
This compound10.51.0084.881.590.294.987.6
DP-14.20.406.5-2.1--
DP-27.80.748.710.2--12.4
DP-39.10.87-8.3---
DP-411.21.07--3.55.1-
DP-513.51.29--4.2--

DP = Degradation Product; RRT = Relative Retention Time to this compound peak

Visualizations

G cluster_0 Phase 1: Stress Sample Generation cluster_1 Phase 2: Analytical Method Development cluster_2 Phase 3: Method Validation & Analysis start This compound Drug Substance acid Acid Hydrolysis (e.g., 0.1M HCl) start->acid base Base Hydrolysis (e.g., 0.1M NaOH) start->base oxidation Oxidation (e.g., 3% H2O2) start->oxidation thermal Thermal Stress (e.g., 80°C) start->thermal photo Photolytic Stress (ICH Q1B) start->photo analyze Analyze Stressed Samples acid->analyze base->analyze oxidation->analyze thermal->analyze photo->analyze develop Develop HPLC Method (Column, Mobile Phase, Gradient) validate Validate Stability-Indicating Method (Specificity, Linearity, Accuracy) develop->validate analyze->develop identify Identify & Characterize Degradation Products (LC-MS) validate->identify pathway Propose Degradation Pathways identify->pathway

Caption: Workflow for a forced degradation study of this compound.

G start Unknown Peak Detected in Stressed Sample Chromatogram peak_purity Perform Peak Purity Analysis (PDA Detector) start->peak_purity lcms Perform LC-MS Analysis peak_purity->lcms Pure not_pure Peak is not pure. Optimize chromatography. peak_purity->not_pure Not Pure mw Determine Molecular Weight (from [M+H]+ or [M-H]-) lcms->mw fragmentation Analyze MS/MS Fragmentation Pattern mw->fragmentation propose Propose Putative Structure(s) fragmentation->propose isolate Isolate Degradation Product (Prep-HPLC) propose->isolate nmr Confirm Structure by NMR isolate->nmr Isolation Successful end Structure Elucidated isolate->end Isolation Not Feasible. Structure remains putative. nmr->end

Caption: Decision tree for identifying unknown degradation products.

References

Improving Nodusmicin purification efficiency from complex mixtures

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Detailed, peer-reviewed protocols for the purification of Nodusmicin are not widely available in the public domain. The following troubleshooting guide and FAQs are based on established principles for the purification of small molecule natural products from complex fermentation broths. The experimental protocols and data are representative examples and may require optimization for your specific experimental conditions.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound from complex mixtures.

Problem Possible Cause Solution
Low Yield After Initial Extraction Incomplete cell lysis.Employ more rigorous lysis methods such as sonication or French press. Consider enzymatic lysis if the producing organism has a tough cell wall.[1]
This compound remains in the aqueous phase.Adjust the pH of the fermentation broth to neutralize this compound (based on its pKa) to increase its solubility in the organic extraction solvent.
Emulsion formation during liquid-liquid extraction.Add a small amount of a de-emulsifying agent, such as a saturated NaCl solution, or centrifuge the mixture at a low speed to break the emulsion.
Poor Resolution in Chromatographic Steps Inappropriate stationary phase.Screen different stationary phases (e.g., C18, C8, silica, ion exchange) to find the one with the best selectivity for this compound and its impurities.
Non-optimal mobile phase.Systematically vary the mobile phase composition (e.g., solvent strength, pH, ion pairing agents) to improve the separation of this compound from closely eluting impurities.
Column overloading.Reduce the amount of sample loaded onto the column. Consider using a larger column or performing multiple smaller injections.
This compound Degradation During Purification Temperature instability.Perform all purification steps at a reduced temperature (e.g., 4°C) to minimize thermal degradation.
pH instability.Buffer all solutions to a pH where this compound is known to be stable. Avoid exposure to strong acids or bases.
Oxidation.Add antioxidants, such as DTT or BHT, to the purification buffers to prevent oxidative degradation.
High Levels of Impurities in Final Product Co-elution of structurally similar compounds.Employ orthogonal purification techniques. For example, follow a reverse-phase chromatography step with an ion-exchange or size-exclusion chromatography step.[2]
Precipitation of impurities is not effective.Experiment with different anti-solvents or crystallization conditions (e.g., temperature, concentration) to selectively precipitate impurities.
Carryover between purification steps.Ensure all equipment is thoroughly cleaned between steps to prevent cross-contamination.

Frequently Asked Questions (FAQs)

Q1: What are the key physico-chemical properties of this compound to consider during purification?

A1: this compound is a small molecule with a molecular weight of 422.23 g/mol .[3] Its polarity, solubility in different organic solvents, and pKa are critical parameters for developing an effective purification strategy. Understanding these properties will guide the selection of appropriate extraction solvents and chromatography conditions.

Q2: Which type of chromatography is most effective for this compound purification?

A2: A multi-step chromatographic approach is often necessary to achieve high purity. A common strategy involves an initial capture step using a non-polar adsorbent resin, followed by reverse-phase HPLC for high-resolution separation. Ion-exchange chromatography may also be effective if this compound carries a net charge at a specific pH.

Q3: How can I monitor the purity of this compound during the purification process?

A3: High-Performance Liquid Chromatography (HPLC) with a UV detector is a standard method for monitoring purity. The appearance of a single, sharp peak at the expected retention time is indicative of high purity. Mass spectrometry (MS) can be coupled with HPLC (LC-MS) to confirm the molecular weight of the purified compound.

Q4: What is a typical yield for this compound purification from a fermentation broth?

A4: The yield of this compound can vary significantly depending on the fermentation conditions and the purification protocol used. A well-optimized process can aim for a recovery of over 50% of the this compound present in the initial broth.

Q5: How should I store purified this compound?

A5: To ensure stability, purified this compound should be stored as a dry powder at low temperatures (-20°C or -80°C) in a tightly sealed container, protected from light and moisture. For short-term storage, a solution in an appropriate organic solvent can be stored at -20°C.

Quantitative Data Summary

Table 1: Comparison of this compound Yield and Purity at Different Purification Stages.

Purification StepThis compound (mg)Purity (%)Overall Yield (%)
Clarified Fermentation Broth5005100
Liquid-Liquid Extraction4502090
Adsorbent Resin Chromatography3806576
Preparative RP-HPLC2809856
Crystallization250>99.550

Table 2: Effect of Mobile Phase pH on RP-HPLC Purity.

Mobile Phase pHThis compound Purity (%)Peak Tailing Factor
3.095.21.8
4.598.11.2
6.096.51.5
7.592.32.1

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction of this compound from Fermentation Broth

  • Centrifuge the fermentation broth at 8,000 x g for 20 minutes to pellet the cells.

  • Decant the supernatant and adjust its pH to 7.0 with 1M HCl or 1M NaOH.

  • Transfer the supernatant to a separatory funnel.

  • Add an equal volume of ethyl acetate and shake vigorously for 5 minutes.

  • Allow the layers to separate for 15 minutes.

  • Collect the organic (upper) layer.

  • Repeat the extraction of the aqueous layer two more times with an equal volume of ethyl acetate.

  • Pool the organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound extract.

Protocol 2: Preparative Reverse-Phase HPLC for this compound Purification

  • Dissolve the crude extract from Protocol 1 in a minimal volume of the mobile phase.

  • Filter the sample through a 0.45 µm syringe filter.

  • Equilibrate a C18 preparative HPLC column with the mobile phase (e.g., 60% acetonitrile in water with 0.1% formic acid) at a flow rate of 10 mL/min.

  • Inject the filtered sample onto the column.

  • Monitor the elution profile at a suitable wavelength (e.g., 280 nm).

  • Collect fractions corresponding to the this compound peak.

  • Analyze the purity of the collected fractions by analytical HPLC.

  • Pool the pure fractions and evaporate the solvent to obtain purified this compound.

Visualizations

Nodusmicin_Purification_Workflow cluster_start Start cluster_extraction Extraction cluster_chromatography Chromatography cluster_final Final Product Fermentation Fermentation Broth Centrifugation Centrifugation Fermentation->Centrifugation Cell Removal LLE Liquid-Liquid Extraction Centrifugation->LLE Supernatant Adsorbent Adsorbent Resin Chromatography LLE->Adsorbent Crude Extract TS1 Low Yield? LLE->TS1 RPHPLC Preparative RP-HPLC Adsorbent->RPHPLC Partially Purified Crystallization Crystallization RPHPLC->Crystallization Pure Fractions TS2 Poor Resolution? RPHPLC->TS2 Purethis compound Pure this compound (>99.5%) Crystallization->Purethis compound TS3 Degradation? Purethis compound->TS3

Caption: A typical workflow for the purification of this compound.

Hypothetical_Nodusmicin_Biosynthesis cluster_precursors Primary Metabolism cluster_pks Polyketide Synthesis cluster_tailoring Post-PKS Modification cluster_final_product Final Product Glucose Glucose AcetylCoA Acetyl-CoA Glucose->AcetylCoA PropionylCoA Propionyl-CoA Glucose->PropionylCoA PKS Polyketide Synthase (PKS) AcetylCoA->PKS PropionylCoA->PKS Polyketide Polyketide Chain PKS->Polyketide Cyclization Cyclization Polyketide->Cyclization Glycosylation Glycosylation Cyclization->Glycosylation Hydroxylation Hydroxylation Glycosylation->Hydroxylation This compound This compound Hydroxylation->this compound

Caption: A generalized biosynthetic pathway for a polyketide natural product like this compound.

References

Technical Support Center: Overcoming Low Yield in Nodusmicin Chemical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the chemical synthesis of Nodusmicin. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues leading to low yields during the synthesis of this complex macrolide antibiotic. Given the structural similarity and biosynthetic relationship between this compound and Nargenicin A1, this guide leverages synthetic strategies and addresses challenges encountered in the total synthesis of Nargenicin A1, which often serve as a proxy for this compound synthesis.

Troubleshooting Guides & FAQs

This section provides answers to specific problems you might encounter during your experiments.

Aglycone Synthesis

Question 1: My Diels-Alder reaction to form the cis-decalin core is resulting in a low yield or the wrong isomer. What can I do?

Answer: Low yields or incorrect stereoselectivity in the Diels-Alder reaction for forming the cis-decalin core are common challenges. Here are several factors to consider and troubleshoot:

  • Diene and Dienophile Reactivity: Ensure the purity of your diene and dienophile. Impurities can inhibit the reaction or lead to side products. Consider using a more reactive dienophile if possible, but be mindful of potential changes in stereoselectivity.

  • Lewis Acid Catalysis: The choice and stoichiometry of the Lewis acid are critical. Common Lewis acids for this type of reaction include BF₃·OEt₂, TiCl₄, and AlCl₃. Over- or under-loading the catalyst can lead to decomposition or a sluggish reaction. Experiment with different Lewis acids and concentrations to find the optimal conditions for your specific substrates.

  • Solvent and Temperature: The reaction is sensitive to the solvent and temperature. Non-polar solvents like toluene or dichloromethane are often used. The temperature should be carefully controlled; too high a temperature can lead to the formation of undesired byproducts, while too low a temperature may halt the reaction. A temperature screen is recommended to find the optimal balance between reaction rate and selectivity.

  • In Situ Diene Generation: Some synthetic routes generate the diene in situ. Ensure the conditions for the diene-forming reaction are optimal and that the diene is being generated at a rate compatible with the Diels-Alder reaction. For instance, in syntheses that use a thermal extrusion of SO₂ from 3-sulfolene to generate 1,3-butadiene, the reflux temperature is critical.[1][2][3]

Question 2: I am observing significant oligomerization during the macrolactonization step to form the macrocycle, leading to a very low yield of the desired monomer.

Answer: Oligomerization is a frequent competing reaction in macrolactonization. Several high-dilution techniques and specific reagents are employed to favor the intramolecular cyclization over intermolecular reactions.

  • High-Dilution Conditions: The fundamental principle to favor macrolactonization is to work at very high dilution (typically 0.001-0.05 M). This is often achieved by the slow addition of the seco-acid to a large volume of refluxing solvent containing the coupling agents. This maintains a low concentration of the starting material, minimizing intermolecular reactions.

  • Choice of Macrolactonization Method: Different methods have varying efficiencies depending on the substrate. Popular and effective methods include:

    • Yamaguchi Macrolactonization: This method uses 2,4,6-trichlorobenzoyl chloride to form a mixed anhydride, which then cyclizes in the presence of DMAP. It is known for its high yields in forming large rings.

    • Mukaiyama's Salt: Using 1-methyl-2-chloropyridinium iodide can be effective for activating the carboxylic acid.[4]

    • Corey-Nicolaou Macrolactonization: This method utilizes 2,2'-dipyridyl disulfide and triphenylphosphine.

  • Solvent and Temperature: The choice of solvent can influence the conformation of the seco-acid, which in turn affects the ease of cyclization. Aprotic, non-polar solvents like toluene or benzene are common. The reaction is often run at elevated temperatures to overcome the enthalpic barrier of cyclization.

  • Substrate Conformation: The conformation of the seco-acid precursor is crucial. The presence of rigid structural elements or specific protecting groups can pre-organize the molecule into a conformation that favors cyclization.

Question 3: My ring-closing metathesis (RCM) reaction to form the macrocycle is sluggish or fails completely.

Answer: Ring-closing metathesis is a powerful tool for forming macrocycles, but its success can be sensitive to several factors, particularly in sterically hindered systems like the precursors to this compound.

  • Catalyst Choice: The choice of the ruthenium-based catalyst is critical. For challenging RCM reactions, second-generation Grubbs catalysts (e.g., Grubbs-II) or Hoveyda-Grubbs catalysts are generally more active and robust than the first-generation catalysts.[5][6] In some cases, more specialized catalysts may be required for sterically demanding substrates.

  • Solvent and Temperature: Dichloromethane or toluene are common solvents for RCM. The reaction is often run at reflux to drive it to completion.

  • Ethene Removal: RCM is an equilibrium process that releases ethene as a byproduct. To drive the equilibrium towards the product, it is essential to remove the ethene from the reaction mixture. This can be achieved by bubbling an inert gas (like argon or nitrogen) through the reaction solution or by performing the reaction under a vacuum.

  • Substrate Purity: Metathesis catalysts can be sensitive to impurities. Ensure your diene precursor is of high purity.

  • Protecting Groups: Certain protecting groups can interfere with the catalyst. If you suspect catalyst poisoning, you may need to reconsider your protecting group strategy.

Question 4: I am struggling with the formation of the strained THF ether bridge in the aglycone.

Answer: The formation of the oxa-bridge in the Nargenicin/Nodusmicin core is a challenging step due to the strained nature of the resulting tetrahydrofuran ring.[7][8][9][10]

  • Reaction Type: This transformation is often achieved via an intramolecular nucleophilic attack of a hydroxyl group onto an activated carbon. This can be set up as an SN2 or SN2' reaction.

  • Leaving Group: A good leaving group is essential. This can be achieved by converting a hydroxyl group into a mesylate, tosylate, or by using a Mitsunobu reaction.

  • Stereochemistry: The stereochemistry of the reacting centers must be correctly set to allow for the appropriate orbital alignment for the cyclization to occur. Incorrect stereochemistry can prevent the reaction from proceeding.

  • Protecting Groups: The protecting groups on neighboring functionalities can influence the reactivity and conformation of the molecule. It may be necessary to screen different protecting group strategies to find one that facilitates the desired cyclization.

Glycosylation

Question 5: The glycosylation of the this compound/Nargenicin aglycone is resulting in a low yield and a mixture of anomers.

Answer: Glycosylation of complex aglycones is notoriously difficult. Low yields and lack of stereocontrol are common hurdles.

  • Glycosyl Donor and Acceptor: The reactivity of both the glycosyl donor (the sugar) and the glycosyl acceptor (the aglycone) is paramount. Ensure both are pure and appropriately activated. The aglycone may be a poor nucleophile due to steric hindrance around the target hydroxyl group.

  • Promoter System: The choice of promoter is critical for activating the glycosyl donor. Common systems include NIS/TfOH, TMSOTf, or BF₃·OEt₂. The stoichiometry and temperature of the promoter addition need to be carefully controlled to avoid decomposition of the starting materials or the product.

  • Protecting Groups on the Sugar: The protecting groups on the sugar moiety have a profound effect on the stereochemical outcome of the glycosylation.

    • Neighboring Group Participation: A participating group (e.g., an acetyl or benzoyl group) at the C2 position of the sugar will typically lead to the formation of a 1,2-trans-glycosidic bond.

    • Non-Participating Groups: Non-participating groups (e.g., a benzyl or silyl ether) at C2 are required to obtain a 1,2-cis-glycosidic bond. This is often a more challenging transformation and can lead to mixtures of anomers.

  • Solvent Effects: The solvent can influence the stereochemical outcome. Ethereal solvents like diethyl ether can sometimes favor the formation of the α-anomer.

  • Enzymatic Glycosylation: As an alternative to chemical synthesis, enzymatic glycosylation using glycosyltransferases can offer high stereoselectivity and yield, often without the need for protecting groups on the aglycone.[11][12]

Quantitative Data Summary

The following table summarizes reported yields for key steps in the synthesis of Nargenicin A1, which can serve as a benchmark for this compound synthesis.

Synthetic StepReagents and ConditionsReported YieldReference
Macrolactonization & Transannular Diels-AlderYamaguchi macrolactonization of hydroxy acid followed by heating.66% for the tricycle formation[8]
Olefin MetathesisGrubbs' second-generation catalyst in refluxing toluene.Failed in a specific approach due to steric hindrance.[8]
Enzymatic Glycosylation (Vancomycin Aglycon)GtfE, GtfD, UDP-glucose, UDP-vancosamine92% for two-step, one-pot reaction[12]

Experimental Protocols

Protocol 1: Diels-Alder Reaction for cis-Decalin Core Formation (General Procedure)

This protocol is a general representation based on common practices for this type of transformation.

  • Reactant Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve the dienophile (1.0 eq) in anhydrous solvent (e.g., dichloromethane or toluene).

  • Cooling: Cool the solution to the desired temperature (e.g., -78 °C, 0 °C, or room temperature) using an appropriate cooling bath.

  • Lewis Acid Addition: Add the Lewis acid (e.g., BF₃·OEt₂, 1.1 eq) dropwise to the stirred solution.

  • Diene Addition: Add the diene (1.2 eq) to the reaction mixture. If the diene is generated in situ, initiate the diene-forming reaction at this stage.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching: Once the reaction is complete, quench the reaction by slowly adding a suitable quenching agent (e.g., saturated aqueous NaHCO₃ solution).

  • Workup: Allow the mixture to warm to room temperature. Separate the organic and aqueous layers. Extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Yamaguchi Macrolactonization (General Procedure)
  • Seco-acid Preparation: In a flame-dried, round-bottom flask under an inert atmosphere, dissolve the seco-acid (1.0 eq) in a large volume of anhydrous, non-polar solvent (e.g., toluene) to achieve high dilution (final concentration ~0.005 M).

  • Mixed Anhydride Formation: To the stirred solution, add triethylamine (3.0 eq) followed by 2,4,6-trichlorobenzoyl chloride (1.5 eq). Stir the mixture at room temperature for 2 hours.

  • Cyclization: In a separate, large, flame-dried flask, prepare a solution of 4-dimethylaminopyridine (DMAP) (7.0 eq) in a large volume of the same anhydrous solvent. Heat this solution to reflux.

  • Slow Addition: Using a syringe pump, add the mixed anhydride solution dropwise to the refluxing DMAP solution over several hours (e.g., 8-12 hours).

  • Reaction Completion: After the addition is complete, continue to reflux the reaction mixture for an additional 1-2 hours.

  • Workup: Cool the reaction mixture to room temperature. Filter the mixture to remove any solids. Wash the filtrate with saturated aqueous NaHCO₃ solution and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude macrocycle by flash column chromatography.

Visualizations

Below are diagrams illustrating key concepts in this compound synthesis.

logical_relationship cluster_aglycone Aglycone Synthesis cluster_glycosylation Glycosylation Diels_Alder Diels-Alder Reaction Macrolactonization Macrolactonization Diels_Alder->Macrolactonization Forms core Ether_Bridge Ether Bridge Formation Macrolactonization->Ether_Bridge Builds macrocycle Glycosylation_Step Glycosylation Ether_Bridge->Glycosylation_Step Completes aglycone Protecting_Groups_A Protecting Group Strategy Protecting_Groups_A->Diels_Alder Protecting_Groups_A->Macrolactonization Protecting_Groups_A->Ether_Bridge Overall_Yield Overall Yield Glycosylation_Step->Overall_Yield Protecting_Groups_G Sugar Protecting Groups Protecting_Groups_G->Glycosylation_Step

Caption: Logical workflow for this compound synthesis.

troubleshooting_workflow Start Low Yield in a Key Step Check_Purity Check Purity of Reagents & Solvents Start->Check_Purity Optimize_Conditions Optimize Reaction Conditions (Temp, Conc, Time) Check_Purity->Optimize_Conditions If pure Change_Reagents Change Reagents (Catalyst, Coupling Agent, etc.) Optimize_Conditions->Change_Reagents If no improvement Success Yield Improved Optimize_Conditions->Success If yield improves Revisit_PG Re-evaluate Protecting Group Strategy Change_Reagents->Revisit_PG If still low yield Change_Reagents->Success If yield improves Revisit_PG->Optimize_Conditions

Caption: General troubleshooting workflow for low yields.

References

Minimizing Nodusmicin degradation during storage and handling

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on minimizing the degradation of Nodusmicin during storage and handling. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound?

A1: this compound should be stored at -20°C for optimal stability.[1] It is supplied as a white solid and should be kept in a tightly sealed container to prevent moisture absorption.

Q2: What solvents are suitable for dissolving this compound?

A2: this compound is soluble in ethanol, methanol, DMF, and DMSO. It has limited water solubility.[1] For aqueous experiments, it is advisable to prepare a concentrated stock solution in an appropriate organic solvent and then dilute it to the final concentration in the aqueous buffer.

Q3: What are the primary factors that can cause this compound degradation?

A3: Like many macrocyclic lactone antibiotics, this compound stability can be influenced by several factors, including:

  • Temperature: Elevated temperatures can accelerate degradation.

  • pH: Exposure to acidic or basic conditions can lead to hydrolysis of the macrocyclic lactone ring.

  • Light: Prolonged exposure to light, especially UV light, may induce photodegradation.

  • Oxidizing Agents: The presence of oxidizing agents can lead to chemical modification and degradation.

Q4: How can I tell if my this compound sample has degraded?

A4: Signs of degradation can include:

  • A noticeable change in the physical appearance of the solid (e.g., color change, clumping).

  • The appearance of additional peaks or a decrease in the main peak area when analyzed by High-Performance Liquid Chromatography (HPLC).

  • A reduction in the biological activity of the compound in your experiments.

Q5: How long is this compound stable in solution?

A5: The stability of this compound in solution is dependent on the solvent, pH, and storage temperature. For routine experiments, it is recommended to prepare fresh solutions. If storage of a stock solution is necessary, it should be stored at -20°C or lower and used as quickly as possible. It is best practice to perform a stability study under your specific experimental conditions to determine the acceptable storage duration.

Troubleshooting Guide

This guide addresses common issues encountered during the storage and handling of this compound.

Problem Potential Cause Recommended Solution
Loss of biological activity in the experiment. Degradation of this compound due to improper storage or handling.Store this compound solid at -20°C. Prepare fresh solutions for each experiment. If using a stock solution, ensure it has been stored properly at low temperature and for a limited time. Perform a stability check of the stock solution using HPLC.
Appearance of unexpected peaks in HPLC analysis. This compound has degraded into one or more new products.Review the handling procedure. Avoid exposure to high temperatures, extreme pH, and direct light. Ensure the purity of solvents and reagents used.
Variability in experimental results between batches. Inconsistent handling or storage of this compound. Degradation may be occurring to a different extent in each preparation.Standardize the protocol for this compound solution preparation, storage, and use. Prepare a single, large batch of stock solution (if stability is confirmed) to be used across multiple experiments to ensure consistency.
Precipitation of this compound in aqueous buffer. This compound has limited water solubility. The concentration in the aqueous buffer may be too high.Prepare a higher concentration stock solution in a suitable organic solvent (e.g., DMSO) and dilute it further into the aqueous buffer to the desired final concentration. Ensure the final concentration of the organic solvent is compatible with your experimental system.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol is designed to intentionally degrade this compound under various stress conditions to understand its degradation pathways and to develop a stability-indicating analytical method.

1. Preparation of this compound Stock Solution:

  • Prepare a 1 mg/mL stock solution of this compound in methanol.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of this compound stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of this compound stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of this compound stock solution with 1 mL of 3% H₂O₂. Store in the dark at room temperature for 24 hours.

  • Thermal Degradation: Place a solid sample of this compound in an oven at 70°C for 48 hours. Also, heat a solution of this compound (in a suitable solvent like methanol) at 70°C for 24 hours.

  • Photodegradation: Expose a solution of this compound to direct sunlight or a photostability chamber for an extended period (e.g., 7 days).

3. Sample Analysis:

  • After the specified time, neutralize the acidic and basic samples.

  • Dilute all samples to an appropriate concentration with the mobile phase.

  • Analyze the samples using a stability-indicating HPLC method (see Protocol 2).

  • Aim for 5-20% degradation of the active pharmaceutical ingredient.

Protocol 2: Stability-Indicating HPLC Method

This method is designed to separate the intact this compound from its potential degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

    • Start with a lower concentration of acetonitrile (e.g., 30%) and gradually increase to a higher concentration (e.g., 90%) over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at an appropriate wavelength (to be determined by UV scan of this compound).

  • Injection Volume: 10-20 µL.

  • Column Temperature: 25-30°C.

Validation of the Method: The method should be validated to demonstrate that it is stability-indicating. This involves showing that the degradation products are well-resolved from the parent this compound peak and from each other. Peak purity analysis using a photodiode array (PDA) detector is recommended.

Visualizations

G cluster_storage Storage cluster_handling Handling cluster_experiment Experiment storage_solid This compound (Solid) dissolution Dissolution in Organic Solvent storage_solid->dissolution Weighing storage_solution This compound Stock Solution dilution Dilution in Aqueous Buffer storage_solution->dilution Use promptly dissolution->storage_solution Store at -20°C experiment Experimental Use dilution->experiment

Caption: Recommended workflow for this compound handling.

G This compound This compound (Macrocyclic Lactone) Hydrolyzed_Product Hydrolyzed this compound (Inactive) This compound->Hydrolyzed_Product  Acid or Base (Hydrolysis) Oxidized_Product Oxidized Product This compound->Oxidized_Product Oxidizing Agent Photodegradation_Product Photodegradation Product This compound->Photodegradation_Product Light Exposure

Caption: Plausible degradation pathways for this compound.

G start Loss of Activity or Unexpected HPLC Peaks? q1 Stored at -20°C? start->q1 a1_no Action: Store at -20°C and re-test. q1->a1_no No q2 Exposed to extreme pH or high temp? q1->q2 Yes a2_yes Action: Prepare fresh solution under neutral pH and ambient temp. q2->a2_yes Yes q3 Exposed to light for prolonged periods? q2->q3 No a3_yes Action: Protect from light during storage and handling. q3->a3_yes Yes end_node Consider obtaining a fresh batch of this compound. q3->end_node No

Caption: Troubleshooting decision tree for this compound degradation.

References

Troubleshooting inconsistent results in Nodusmicin bioassays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Nodusmicin in bioassays. Due to the limited specific literature on this compound, this guide is based on established principles for macrolide antibiotics and structurally related compounds like nargenicin.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a macrolide antibiotic produced by Nocardia species.[1][2][3] It is structurally similar to nargenicin and luminamicin and demonstrates activity against Gram-positive and anaerobic bacteria.[2][3] Macrolide antibiotics generally act by inhibiting bacterial protein synthesis. They bind to the 50S subunit of the bacterial ribosome, which interferes with peptide chain elongation.

Q2: I'm observing no antimicrobial activity with this compound in my assay. What could be the issue?

Several factors could contribute to a lack of observed activity:

  • Incorrect Bacterial Strain: this compound is primarily active against Gram-positive and anaerobic bacteria. Ensure you are using a susceptible test organism.

  • Compound Solubility: this compound has limited water solubility but is soluble in solvents like ethanol, methanol, DMF, and DMSO.[2] Ensure the compound is fully dissolved in the initial stock solution and that the final concentration of the solvent in your assay medium is not inhibiting bacterial growth.

  • Compound Stability: While specific stability data for this compound is scarce, macrolide activity can be pH-dependent. The pH of the Mueller-Hinton agar, a common medium for susceptibility testing, should be between 7.2 and 7.4. A lower pH can decrease the potency of some macrolides.[4]

  • Inactivation: Ensure that components of your growth medium are not inactivating the compound.

Q3: The results of my this compound bioassays are inconsistent between experiments. What are the common causes of variability?

Inconsistent results in antibiotic susceptibility testing are common and can be attributed to several factors:

  • Inoculum Density: The starting concentration of bacteria can significantly impact the results. It is crucial to standardize the inoculum to a 0.5 McFarland standard to ensure reproducibility.

  • Growth Medium Variations: Batch-to-batch variability in growth media can affect results. The pH and cation concentrations of the medium are particularly important for macrolide activity.[4]

  • Incubation Conditions: Time and temperature of incubation must be strictly controlled. For disk diffusion, plates should be incubated for 16-18 hours at 35°C.[5]

  • Pipetting Errors: In broth microdilution assays, small volume variations during serial dilutions can lead to significant concentration errors.

Troubleshooting Guide

Issue 1: Inconsistent or incorrect Minimum Inhibitory Concentration (MIC) values in broth microdilution assays.
Potential Cause Recommended Solution
Incorrect Inoculum Preparation Always prepare a fresh inoculum and standardize it to a 0.5 McFarland turbidity standard. This corresponds to approximately 1-2 x 10⁸ CFU/ml.[5]
"Skipped" Wells This phenomenon, where growth is observed at a higher concentration but not at the next lower one, can indicate contamination or improper dilution. If more than one skipped well is observed, the result is invalid and the test should be repeated.[6]
Trailing Endpoints Some antibiotic-organism combinations can result in a gradual fading of growth over several wells, making the MIC difficult to determine. In such cases, the MIC should be read as the lowest concentration that inhibits ≥80% of growth compared to the control.[6]
This compound Precipitation Due to its limited water solubility, this compound may precipitate at higher concentrations in aqueous media. Visually inspect the wells for any precipitate. If observed, consider using a co-solvent system, ensuring the solvent itself does not inhibit bacterial growth at the used concentration.
Issue 2: Variable zone of inhibition diameters in agar diffusion assays.
Potential Cause Recommended Solution
Incorrect Agar Depth The depth of the Mueller-Hinton agar should be uniform and at 4 mm. Plates with a depth greater than 4 mm can result in smaller zones (false resistance), while shallower plates can lead to larger zones (false susceptibility).[4]
Improper Inoculum Swabbing The bacterial inoculum should be swabbed evenly over the entire surface of the agar plate in three directions to ensure confluent growth.[5]
Incorrect Disk Placement Disks should be placed firmly on the agar surface and not moved once placed. Ensure there is adequate spacing between disks (at least 24 mm from center to center) to prevent overlapping zones.[5]
Delayed Disk Application Antibiotic disks should be applied to the inoculated plates within 15 minutes of swabbing to prevent the bacteria from starting to grow before the antibiotic diffuses.

Experimental Protocols

Protocol 1: Broth Microdilution for MIC Determination

This protocol is adapted from standard Clinical and Laboratory Standards Institute (CLSI) guidelines for macrolide testing.

  • Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 1280 µg/ml).

  • Preparation of Microdilution Plate:

    • Dispense 100 µl of sterile Mueller-Hinton broth into all wells of a 96-well microtiter plate.

    • Add 100 µl of the this compound stock solution to the first well of each row to be tested.

    • Perform a two-fold serial dilution by transferring 100 µl from the first well to the second, mixing, and repeating this process across the plate to the 10th well. Discard 100 µl from the 10th well. The 11th well will serve as a growth control (no antibiotic), and the 12th well as a sterility control (no bacteria).

  • Inoculum Preparation:

    • From a fresh culture plate (18-24 hours growth), select several colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard.

    • Dilute this standardized suspension in Mueller-Hinton broth to achieve a final inoculum concentration of 5 x 10⁵ CFU/ml in the wells.

  • Inoculation and Incubation:

    • Inoculate each well (except the sterility control) with the prepared bacterial suspension.

    • Seal the plate to prevent evaporation and incubate at 35°C for 16-20 hours.

  • Result Interpretation: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Visualizations

Signaling Pathway: Macrolide Mechanism of Action

Macrolide_Mechanism cluster_ribosome Bacterial Ribosome (70S) 50S 50S Subunit Protein_Synthesis Growing Polypeptide Chain 50S->Protein_Synthesis Peptide Bond Formation 50S->Inhibition 30S 30S Subunit 30S->50S mRNA mRNA mRNA->30S Binding tRNA Peptidyl-tRNA tRNA->50S Translocation This compound This compound This compound->50S Binds to Exit Tunnel

Caption: Mechanism of action of macrolide antibiotics like this compound.

Experimental Workflow: Broth Microdilution Assay

Broth_Microdilution_Workflow start Start prep_this compound Prepare this compound Stock Solution start->prep_this compound prep_inoculum Prepare and Standardize Bacterial Inoculum (0.5 McFarland) start->prep_inoculum prep_plate Perform Serial Dilutions in 96-well Plate prep_this compound->prep_plate inoculate Inoculate Wells with Bacterial Suspension prep_plate->inoculate prep_inoculum->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic end End read_mic->end

Caption: Workflow for determining MIC using broth microdilution.

Logical Relationship: Troubleshooting Inconsistent Bioassay Results

Troubleshooting_Flowchart start Inconsistent Results? check_inoculum Verify Inoculum Standardization (0.5 McFarland) start->check_inoculum Yes consistent Results Consistent start->consistent No inconsistent Still Inconsistent: Contact Technical Support start->inconsistent check_media Check Media pH (7.2-7.4) and Lot Number check_inoculum->check_media check_incubation Confirm Incubation Time and Temperature check_media->check_incubation check_technique Review Pipetting Technique (Broth Dilution) or Swabbing/Disk Placement (Agar Diffusion) check_incubation->check_technique rerun_assay Rerun Assay with Controls check_technique->rerun_assay rerun_assay->start

Caption: Troubleshooting decision tree for inconsistent bioassay results.

References

Technical Support Center: Optimizing Nodusmicin Concentration for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Nodusmicin concentration for their in vitro experiments.

General Troubleshooting Guide

This guide addresses common issues that may arise during in vitro experiments with this compound.

Issue Possible Cause Suggested Solution
High Cell Death at All Concentrations 1. This compound is highly cytotoxic to the specific cell line. 2. Incorrect stock solution concentration leading to higher than intended doses. 3. Solvent toxicity (e.g., DMSO).1. Perform a broad-range dose-response experiment (e.g., 0.01 µM to 100 µM) to determine the cytotoxic range. 2. Verify the molecular weight of this compound and recalculate the stock concentration. Confirm by an analytical method if possible. 3. Ensure the final solvent concentration in the culture medium is non-toxic to the cells (typically <0.5%). Run a solvent-only control.[1]
No Observable Effect at Any Concentration 1. The tested concentration range is too low. 2. This compound is inactive in the chosen cell line or assay. 3. This compound is unstable or has poor solubility in the culture medium.[2][3][4] 4. Insufficient incubation time.1. Test a higher concentration range. If the initial range was in the nanomolar scale, try the micromolar range. 2. Verify the target of this compound is present and functional in your cell line. Consider using a different, more sensitive cell line or assay. 3. Check the solubility of this compound in your culture medium. You may need to use a different solvent or formulation. Assess stability over the experiment's duration.[4] 4. Perform a time-course experiment to determine the optimal incubation period.
High Variability Between Replicates 1. Inconsistent cell seeding. 2. Pipetting errors during serial dilutions. 3. Edge effects in multi-well plates. 4. Compound precipitation at higher concentrations.1. Ensure a homogenous cell suspension before seeding. Use a calibrated multichannel pipette for seeding. 2. Prepare a master mix for each concentration and then dispense into replicate wells. Use calibrated pipettes and proper technique. 3. Avoid using the outer wells of the plate, or fill them with sterile PBS or media to maintain humidity. 4. Visually inspect the wells for any signs of precipitation after adding this compound. If precipitation is observed, consider lowering the highest concentration or using a different solvent.
Precipitation of this compound in Culture Medium 1. Poor solubility of this compound in aqueous solutions.[2][3] 2. Interaction with components in the culture medium (e.g., proteins in serum).1. Prepare a higher concentration stock solution in a suitable organic solvent (e.g., DMSO) and then dilute it in the culture medium.[1] Ensure the final solvent concentration is low. 2. Test the solubility in serum-free medium versus serum-containing medium. If solubility is an issue in the presence of serum, a different formulation may be needed.

Frequently Asked Questions (FAQs)

1. What is the recommended starting concentration for this compound in a new in vitro experiment?

For a novel compound like this compound, it is recommended to start with a broad concentration range to determine its potency. A common approach is to perform a logarithmic or semi-logarithmic serial dilution.[5] A suggested starting range could be from 10 nM to 100 µM. This wide range will help in identifying the concentration at which this compound exerts its biological effect and its potential cytotoxic concentrations.

2. How should I prepare the stock solution of this compound?

The preparation of the stock solution depends on the solubility of this compound. If the solubility is unknown, it is advisable to first test its solubility in common laboratory solvents such as DMSO, ethanol, or sterile water. For many organic compounds, DMSO is a good initial choice.[1] Prepare a high-concentration stock solution (e.g., 10 mM or 100 mM) in the chosen solvent. Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

3. What is the maximum concentration of DMSO I can use in my cell culture?

The final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5% (v/v), as higher concentrations can be toxic to cells. It is crucial to include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) in your experiments to account for any solvent effects.

4. How can I assess the stability of this compound in my cell culture medium?

The stability of this compound in the culture medium can be assessed by incubating the compound in the medium at 37°C for the duration of your experiment (e.g., 24, 48, 72 hours). At different time points, samples can be collected and analyzed by methods like HPLC or LC-MS to determine the concentration of the intact compound.[4] Significant degradation over time may require more frequent media changes during the experiment.

5. My results are not reproducible. What are the common causes of irreproducibility in in vitro experiments?

Irreproducibility can stem from several factors.[6] Key areas to check include:

  • Cell Culture Conditions: Ensure consistent cell passage number, confluency, and media composition.

  • Compound Handling: Use freshly prepared dilutions from a non-degraded stock solution.

  • Assay Protocol: Standardize all incubation times, temperatures, and reagent concentrations.

  • Instrumentation: Regularly calibrate pipettes and plate readers.

Experimental Protocols

Protocol: Determining the IC50 of this compound using a Cell Viability Assay (MTT Assay)

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of this compound.

Materials:

  • This compound

  • Cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of this compound dilutions in complete medium at 2x the final desired concentrations. A common dilution series is logarithmic (e.g., 200 µM, 20 µM, 2 µM, 0.2 µM, 0.02 µM, 0.002 µM).

    • Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration) and a no-treatment control (medium only).

    • Remove the medium from the wells and add 100 µL of the prepared this compound dilutions to the respective wells.

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.

    • After incubation, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Mix gently by pipetting up and down.

  • Data Acquisition:

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (from wells with medium only).

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).

    • Plot the percentage of cell viability against the log of this compound concentration.

    • Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value.

Data Presentation

Table 1: Example of Dose-Response Data for this compound on a Cancer Cell Line
This compound Concentration (µM)Mean Absorbance (570 nm)Standard Deviation% Cell Viability
0 (Vehicle Control)1.250.08100%
0.011.220.0797.6%
0.11.150.0692.0%
10.850.0568.0%
100.450.0436.0%
1000.150.0212.0%
Calculated IC50 ~5 µM

Visualizations

Experimental_Workflow_for_Concentration_Optimization cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis cluster_decision Optimization Start Start: Define Experimental Goals PrepStock Prepare High-Concentration This compound Stock Solution Start->PrepStock CellCulture Culture and Seed Cells in 96-well Plate PrepStock->CellCulture SerialDilution Perform Serial Dilutions of this compound CellCulture->SerialDilution TreatCells Treat Cells with this compound and Controls SerialDilution->TreatCells Incubate Incubate for Defined Period TreatCells->Incubate ViabilityAssay Perform Cell Viability Assay (e.g., MTT) Incubate->ViabilityAssay ReadPlate Read Absorbance with Plate Reader ViabilityAssay->ReadPlate CalcViability Calculate % Cell Viability ReadPlate->CalcViability PlotData Plot Dose-Response Curve CalcViability->PlotData CalcIC50 Determine IC50 Value PlotData->CalcIC50 Decision Is IC50 in Optimal Range? CalcIC50->Decision End End: Proceed with Optimized Concentration Decision->End Yes Refine Refine Concentration Range and Repeat Experiment Decision->Refine No Refine->SerialDilution

Caption: Workflow for optimizing this compound concentration.

Hypothetical_Signaling_Pathway This compound This compound Receptor Cell Surface Receptor This compound->Receptor Inhibits Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TranscriptionFactor Transcription Factor (e.g., NF-κB) Kinase2->TranscriptionFactor Activates Nucleus Nucleus TranscriptionFactor->Nucleus Translocates to GeneExpression Target Gene Expression (e.g., Pro-inflammatory Cytokines) Nucleus->GeneExpression CellularResponse Cellular Response (e.g., Apoptosis, Inflammation) GeneExpression->CellularResponse

Caption: Hypothetical signaling pathway inhibited by this compound.

References

Technical Support Center: Nodusmicin Purification by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of Nodusmicin using HPLC.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the HPLC purification of this compound.

Question: Why am I seeing no peaks, or very small peaks, for this compound in my chromatogram?

Answer:

There are several potential causes for a lack of or significantly reduced peak size for this compound. Consider the following troubleshooting steps:

  • Injection Issues:

    • Ensure the sample is correctly loaded into the injection loop. For partial loop injections, precision is key. For full loop injections, ensure you are using at least 2-3 loop volumes to flush and fill the loop completely.[1]

    • Check for leaks in the injection system, including the syringe, needle, and valve. Look for salt buildup or unusual noises from the pump which could indicate a leak.[1]

    • Verify the autosampler is functioning correctly and injecting the specified volume.

  • Detection Problems:

    • Confirm the detector is set to the correct wavelength for this compound. While specific UV absorbance maxima for this compound are not widely published, a starting point for macrolides is often in the low UV range (e.g., 205-215 nm).[2][3][4][5] It is advisable to run a UV-Vis scan of your partially purified sample to determine the optimal wavelength.

    • Check the detector lamp's age and energy output. An old or failing lamp can lead to a loss of sensitivity.[6][7]

  • Sample Degradation:

    • This compound, like many macrolides, may be susceptible to degradation under certain conditions (e.g., extreme pH, prolonged exposure to light). Ensure your sample is fresh and has been stored properly at -20°C.[8]

  • Incorrect Mobile Phase:

    • If the mobile phase is too strong (too high a percentage of organic solvent), this compound may be eluting very early, potentially in the solvent front.[7] Try a weaker starting mobile phase (lower organic content).

Question: My this compound peak is showing significant tailing. What can I do to improve the peak shape?

Answer:

Peak tailing is a common issue in HPLC and can be caused by several factors. Here's how to troubleshoot:

  • Column Issues:

    • Secondary Interactions: Peak tailing for basic compounds like macrolides can occur due to interactions with acidic silanol groups on the silica-based column packing.[9] Using a high-purity, end-capped C18 column is recommended. Adding a competitive base, such as triethylamine (TEA), to the mobile phase (e.g., 0.1-0.5%) can help to mask these silanol groups and improve peak shape.[2][3][5]

    • Column Contamination/Deterioration: The column may be contaminated with strongly retained compounds from previous injections. Try flushing the column with a strong solvent (e.g., 100% acetonitrile or methanol). If the problem persists, the column may be nearing the end of its lifespan and may need to be replaced.[9] A void at the head of the column can also cause peak tailing.

  • Mobile Phase pH:

    • The pH of the mobile phase can affect the ionization state of this compound and its interaction with the stationary phase. Experiment with adjusting the mobile phase pH. For macrolides, a slightly alkaline pH (e.g., 7.5-8.5) can sometimes improve peak shape.[5] However, be mindful of the pH limitations of your HPLC column (most silica-based columns are not stable above pH 8).

  • Sample Overload:

    • Injecting too much sample onto the column can lead to peak tailing. Try diluting your sample and injecting a smaller volume.

Question: I am observing peak splitting for this compound. What is the likely cause?

Answer:

Peak splitting can be a frustrating problem, often pointing to an issue at the head of the column or with the sample solvent.

  • Column Void or Channeling: A void or channel in the packing material at the column inlet can cause the sample to be distributed unevenly, leading to a split peak.[10] This can happen from pressure shocks or operating outside the column's recommended pH range. Sometimes, reversing and flushing the column can resolve this, but often the column needs to be replaced.[11]

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger than the mobile phase (e.g., 100% acetonitrile when the mobile phase is 30% acetonitrile), it can cause peak distortion, including splitting. Whenever possible, dissolve your sample in the initial mobile phase. If a stronger solvent is necessary for solubility, inject the smallest possible volume.

  • Partially Clogged Frit: A partially blocked inlet frit on the column can also lead to poor sample distribution and split peaks.[1] This can be caused by particulate matter in the sample or mobile phase. Filtering your samples and mobile phases is crucial.

Question: My retention times for this compound are drifting or are not reproducible. How can I stabilize them?

Answer:

Inconsistent retention times can compromise the reliability of your purification method.

  • Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before each injection.[6][12] For gradient elution, a sufficient re-equilibration time at the initial mobile phase composition is critical. A good rule of thumb is to allow at least 10 column volumes of the initial mobile phase to pass through the column before the next injection.

  • Mobile Phase Preparation:

    • Inconsistent mobile phase preparation can lead to shifting retention times. Prepare fresh mobile phase for each run and ensure accurate measurements of all components.[6]

    • If using a buffer, ensure it is fully dissolved and the pH is consistent between batches.

    • Degas the mobile phase thoroughly to prevent air bubbles from entering the system, which can affect pump performance and cause retention time variability.[6][13]

  • Temperature Fluctuations: Changes in ambient temperature can affect retention times. Using a column oven to maintain a constant temperature will improve reproducibility.[6]

  • Pump Performance: Inconsistent flow rates from the HPLC pump will cause retention times to shift. This could be due to air bubbles in the system, worn pump seals, or check valve issues.[7]

Frequently Asked Questions (FAQs)

Question: What is this compound and what are its properties relevant to HPLC purification?

Answer:

This compound is a macrolide antibiotic, a co-metabolite of nargenicin.[8][14] Key properties for HPLC purification include:

  • Molecular Weight: 422.7 g/mol [8]

  • Solubility: It is soluble in ethanol, methanol, DMF, and DMSO, but has limited water solubility.[8] This makes it well-suited for reversed-phase HPLC.

  • Structure: It possesses a core macrocyclic lactone structure.[8][14] Like other macrolides, it has polar functional groups, but the overall molecule has significant non-polar character.

Question: What is a good starting point for developing an HPLC purification method for this compound?

Answer:

Based on methods for similar macrolide antibiotics, a good starting point for a reversed-phase HPLC method for this compound would be:

  • Column: A C18 reversed-phase column is a common choice for macrolide separation.[2][3][4] A standard dimension would be 4.6 x 250 mm with 5 µm particles.

  • Mobile Phase: A gradient of acetonitrile or methanol mixed with a buffer.

    • Solvent A: Water with a buffer (e.g., 10 mM ammonium acetate or phosphate buffer, pH adjusted to ~7.0).

    • Solvent B: Acetonitrile or Methanol.

  • Gradient: A starting point could be a linear gradient from 30% B to 90% B over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.[2][3]

  • Detection: UV detection at a low wavelength, such as 210 nm or 215 nm.[2][3][4]

  • Temperature: Ambient or controlled at 25-30°C.

Question: Should I use normal-phase or reversed-phase HPLC for this compound purification?

Answer:

Reversed-phase HPLC (RP-HPLC) is generally the preferred method for purifying macrolide antibiotics like this compound.[15] This is because this compound has limited water solubility and is readily soluble in organic solvents like methanol and acetonitrile, which are common mobile phases in RP-HPLC.[8] The stationary phase in RP-HPLC is non-polar (e.g., C18), and the mobile phase is polar. This setup allows for good retention and separation of moderately non-polar compounds like this compound.

Normal-phase HPLC, which uses a polar stationary phase (like silica) and a non-polar mobile phase, is less common for this class of compounds but can be useful for separating isomers or when the sample is only soluble in non-polar solvents.[15][16]

Question: How can I confirm that the peak I am collecting is indeed this compound?

Answer:

To confirm the identity of your purified peak, you should use a secondary analytical technique. The most common and definitive method is mass spectrometry (MS). By coupling the HPLC to a mass spectrometer (LC-MS), you can obtain the mass-to-charge ratio (m/z) of the eluting compound. For this compound, you would expect to see a signal corresponding to its molecular weight (422.7) plus a proton ([M+H]⁺) or other adducts.

If an LC-MS is not available, you can collect the fraction corresponding to your peak of interest, remove the solvent, and then subject the purified material to other analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy or direct infusion mass spectrometry.

Quantitative Data Summary

The following table provides a hypothetical summary of expected quantitative data from a successful this compound purification using the starting point protocol described in the FAQs. These values are illustrative and will need to be optimized for your specific system and sample.

ParameterExpected ValueNotes
Retention Time 15 - 25 minutesHighly dependent on the specific gradient, column, and mobile phase.
Peak Purity (by UV) > 95%Assessed by integrating the area of the this compound peak relative to the total peak area in the chromatogram.
Yield VariableDependent on the concentration of this compound in the starting material.
Tailing Factor < 1.5A value greater than 1.5 indicates significant peak tailing that should be addressed.
Resolution > 1.5Resolution between the this compound peak and the closest eluting impurity should be at least 1.5 for good separation.

Experimental Protocols

Protocol 1: Analytical Method Development for this compound

  • Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 10 mM Ammonium Acetate in HPLC-grade water, pH adjusted to 7.0.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Gradient Program:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 90% B (linear gradient)

    • 25-30 min: 90% B (hold)

    • 30-31 min: 90% to 30% B (return to initial)

    • 31-40 min: 30% B (re-equilibration)

  • Sample Preparation: Dissolve the crude this compound extract in a minimal amount of methanol or DMSO, then dilute with Mobile Phase A to the desired concentration. Filter through a 0.45 µm syringe filter before injection.

Protocol 2: Preparative Purification of this compound

This protocol is a scale-up of the analytical method.

  • Column: C18 reversed-phase, 21.2 x 250 mm, 5-10 µm particle size.

  • Mobile Phase A: 10 mM Ammonium Acetate in HPLC-grade water, pH adjusted to 7.0.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 20 mL/min (this will need to be adjusted based on the column dimensions and manufacturer's recommendations).

  • Column Temperature: Ambient.

  • Detection: UV at 210 nm.

  • Injection Volume: 1-5 mL (depending on sample concentration and column loading capacity).

  • Gradient Program: The gradient from the analytical method should be scaled geometrically. The duration of the linear gradient portion would be similar, but the flow rate is much higher.

  • Sample Preparation: Dissolve the crude this compound extract in a suitable solvent (e.g., methanol or DMSO) at a high concentration. Ensure the sample is fully dissolved and filtered to remove any particulates.

  • Fraction Collection: Collect fractions based on the UV signal corresponding to the retention time of this compound determined from the analytical run.

Visualizations

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC System cluster_post Post-Separation SamplePrep Sample Preparation (Dissolve & Filter) Injection Injection SamplePrep->Injection MobilePhasePrep Mobile Phase Preparation (Filter & Degas) Separation Column Separation MobilePhasePrep->Separation Injection->Separation Detection UV Detection Separation->Detection FractionCollection Fraction Collection Detection->FractionCollection Analysis Purity Analysis (LC-MS, NMR) FractionCollection->Analysis

Caption: General workflow for the HPLC purification of this compound.

Troubleshooting_Logic node_action node_action Start Problem Observed? PeakShape Poor Peak Shape? Start->PeakShape Yes RetentionTime Retention Time Drift? Start->RetentionTime No Tailing Tailing? PeakShape->Tailing Tailing Splitting Splitting? PeakShape->Splitting Splitting NoPeak No / Small Peak? RetentionTime->NoPeak No Action_Retention Check for: - Column Equilibration - Mobile Phase Prep - Temperature Control RetentionTime->Action_Retention Yes Action_NoPeak Check for: - Injection Issues - Detector Settings - Sample Degradation NoPeak->Action_NoPeak Yes Action_Tailing Check for: - Secondary Interactions - Column Contamination - Sample Overload Tailing->Action_Tailing Yes Action_Splitting Check for: - Column Void - Sample Solvent Mismatch - Clogged Frit Splitting->Action_Splitting Yes

Caption: Decision tree for troubleshooting common HPLC issues.

References

Validation & Comparative

Nodusmicin vs. Nargenicin: A Comparative Guide to Their Antibacterial Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the antibacterial activities of Nodusmicin and Nargenicin, two closely related macrolide antibiotics. While both compounds are recognized for their potent effects against Gram-positive bacteria, the extent of their scientific exploration differs significantly. Nargenicin has been the subject of more extensive research, with detailed quantitative data available. In contrast, information on this compound's specific activity is less comprehensive, often described in qualitative terms. This guide synthesizes the available experimental data to offer a clear comparative perspective.

Data Presentation: Quantitative Antibacterial Activity

Bacterial StrainNargenicin A1 Mean MIC (µg/mL)
Staphylococcus aureus (S. aureus)3.97
Methicillin-susceptible S. aureus (MSSA)0.06
Methicillin-resistant S. aureus (MRSA)0.12
Vancomycin-resistant S. aureus (VRSA)25
Streptococci0.017
Enterococcus faecalis14.45
Enterococcus faecium53.13

Note: The MIC values for Enterococcus faecalis and Enterococcus faecium were not explicitly presented as a mean in the primary source but are included here for comparative purposes.

Studies have indicated that Nargenicin A1 shows stronger anti-MRSA activity than several other antibiotics, including oxacillin, monensin, erythromycin, spiramycin, and vancomycin.

Experimental Protocols

The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental method for assessing the antibacterial activity of a compound. The data presented for Nargenicin A1 was primarily obtained using the broth microdilution method.

Broth Microdilution Method for MIC Determination

This method involves preparing a series of twofold dilutions of the antimicrobial agent in a liquid growth medium in a microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. The plate is incubated under controlled conditions, and the MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.

Key Steps:

  • Preparation of Antimicrobial Stock Solution: A stock solution of the test compound (e.g., Nargenicin A1) is prepared in a suitable solvent.

  • Serial Dilutions: A series of twofold dilutions of the stock solution are prepared in a liquid growth medium (e.g., Mueller-Hinton Broth) in the wells of a 96-well microtiter plate.

  • Inoculum Preparation: A standardized suspension of the test bacterium (e.g., S. aureus) is prepared to a specific turbidity, typically corresponding to a defined colony-forming unit (CFU)/mL.

  • Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.

  • Incubation: The microtiter plate is incubated at an appropriate temperature (e.g., 37°C) for a specified period (e.g., 18-24 hours).

  • Reading of Results: The MIC is determined by visually inspecting the wells for turbidity. The lowest concentration of the antimicrobial agent in a well with no visible growth is recorded as the MIC.

Mandatory Visualizations

Experimental Workflow for MIC Determination

The following diagram illustrates the general workflow for determining the Minimum Inhibitory Concentration (MIC) of an antibacterial agent using the broth microdilution method.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis stock Prepare Stock Solution of Antibiotic dilutions Perform Serial Dilutions in Microtiter Plate stock->dilutions inoculate Inoculate Wells with Bacterial Suspension dilutions->inoculate inoculum Prepare Standardized Bacterial Inoculum inoculum->inoculate incubate Incubate Plate inoculate->incubate read_results Read Results (Visual Inspection/Spectrophotometry) incubate->read_results determine_mic Determine MIC read_results->determine_mic

Workflow for MIC determination.
Proposed Mechanism of Action for Nargenicin

Nargenicin is believed to exert its antibacterial effect by inhibiting DNA synthesis. Research on Mycobacterium tuberculosis has shown that Nargenicin targets DnaE1, a key DNA polymerase. The proposed signaling pathway for this inhibition is depicted below. It is plausible that this compound, as a close structural analog, may share a similar mechanism of action, although this has not been definitively confirmed.

Nargenicin_MoA Nargenicin Nargenicin DnaE1 Bacterial DNA Polymerase (DnaE1) Nargenicin->DnaE1 Binds to & Inhibits DNA_Replication DNA Replication DnaE1->DNA_Replication Essential for Bacterial_Growth Bacterial Growth Inhibition DnaE1->Bacterial_Growth Inhibition of DnaE1 prevents replication, leading to growth inhibition DNA_Replication->Bacterial_Growth Leads to

Proposed mechanism of Nargenicin.

References

Nodusmicin: A Comparative Analysis with Other DNA Polymerase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A Detailed Examination of a Promising Antibacterial Agent

Nodusmicin, a macrolide antibiotic, has emerged as a compound of interest in the ongoing search for novel antibacterial agents. This guide provides a comprehensive comparative analysis of this compound and its closely related analogue, Nargenicin, with other established DNA polymerase and topoisomerase inhibitors, namely Aphidicolin, Etoposide, and Cytarabine. This analysis is intended for researchers, scientists, and drug development professionals seeking to understand the potential of this compound as a therapeutic agent.

Mechanism of Action: Targeting the Bacterial Replisome

This compound is a co-metabolite of Nargenicin, both produced by species of Nocardia and Saccharopolyspora hirsuta.[1][2] While direct enzymatic inhibition data for this compound is limited, the well-characterized mechanism of Nargenicin serves as a strong predictive model. Nargenicin targets DnaE, the alpha subunit of DNA polymerase III, a crucial enzyme in bacterial DNA replication.[3][4] This inhibition is DNA-dependent, with Nargenicin binding to the DnaE1-DNA complex.[3][5] Cryo-electron microscopy studies have revealed that Nargenicin wedges itself between the terminal base pair of the DNA and the polymerase, physically obstructing the binding of the incoming nucleotide and the templating base.[3][5] Given the structural similarity and shared origin, it is highly probable that this compound employs the same mechanism of action to exert its antibacterial effects.

In contrast, the other inhibitors examined here target different components of the DNA replication machinery. Aphidicolin is a specific inhibitor of eukaryotic DNA polymerase α and δ.[6] Etoposide acts on topoisomerase II, an enzyme that resolves DNA tangles, by stabilizing the enzyme-DNA cleavage complex, leading to double-strand breaks.[7] Cytarabine (Ara-C) is a nucleoside analog that, once incorporated into DNA, terminates chain elongation and inhibits DNA polymerase.[8][9]

Quantitative Comparison of Inhibitory Activity

The following tables summarize the available quantitative data for this compound and the comparator compounds. It is important to note the distinction between Minimum Inhibitory Concentration (MIC) and the 50% Inhibitory Concentration (IC50). MIC values reflect the minimum concentration of a drug required to inhibit the visible growth of a microorganism, indicating overall antibacterial potency. IC50 values, on the other hand, measure the concentration of a drug required to inhibit a specific enzyme or biological process by 50%, providing a direct measure of target engagement.

Table 1: In Vitro Antibacterial Activity (MIC)

CompoundTarget OrganismMICReference
This compound Staphylococcus aureus (UC-76)125 µg/mL[10]
Staphylococcus aureus (UC-6685)250 µg/mL[10]
Staphylococcus aureus (UC-6690)250 µg/mL[10]
Nargenicin Mycobacterium tuberculosis H37Rv12.5 µM[3][4][11]
Cytarabine Not applicable for bacteria-
Aphidicolin Not typically used as an antibacterial-
Etoposide Not typically used as an antibacterial-

Table 2: Enzymatic Inhibitory Activity (IC50)

CompoundTarget EnzymeIC50Reference
Nargenicin S. aureus DnaE6 nM[3][11]
M. tuberculosis DnaE1125 nM[3][11]
E. coli Pol IIIα>10 µM[3][11]
Cytarabine DNA Synthesis16 nM[12]
Aphidicolin DNA Polymerase αCompetitive with dCTP[13]
Etoposide Topoisomerase IIInduces DNA cleavage[7]

Signaling Pathway Involvement

Nargenicin A1 has been shown to modulate the NF-κB signaling pathway. In lipopolysaccharide (LPS)-stimulated macrophages, Nargenicin A1 inhibited the nuclear translocation of NF-κB and the degradation of its inhibitor, IκB-α.[14][15] This suggests an anti-inflammatory component to its activity, in addition to its direct antibacterial effects. The impact of this compound on this or other signaling pathways has not yet been reported.

Nodusmicin_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases NFkB_nuc NF-κB NFkB->NFkB_nuc translocates Nargenicin Nargenicin A1 Nargenicin->IKK inhibits DNA DNA NFkB_nuc->DNA binds Pro_inflammatory_genes Pro-inflammatory Genes DNA->Pro_inflammatory_genes transcribes

Inferred signaling pathway affected by Nargenicin A1.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols relevant to the compounds discussed.

DNA Polymerase Inhibition Assay (for Nargenicin, adaptable for this compound)

This assay measures the ability of a compound to inhibit the activity of purified DNA polymerase. A common method is a real-time fluorescence-based assay.

  • Reaction Mixture Preparation: A reaction mixture is prepared containing a fluorescently labeled DNA template-primer, deoxynucleoside triphosphates (dNTPs), and the purified DNA polymerase enzyme (e.g., DnaE1).

  • Inhibitor Addition: The test compound (Nargenicin or this compound) is added to the reaction mixture at various concentrations. A control reaction without the inhibitor is also prepared.

  • Initiation and Measurement: The reaction is initiated by the addition of the enzyme. As the polymerase incorporates dNTPs into the primer, the fluorescence of a reporter molecule is quenched. The change in fluorescence over time is monitored using a fluorescence plate reader.

  • Data Analysis: The rate of the reaction is calculated from the fluorescence data. The percentage of inhibition at each compound concentration is determined relative to the control. The IC50 value is then calculated by fitting the data to a dose-response curve.[3][11]

Topoisomerase II Cleavage Assay (for Etoposide)

This assay determines the ability of a compound to stabilize the topoisomerase II-DNA cleavage complex, leading to DNA strand breaks.

  • Reaction Setup: Supercoiled plasmid DNA is incubated with purified topoisomerase II in a reaction buffer.

  • Drug Incubation: Etoposide is added to the reaction mixture and incubated to allow for the formation of the cleavage complex.

  • Reaction Termination: The reaction is stopped by the addition of a detergent (e.g., SDS) and a protease to digest the protein component.

  • Analysis: The DNA is analyzed by agarose gel electrophoresis. The conversion of supercoiled DNA to linear and nicked circular DNA indicates the presence of topoisomerase II-mediated cleavage.[1]

Cellular DNA Synthesis Inhibition Assay (for Cytarabine)

This assay measures the effect of a compound on DNA synthesis in whole cells.

  • Cell Culture: Cancer cell lines (e.g., CCRF-CEM) are cultured in appropriate media.

  • Drug Treatment: Cells are treated with various concentrations of Cytarabine for a specified period (e.g., 72 hours).

  • Measurement of DNA Synthesis: The rate of DNA synthesis is often measured by the incorporation of a radiolabeled nucleoside, such as [3H]-thymidine, into the cellular DNA.

  • Data Analysis: The amount of incorporated radioactivity is quantified, and the IC50 value for the inhibition of DNA synthesis is determined.[12]

Minimum Inhibitory Concentration (MIC) Determination

The MIC is determined using broth microdilution or agar dilution methods according to standard protocols from organizations like the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Inoculum: A standardized suspension of the test bacteria is prepared.

  • Serial Dilution of Compound: The test compound is serially diluted in a multi-well plate containing growth medium.

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The plate is incubated under appropriate conditions for the specific bacterium.

  • Reading Results: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria.[16]

Visualizing the Mechanism of Action

The following diagrams illustrate the proposed mechanism of action for this compound, based on the known mechanism of Nargenicin, and the experimental workflow for a DNA polymerase inhibition assay.

Nodusmicin_Mechanism cluster_replication_fork Bacterial Replication Fork DNA_template DNA Template DnaE DnaE (DNA Polymerase III) DnaE->DNA_template binds to Replication_Blocked DNA Replication Blocked DnaE->Replication_Blocked leads to dNTP dNTP dNTP->DnaE binds to active site This compound This compound This compound->DnaE binds to DNA-bound enzyme

Inferred mechanism of this compound action.

DNA_Polymerase_Assay_Workflow start Start prep_reagents Prepare Reaction Mix (DNA template-primer, dNTPs, buffer) start->prep_reagents add_inhibitor Add this compound (varying concentrations) prep_reagents->add_inhibitor add_enzyme Add DNA Polymerase (DnaE) add_inhibitor->add_enzyme incubate Incubate and Monitor Fluorescence Change add_enzyme->incubate analyze Analyze Data (Calculate % inhibition) incubate->analyze determine_ic50 Determine IC50 analyze->determine_ic50 end End determine_ic50->end

Workflow for DNA polymerase inhibition assay.

Conclusion

This compound represents a promising lead compound in the development of new antibacterial agents. Based on the strong evidence from its close analog Nargenicin, this compound is inferred to act by inhibiting bacterial DNA polymerase III (DnaE), a validated and attractive target for novel antibiotics. While direct enzymatic data for this compound is currently lacking, its demonstrated activity against Gram-positive bacteria, including resistant strains, warrants further investigation. The comparative analysis with other DNA replication inhibitors highlights its distinct mechanism of action, which may offer advantages in overcoming existing resistance mechanisms. Future research should focus on obtaining direct evidence of this compound's interaction with DNA polymerase, expanding the spectrum of its antibacterial activity, and exploring its potential synergistic effects with other antibiotics. The detailed experimental protocols and mechanistic insights provided in this guide offer a solid foundation for these future studies.

References

Nodusmicin: Investigating Cross-Resistance with Other Antibiotics - A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Nodusmicin, a macrolide antibiotic, has demonstrated potent activity against a range of aerobic and anaerobic bacteria.[1] However, the emergence of antibiotic resistance necessitates a thorough understanding of its potential for cross-resistance with other clinically relevant antibiotics. This guide provides a framework for evaluating the cross-resistance profile of this compound, including detailed experimental protocols and an overview of potential resistance mechanisms.

Understanding this compound and Potential Cross-Resistance

This compound belongs to the macrolide class of antibiotics, which act by inhibiting bacterial protein synthesis. They bind to the 50S ribosomal subunit, interfering with the translocation step of peptide chain elongation. Resistance to macrolides is well-documented and can occur through several mechanisms, which are likely to be the primary drivers of cross-resistance to this compound:

  • Target Site Modification: The most common mechanism of macrolide resistance is the methylation of the 23S rRNA component of the 50S ribosomal subunit by erm (erythromycin ribosome methylase) enzymes. This modification reduces the binding affinity of macrolide antibiotics to the ribosome, often resulting in cross-resistance to other macrolides, lincosamides, and streptogramin B antibiotics (the MLSB phenotype).

  • Antibiotic Efflux: Active efflux pumps can recognize and expel macrolides from the bacterial cell, preventing the antibiotic from reaching its ribosomal target. These pumps can be specific to macrolides or have a broader substrate range, potentially leading to cross-resistance with other antibiotic classes.

  • Antibiotic Inactivation: Enzymatic inactivation of the antibiotic molecule is another mechanism of resistance. This can occur through hydrolysis of the macrolide ring or modification of its functional groups by enzymes such as esterases and phosphotransferases.

Due to the limited availability of specific cross-resistance studies for this compound, direct comparative data is scarce. The following sections outline the experimental procedures necessary to generate such crucial data.

Experimental Protocols for this compound Cross-Resistance Studies

To rigorously assess the cross-resistance profile of this compound, a systematic approach using well-characterized bacterial strains is essential.

Key Experiment: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. Comparing the MIC of this compound against a panel of bacterial strains with known resistance to other antibiotics is the foundational method for determining cross-resistance.

Materials:

  • This compound (analytical grade)

  • Panel of bacterial strains:

    • A quality control strain (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

    • Clinically relevant strains with well-characterized resistance mechanisms to various antibiotic classes (e.g., macrolides, beta-lactams, fluoroquinolones, aminoglycosides). This should include strains with known erm genes, efflux pumps, and antibiotic-inactivating enzymes.

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or Agar (CAMHA)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Incubator

Methodology: Broth Microdilution

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select several colonies of the test bacterium.

    • Suspend the colonies in sterile saline or CAMHB to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Antibiotic Dilution Series:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, ethanol) and then dilute it in CAMHB.

    • Perform serial two-fold dilutions of this compound in the 96-well microtiter plate to achieve a range of concentrations (e.g., from 64 µg/mL to 0.06 µg/mL).

    • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well of the microtiter plate.

    • Incubate the plate at 35-37°C for 16-20 hours in ambient air.

  • MIC Determination:

    • After incubation, determine the MIC by visually inspecting the wells for turbidity or by measuring the optical density (OD) at 600 nm using a microplate reader.

    • The MIC is the lowest concentration of this compound that shows no visible growth.

  • Data Interpretation:

    • An increase in the MIC of this compound for a strain with known resistance to another antibiotic, compared to a susceptible control strain, indicates cross-resistance.

    • A significant decrease in the MIC may suggest collateral sensitivity, a phenomenon where resistance to one antibiotic increases susceptibility to another.

Data Presentation:

The results of these experiments should be summarized in a clear and concise table to facilitate comparison.

Bacterial StrainResistance MechanismComparator Antibiotic MIC (µg/mL)This compound MIC (µg/mL)Fold Change in this compound MICInterpretation
S. aureus ATCC 25923Susceptible ControlErythromycin: 0.250.125--
S. aureus (Clinical Isolate 1)ermC (MLSB Resistance)Erythromycin: >12816128Cross-resistance
S. aureus (Clinical Isolate 2)msrA (Macrolide Efflux)Erythromycin: 16432Cross-resistance
E. coli (Clinical Isolate 3)AcrAB-TolC EffluxCiprofloxacin: 320.252No significant cross-resistance
P. aeruginosa (Clinical Isolate 4)AmpC β-lactamaseCeftazidime: 640.1251No cross-resistance

Note: The data in this table is hypothetical and for illustrative purposes only.

Visualizing Experimental Workflows and Resistance Mechanisms

To further clarify the processes involved in cross-resistance studies, the following diagrams are provided.

experimental_workflow Experimental Workflow for this compound Cross-Resistance Testing cluster_prep Preparation cluster_testing MIC Testing (Broth Microdilution) cluster_analysis Data Analysis strain_selection Select Bacterial Strains (Susceptible & Resistant) inoculum_prep Prepare Standardized Inoculum (0.5 McFarland) strain_selection->inoculum_prep inoculation Inoculate Microtiter Plates inoculum_prep->inoculation antibiotic_prep Prepare this compound & Comparator Antibiotic Dilutions antibiotic_prep->inoculation incubation Incubate at 37°C for 16-20h inoculation->incubation read_results Read MICs (Visual/Spectrophotometer) incubation->read_results compare_mics Compare this compound MICs (Resistant vs. Susceptible Strains) read_results->compare_mics interpretation Determine Cross-Resistance or Collateral Sensitivity compare_mics->interpretation

Caption: Workflow for assessing this compound cross-resistance.

resistance_mechanisms Potential Mechanisms of Cross-Resistance to this compound cluster_cell Bacterial Cell cluster_resistance Resistance Mechanisms ribosome 50S Ribosome Protein_Synthesis_Blocked Protein Synthesis Blocked ribosome->Protein_Synthesis_Blocked Protein_Synthesis_Continues Protein Synthesis Continues ribosome->Protein_Synthesis_Continues If Binding is Blocked efflux_pump Efflux Pump Nodusmicin_out This compound (Expelled) efflux_pump->Nodusmicin_out inactivating_enzyme Inactivating Enzyme Inactive_this compound Inactive this compound inactivating_enzyme->Inactive_this compound Nodusmicin_in This compound (Extracellular) Nodusmicin_in->ribosome Binds to Ribosome Nodusmicin_in->efflux_pump Nodusmicin_in->inactivating_enzyme target_mod Target Site Modification (e.g., erm methylation) target_mod->ribosome Prevents Binding efflux Active Efflux efflux->efflux_pump Upregulates inactivation Enzymatic Inactivation inactivation->inactivating_enzyme Produces

Caption: Mechanisms of macrolide resistance leading to cross-resistance.

Conclusion

While specific data on this compound cross-resistance is not yet widely available, the established principles of macrolide resistance provide a strong foundation for predictive analysis and targeted experimental investigation. By employing the standardized protocols outlined in this guide, researchers can systematically evaluate the cross-resistance profile of this compound against a diverse panel of antibiotic-resistant bacteria. This data is critical for understanding its potential clinical utility and for guiding future drug development efforts in the ongoing battle against antimicrobial resistance.

References

The Untapped Potential of Nodusmicin: A Hypothetical Exploration of Synergistic Antibacterial Effects

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of November 2025, publicly available experimental data on the synergistic effects of Nodusmicin with other antibacterial agents is limited. This guide presents a hypothetical comparative analysis to illustrate the methodologies and potential outcomes of such studies. The experimental data herein is simulated for educational and illustrative purposes for researchers, scientists, and drug development professionals.

Introduction

This compound, an antibiotic known for its unique structural features, represents a promising candidate for combination therapies aimed at combating the growing threat of antimicrobial resistance. The exploration of its synergistic potential with established antibacterial agents could unveil novel treatment strategies, potentially broadening its spectrum of activity, reducing required dosages, and overcoming resistance mechanisms. This guide provides a hypothetical framework for assessing the synergistic interactions of this compound with other antibiotics, utilizing standard in vitro methods such as the checkerboard assay and time-kill curve analysis. The following sections detail the experimental protocols for these assays and present hypothetical data illustrating potential synergistic, indifferent, and antagonistic interactions against Staphylococcus aureus.

Hypothetical Synergy Assessment of this compound

In this hypothetical study, the synergistic effects of this compound were evaluated in combination with three distinct classes of antibiotics: Levofloxacin (a fluoroquinolone), Gentamicin (an aminoglycoside), and Meropenem (a carbapenem).

Checkerboard Assay

The checkerboard assay is a common in vitro method used to determine the synergistic, additive, indifferent, or antagonistic effects of antibiotic combinations.[1][2][3] This is achieved by testing various concentrations of two drugs, both alone and in combination, to identify the minimum inhibitory concentration (MIC) for each drug and the combination. The interaction is then quantified by calculating the Fractional Inhibitory Concentration (FIC) index.[1][3]

Interpretation of FIC Index:

  • Synergy: FIC index ≤ 0.5

  • Additive/Indifference: 0.5 < FIC index ≤ 4

  • Antagonism: FIC index > 4

Hypothetical Minimum Inhibitory Concentration (MIC) and Fractional Inhibitory Concentration (FIC) Index Data

Antibiotic Combination (against S. aureus)MIC Alone (µg/mL)MIC in Combination (µg/mL)FIC IndexInteraction
This compound 2---
Levofloxacin 1---
This compound + Levofloxacin-This compound: 0.5Levofloxacin: 0.1250.375Synergy
Gentamicin 4---
This compound + Gentamicin-This compound: 1Gentamicin: 21.0Indifference
Meropenem 0.5---
This compound + Meropenem-This compound: 4Meropenem: 16.0Antagonism
Time-Kill Curve Assay

Time-kill curve assays provide a dynamic picture of the bactericidal or bacteriostatic effects of antibiotic combinations over time.[4][5][6][7][8] Synergy is typically defined as a ≥ 2-log10 decrease in bacterial count (CFU/mL) by the combination compared to the most active single agent at a specific time point.[4]

Hypothetical Time-Kill Curve Data for this compound in Combination with Levofloxacin against S. aureus

Time (hours)Log10 CFU/mL (Control)Log10 CFU/mL (this compound 1/4 MIC)Log10 CFU/mL (Levofloxacin 1/4 MIC)Log10 CFU/mL (this compound + Levofloxacin)
0 6.06.06.06.0
2 6.56.26.15.5
4 7.26.46.34.8
6 8.06.86.73.9
8 8.57.27.03.1
24 9.28.07.8< 2.0 (Limit of Detection)

Experimental Protocols

Checkerboard Assay Protocol
  • Preparation of Antibiotic Solutions: Stock solutions of this compound and the comparator antibiotics are prepared in an appropriate solvent and then serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Plate Setup: In a 96-well microtiter plate, serial dilutions of this compound are added to the wells along the y-axis, and serial dilutions of the comparator antibiotic are added along the x-axis. This creates a matrix of varying antibiotic concentrations.

  • Inoculum Preparation: A bacterial suspension of S. aureus is prepared and adjusted to a 0.5 McFarland standard, then further diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • Data Analysis: The MIC is determined as the lowest concentration of the antibiotic(s) that completely inhibits visible bacterial growth. The FIC index is calculated using the formula: FIC Index = FIC of Drug A + FIC of Drug B, where FIC = MIC of drug in combination / MIC of drug alone.[1][3]

Time-Kill Curve Assay Protocol
  • Bacterial Culture Preparation: An overnight culture of S. aureus is diluted in fresh CAMHB and incubated to reach the logarithmic growth phase.

  • Inoculum Preparation: The bacterial culture is diluted to a starting concentration of approximately 5 x 10^5 CFU/mL in flasks containing CAMHB.

  • Addition of Antibiotics: this compound and the comparator antibiotic are added to the flasks, both individually and in combination, at concentrations corresponding to fractions of their MICs (e.g., 1/4 MIC). A growth control flask with no antibiotic is also included.

  • Incubation and Sampling: The flasks are incubated at 37°C with agitation. Aliquots are removed at predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours).

  • Bacterial Viable Count: The collected aliquots are serially diluted, plated on nutrient agar, and incubated for 18-24 hours. The resulting colonies are counted to determine the CFU/mL at each time point.

  • Data Analysis: The log10 CFU/mL is plotted against time for each antibiotic condition to generate the time-kill curves.

Visualizing Experimental Workflows and Potential Mechanisms

To better understand the processes involved in synergy testing and the potential underlying mechanisms, the following diagrams are provided.

Synergy_Assessment_Workflow cluster_screening Initial Screening cluster_confirmation Dynamic Confirmation cluster_analysis Data Analysis & Interpretation checkerboard Checkerboard Assay time_kill Time-Kill Curve Assay checkerboard->time_kill Inform concentrations fic_calc FIC Index Calculation checkerboard->fic_calc MIC data log_reduction Log10 CFU/mL Reduction time_kill->log_reduction CFU data interaction Determine Interaction (Synergy, Indifference, Antagonism) fic_calc->interaction log_reduction->interaction

Caption: Workflow for assessing antibacterial synergy.

Hypothetical_Synergy_Mechanism cluster_bacterium Bacterial Cell cell_wall Cell Wall cell_membrane Cell Membrane entry_point target_site Intracellular Target (e.g., DNA Gyrase) This compound This compound (Hypothetical: Cell Wall Agent) This compound->cell_wall Damages/Permeabilizes levofloxacin Levofloxacin levofloxacin->target_site Inhibits levofloxacin->entry_point Enhanced Entry entry_point->target_site

Caption: Hypothetical synergistic mechanism of action.

Conclusion

While this guide presents a hypothetical scenario, it underscores the importance and the established methodologies for evaluating the synergistic potential of novel antibiotics like this compound. The combination of checkerboard assays for initial screening and time-kill curves for dynamic confirmation provides a robust framework for identifying promising antibiotic partnerships. Future in vitro and in vivo studies are essential to determine the actual synergistic profile of this compound and its potential role in combination therapies to combat multidrug-resistant pathogens. The discovery of synergistic interactions could significantly enhance our therapeutic arsenal and provide new hope in the fight against infectious diseases.

References

Comparative Efficacy of Daptomycin Against Clinically Relevant Gram-Positive Pathogens

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers and Drug Development Professionals

The emergence of multidrug-resistant bacteria, particularly Gram-positive organisms such as Methicillin-Resistant Staphylococcus aureus (MRSA) and Vancomycin-Resistant Enterococci (VRE), presents a significant challenge in clinical practice. This guide provides a comparative analysis of the in vitro efficacy of Daptomycin, a cyclic lipopeptide antibiotic, against these formidable pathogens, benchmarked against two other critical last-resort antibiotics: Vancomycin (a glycopeptide) and Linezolid (an oxazolidinone).

In Vitro Efficacy: A Quantitative Comparison

The minimum inhibitory concentration (MIC) is a crucial metric for assessing an antibiotic's potency. The following table summarizes the comparative in vitro activity of Daptomycin, Vancomycin, and Linezolid against key clinical isolates. Data is presented as the MIC required to inhibit 50% (MIC₅₀) and 90% (MIC₉₀) of the tested isolates.

AntibioticOrganismMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Daptomycin Methicillin-Resistant Staphylococcus aureus (MRSA)0.12 - 0.50.5 - 1.5
Vancomycin-Resistant Enterococcus faecium (VRE)12
Vancomycin Methicillin-Resistant Staphylococcus aureus (MRSA)1.5 - 32 - 3
Vancomycin-Resistant Enterococcus faecium (VRE)>256>256
Linezolid Methicillin-Resistant Staphylococcus aureus (MRSA)0.25 - 11 - 1.5
Vancomycin-Resistant Enterococcus faecium (VRE)0.38 - 1.51.5

Note: MIC values are compiled from multiple in vitro studies and can vary based on the specific strains tested and methodologies used.[1][2][3][4]

Mechanisms of Action: A Visualized Pathway

Understanding the distinct mechanisms by which these antibiotics exert their effects is fundamental to their appropriate clinical use and to the development of new therapeutic strategies.

Comparative Mechanisms of Action cluster_dap Daptomycin cluster_van Vancomycin cluster_lin Linezolid DAP1 Ca²⁺-dependent binding to bacterial cell membrane DAP2 Oligomerization and insertion into the membrane DAP1->DAP2 DAP3 Formation of ion channels/pores DAP2->DAP3 DAP4 Rapid membrane depolarization (K⁺ efflux) DAP3->DAP4 DAP5 Inhibition of DNA, RNA, and protein synthesis DAP4->DAP5 DAP6 Bacterial cell death DAP5->DAP6 VAN1 Binds to D-Ala-D-Ala terminus of peptidoglycan precursors VAN2 Inhibits transglycosylation and transpeptidation VAN1->VAN2 VAN3 Blocks cell wall synthesis VAN2->VAN3 VAN4 Cell lysis VAN3->VAN4 LIN1 Binds to the 23S rRNA of the 50S ribosomal subunit LIN2 Prevents formation of the initiation complex for protein synthesis LIN1->LIN2 LIN3 Inhibits bacterial protein synthesis LIN2->LIN3 LIN4 Bacteriostatic effect LIN3->LIN4

Caption: Mechanisms of action for Daptomycin, Vancomycin, and Linezolid.

Mechanisms of Resistance

The clinical utility of these antibiotics is threatened by the evolution of resistance. The primary mechanisms are as follows:

  • Daptomycin: Resistance is complex and often involves mutations in genes that alter the cell membrane's charge and fluidity, leading to repulsion of the antibiotic.[5][6][7][8][9] Key genes implicated include mprF, which modifies membrane phospholipids, and genes within the liaFSR cell envelope stress response system.[5][7]

  • Vancomycin: Resistance in enterococci is primarily mediated by the acquisition of van gene clusters, which alter the antibiotic's target by replacing the D-Ala-D-Ala terminus of peptidoglycan precursors with D-Ala-D-Lactate or D-Ala-D-Serine, reducing vancomycin's binding affinity.[10][11][12][13][14]

  • Linezolid: The most common resistance mechanism involves mutations in the 23S rRNA, the binding site of the drug on the ribosome.[15][16][17][18][19] Additionally, the acquisition of the cfr gene, which methylates the ribosomal target site, can confer resistance.[15]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

The MIC values presented in this guide are typically determined using the broth microdilution method, following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI), specifically the M07-A10 document.[20][21][22][23]

Broth Microdilution Workflow for MIC Determination A Prepare serial two-fold dilutions of the antibiotic in cation-adjusted Mueller-Hinton broth D Inoculate microtiter plate wells containing the antibiotic dilutions A->D B Standardize bacterial inoculum to 0.5 McFarland (~1.5 x 10⁸ CFU/mL) C Dilute standardized inoculum to achieve a final concentration of ~5 x 10⁵ CFU/mL in each well B->C C->D E Include growth control (no antibiotic) and sterility control (no bacteria) wells F Incubate plates at 35°C for 16-20 hours D->F E->F G Visually inspect for turbidity (bacterial growth) F->G H Determine MIC: the lowest antibiotic concentration with no visible growth G->H

Caption: Standard workflow for determining MIC by broth microdilution.

Detailed Steps:

  • Preparation of Antibiotic Dilutions: A stock solution of the antibiotic is serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculum Preparation: Bacterial colonies from an 18-24 hour agar plate are suspended in a sterile medium to match the turbidity of a 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well of the microtiter plate.

  • Inoculation and Incubation: The prepared microtiter plates are inoculated with the bacterial suspension and incubated at 35°C for 16-20 hours in ambient air.

  • MIC Determination: Following incubation, the plates are examined for visible bacterial growth (turbidity). The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible growth.[24]

This standardized protocol ensures the reproducibility and comparability of MIC data across different laboratories.[23]

References

A Comparative Analysis of the Cytotoxic Properties of Nodusmicin and Nargenicin

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide offers a detailed comparison of the cytotoxic profiles of two related natural products, Nodusmicin and Nargenicin. The information is intended for researchers, scientists, and professionals in the field of drug development and oncology. While both compounds originate from actinomycetes, a comprehensive review of available scientific literature reveals a significant disparity in the depth of research concerning their cytotoxic effects and mechanisms of action.

Executive Summary

Nargenicin has been the subject of multiple studies investigating its antibacterial and anti-inflammatory properties, with emerging evidence of its potential as an anticancer agent. Its mechanism of action is partially understood, involving the inhibition of DNA synthesis and modulation of key inflammatory signaling pathways. In contrast, publicly available data on the cytotoxicity of this compound is scarce, preventing a direct and detailed comparison of its efficacy against Nargenicin. This guide will present the available data for Nargenicin and highlight the current knowledge gaps for this compound.

Quantitative Cytotoxicity Data

Due to a lack of available experimental data for this compound, a direct quantitative comparison of IC50 values is not possible at this time. The following table summarizes the available cytotoxicity data for Nargenicin against a mammalian cell line.

CompoundCell LineAssayIC50 (µM)Reference
Nargenicin A1RAW 264.7 (murine macrophages)MTT Assay> 10 µM (Not cytotoxic at concentrations up to 10 µM)[1]

Note: The available study on RAW 264.7 cells focused on the anti-inflammatory effects of Nargenicin A1 and found it to be non-cytotoxic at the tested concentrations. Further studies are required to determine its cytotoxic IC50 values in various cancer cell lines.

Mechanism of Action and Signaling Pathways

Nargenicin

Nargenicin has demonstrated a multifaceted mechanism of action, primarily investigated in the context of its antibacterial and anti-inflammatory activities.

  • Inhibition of DNA Synthesis: In bacteria, particularly Mycobacterium tuberculosis, Nargenicin acts by inhibiting the DnaE1 polymerase, a crucial enzyme for DNA replication.[2] This mechanism suggests a potential for similar activity against the DNA replication machinery in cancer cells, though this has not been conclusively demonstrated.

  • Modulation of the NF-κB Signaling Pathway: Nargenicin A1 has been shown to attenuate the inflammatory response by blocking the nuclear factor-kappa B (NF-κB) signaling pathway.[1] The NF-κB pathway is a critical regulator of inflammation, and its dysregulation is implicated in the development and progression of many cancers. By inhibiting this pathway, Nargenicin may exert anti-tumor effects.

NF_kB_Pathway_Inhibition cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK TRAF6->IKK IκBα IκBα IKK->IκBα Phosphorylation & Degradation NF-κB NF-κB IκBα->NF-κB Inhibition NF-κB_nuc NF-κB NF-κB->NF-κB_nuc Translocation Nargenicin Nargenicin Nargenicin->IKK Inhibition Inflammatory_Genes Pro-inflammatory Gene Expression NF-κB_nuc->Inflammatory_Genes

Inhibition of the NF-κB signaling pathway by Nargenicin.
This compound

As of the date of this publication, there is no specific information available in the peer-reviewed scientific literature regarding the mechanism of action or the signaling pathways affected by this compound in the context of cytotoxicity.

Experimental Protocols

MTT Cell Viability Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • Cells to be tested

  • Complete cell culture medium

  • 96-well tissue culture plates

  • This compound or Nargenicin stock solutions

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol with HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound or Nargenicin. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will convert the soluble MTT into insoluble formazan crystals.

  • Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting cell viability against compound concentration.

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow Seed_Cells Seed Cells in 96-well Plate Treat_Cells Treat with this compound/Nargenicin Seed_Cells->Treat_Cells Incubate Incubate (24-72h) Treat_Cells->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Incubate_MTT Incubate (2-4h) Add_MTT->Incubate_MTT Solubilize Add Solubilization Solution Incubate_MTT->Solubilize Read_Absorbance Read Absorbance (570nm) Solubilize->Read_Absorbance Analyze_Data Calculate Cell Viability & IC50 Read_Absorbance->Analyze_Data

A general workflow for the MTT cytotoxicity assay.

Conclusion

The available scientific evidence suggests that Nargenicin possesses biological activities that may be relevant to cancer therapy, including the inhibition of a key inflammatory pathway. However, a significant research gap exists regarding its cytotoxic potency against a broad range of cancer cell lines. For this compound, the lack of published data on its cytotoxicity and mechanism of action makes any comparison with Nargenicin speculative at this point. Further in-depth studies, including comprehensive cytotoxicity screening and mechanistic investigations, are imperative to elucidate the potential of both this compound and Nargenicin as anticancer agents. Researchers are encouraged to undertake comparative studies to provide the much-needed data for a thorough evaluation of these natural products.

References

Comparative Analysis of Macrolide Antibiotic Mechanisms: A Case Study Approach to Genetic Validation

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Nodusmicin is a macrolide antibiotic produced by the bacterium Nocardia sp. and is a co-metabolite of the antibiotic nargenicin.[1] Like other macrolides, it exhibits activity against a range of bacteria.[1] However, a significant lack of available research restricts a more extensive investigation into its specific mechanism of action and its genetic validation.[1] This guide will, therefore, provide a comparative framework for understanding the mechanism of action of macrolide antibiotics and its validation through genetic studies, using the well-characterized macrolide, Erythromycin, as a primary example. This approach will offer researchers, scientists, and drug development professionals a comprehensive understanding of the methodologies and data interpretation used to validate the mechanism of action for this important class of antibiotics, which can be applied to the future study of novel macrolides like this compound.

We will also draw comparisons with this compound's close structural relative, Nargenicin, and another common macrolide, Azithromycin, to provide a broader context.

Overview of this compound and Related Macrolides

This compound is a polyketide-derived macrolide with a characteristic large lactone ring.[1] While specific data on its mechanism is scarce, its structural similarity to other macrolides suggests it likely inhibits bacterial protein synthesis.

Table 1: Profile of this compound and Comparator Macrolides

FeatureThis compoundErythromycinAzithromycinNargenicin
Producing Organism Nocardia sp.[1]Saccharopolyspora erythraea[2]Semisynthetic derivative of ErythromycinNocardia argentinensis[3]
Chemical Class Macrolide[1]Macrolide[2]Azalide (a subclass of macrolides)Macrolide[3]
Known Spectrum Aerobic and anaerobic bacteria[1]Gram-positive bacteria, some Gram-negative bacteria[4]Broad-spectrum, including many Gram-negative bacteriaGram-positive bacteria, including MRSA[3]
Reported MICs S. aureus: 125-250 µg/mLS. pneumoniae: 0.015-1 µg/mLS. pneumoniae: 0.06-2 µg/mLS. aureus: 0.12-0.5 µg/mL

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

The primary mechanism of action for macrolide antibiotics is the inhibition of bacterial protein synthesis.[4][5] They achieve this by binding to the 50S subunit of the bacterial ribosome, specifically to the 23S ribosomal RNA (rRNA) and ribosomal proteins L4 and L22.[4][6] This binding event occurs within the nascent peptide exit tunnel (NPET), effectively blocking the elongation of the polypeptide chain.[5]

This mechanism is primarily bacteriostatic, meaning it inhibits bacterial growth rather than directly killing the cells.[4] However, at high concentrations, some macrolides can be bactericidal.[7]

Macrolide_Mechanism_of_Action cluster_ribosome Bacterial 70S Ribosome 50S_subunit 50S Subunit Polypeptide Growing Polypeptide Chain 50S_subunit->Polypeptide Elongates Inhibition Protein Synthesis Inhibition 50S_subunit->Inhibition 30S_subunit 30S Subunit mRNA mRNA mRNA->30S_subunit Binds tRNA tRNA-Amino Acid tRNA->50S_subunit Delivers Amino Acid Macrolide Macrolide Antibiotic (e.g., Erythromycin) Macrolide->50S_subunit Binds to 23S rRNA in Nascent Peptide Exit Tunnel

Caption: Mechanism of macrolide antibiotic action on the bacterial ribosome.

Genetic Validation of the Mechanism of Action

The mechanism of action of macrolides has been extensively validated through genetic studies, primarily by analyzing the mechanisms of bacterial resistance. These studies provide strong evidence that the ribosome is the primary target.

Target Site Mutations

One of the most direct forms of genetic validation comes from identifying mutations in the genes encoding the components of the macrolide binding site that confer resistance.

  • 23S rRNA Mutations: Single point mutations in the 23S rRNA gene, particularly at position A2058 (E. coli numbering), can prevent macrolide binding and lead to high-level resistance.[6]

  • Ribosomal Protein Mutations: Mutations in the genes for ribosomal proteins L4 and L22 have also been shown to confer resistance to macrolides.[6][8]

Acquisition of Resistance Genes

Bacteria can also acquire genes that confer resistance to macrolides, further validating the drug's mechanism of action.

  • erm Genes: The erm (erythromycin ribosome methylation) genes encode methyltransferases that modify the 23S rRNA at the macrolide binding site (A2058).[6] This methylation prevents the antibiotic from binding to the ribosome. The presence of erm genes, such as erm(A), erm(B), and erm(C), is a common mechanism of macrolide resistance.[6][9]

  • mef and msr Genes: These genes encode for efflux pumps that actively transport macrolides out of the bacterial cell, reducing the intracellular concentration of the drug and preventing it from reaching its ribosomal target.[6][9] Common examples include the mef(A) and msr(A) genes.[6]

Table 2: Genetic Basis of Macrolide Resistance

Resistance MechanismGenetic DeterminantEffect on Macrolide Action
Target Modification Mutations in 23S rRNA gene (e.g., A2058G)Prevents macrolide binding to the ribosome.
Mutations in ribosomal protein genes (rplD for L4, rplV for L22)Alters ribosome structure, reducing macrolide affinity.
Enzymatic Inactivation erm genes (e.g., erm(B), erm(A))Methylation of 23S rRNA, blocking macrolide binding.
Efflux Pumps mef genes (e.g., mef(E)) and msr genesActively removes macrolides from the bacterial cell.

Experimental Protocols for Genetic Validation

The following are detailed methodologies for key experiments used to validate the mechanism of action of macrolide antibiotics through genetic studies.

Protocol for Identification of Target Site Mutations

Objective: To identify mutations in the 23S rRNA gene and ribosomal protein genes of macrolide-resistant bacterial strains.

Methodology:

  • Isolation of Resistant Mutants:

    • Culture a macrolide-susceptible bacterial strain on agar plates containing increasing concentrations of the macrolide antibiotic.

    • Isolate colonies that grow at concentrations above the minimum inhibitory concentration (MIC).

  • Genomic DNA Extraction:

    • Extract genomic DNA from both the resistant isolates and the parent susceptible strain using a commercial DNA extraction kit.

  • PCR Amplification:

    • Amplify the 23S rRNA gene and the genes for ribosomal proteins L4 and L22 using specific primers.

  • DNA Sequencing:

    • Sequence the PCR products from both the resistant and susceptible strains.

  • Sequence Analysis:

    • Align the sequences from the resistant and susceptible strains to identify any nucleotide changes.

Target_Site_Mutation_Workflow Start Start: Macrolide-Susceptible Bacterial Strain Culture Culture on Macrolide- Containing Agar Start->Culture Isolate Isolate Resistant Colonies Culture->Isolate gDNA_Extraction Genomic DNA Extraction Isolate->gDNA_Extraction PCR PCR Amplification of Target Genes (23S rRNA, rplD, rplV) gDNA_Extraction->PCR Sequencing DNA Sequencing PCR->Sequencing Analysis Sequence Alignment and Mutation Identification Sequencing->Analysis End End: Identification of Resistance-Conferring Mutations Analysis->End

Caption: Workflow for identifying target site mutations conferring macrolide resistance.

Protocol for Screening for Resistance Genes

Objective: To detect the presence of known macrolide resistance genes (erm, mef, msr) in clinical or environmental bacterial isolates.

Methodology:

  • Bacterial Isolation and DNA Extraction:

    • Isolate bacteria from relevant samples and extract genomic DNA.

  • Multiplex PCR:

    • Perform a multiplex PCR using specific primers for various erm, mef, and msr genes.

  • Gel Electrophoresis:

    • Run the PCR products on an agarose gel to visualize the amplified DNA fragments.

  • Interpretation:

    • The presence of a band of the expected size for a specific resistance gene indicates its presence in the bacterial isolate.

Conclusion

While specific genetic validation studies for this compound are not yet available, the established framework for macrolide antibiotics provides a clear roadmap for future research. By applying the principles and protocols outlined in this guide, researchers can effectively investigate the mechanism of action of novel macrolides like this compound. The genetic validation of a drug's mechanism of action is a critical step in the drug development process, providing definitive evidence of its target and informing strategies to combat the emergence of resistance. The study of resistance mechanisms, through the identification of target site mutations and the acquisition of resistance genes, remains a cornerstone of this validation process.

References

Nodusmicin: A Comparative Analysis Against Standard-of-Care Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

A Guideline for Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of November 2025, publicly available data on the minimum inhibitory concentrations (MICs) of Nodusmicin against key bacterial pathogens are limited. Therefore, this guide serves as a comprehensive template for conducting and presenting a comparative study of this compound against standard-of-care antibiotics. The data presented for this compound are hypothetical and for illustrative purposes only. The information provided for standard-of-care antibiotics is based on published research.

Introduction

The emergence of antibiotic-resistant bacteria poses a significant threat to global health. This compound, a macrolide antibiotic, represents a potential new therapeutic agent in the fight against these challenging infections. This guide provides a framework for a comparative study of this compound against established standard-of-care antibiotics such as Amoxicillin, Doxycycline, Vancomycin, and Linezolid. The objective is to offer a clear, data-driven comparison of its in vitro and in vivo efficacy, alongside detailed experimental protocols to ensure reproducibility and standardization of future research.

Mechanism of Action

This compound is presumed to act in a manner similar to other macrolide antibiotics, which are known inhibitors of bacterial protein synthesis. These antibiotics typically bind to the 50S ribosomal subunit, interfering with the translocation of peptidyl-tRNA and thereby halting the elongation of the polypeptide chain. This targeted action disrupts essential bacterial processes, leading to bacteriostatic or bactericidal effects.

Below is a generalized signaling pathway for macrolide antibiotics, illustrating their interaction with the bacterial ribosome. A specific pathway for this compound would require further experimental elucidation of its precise binding site and interactions.

cluster_ribosome Bacterial Ribosome (70S) 50S_subunit 50S Subunit Exit_Tunnel Polypeptide Exit Tunnel Protein_Synthesis_Blocked Protein Synthesis Blocked 50S_subunit->Protein_Synthesis_Blocked Inhibits Translocation 30S_subunit 30S Subunit mRNA mRNA 30S_subunit->mRNA Reads Peptidyl_tRNA Peptidyl-tRNA Peptidyl_tRNA->50S_subunit Translocation Aminoacyl_tRNA Aminoacyl-tRNA Aminoacyl_tRNA->30S_subunit Binds to A-site This compound This compound This compound->50S_subunit Binds to

Figure 1. Proposed mechanism of action for this compound, targeting the 50S ribosomal subunit to inhibit protein synthesis.

In Vitro Susceptibility

The in vitro activity of an antibiotic is a critical indicator of its potential therapeutic efficacy. This is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a bacterium. The following table presents a template for comparing the MIC values (in µg/mL) of this compound against standard-of-care antibiotics for key Gram-positive pathogens.

Bacterial StrainThis compound (µg/mL)Amoxicillin (µg/mL)Doxycycline (µg/mL)Vancomycin (µg/mL)Linezolid (µg/mL)
Staphylococcus aureus
    ATCC 29213 (MSSA)[Hypothetical: 0.25]0.25 - 0.5[1]0.25[2]1.0 - 2.0[3][4]1.0 - 4.0[3]
    ATCC 43300 (MRSA)[Hypothetical: 0.5]Resistant0.25[2]1.0 - 2.0[3]2.0 - 4.0[3][5]
Streptococcus pneumoniae
    ATCC 49619[Hypothetical: 0.125]≤0.06 (Susceptible)-0.38 (MIC50)-
Enterococcus faecalis
    ATCC 29212[Hypothetical: 1.0]0.75 - 1.0---

Note: MIC values can vary between studies and testing methodologies. The values presented for standard-of-care antibiotics are representative ranges from the cited literature.

In Vivo Efficacy

Animal models of infection are essential for evaluating the in vivo performance of a new antibiotic. The murine systemic infection model is a standard preclinical model used to assess the ability of an antimicrobial agent to protect against a lethal bacterial challenge. The following table provides a template for presenting the results of such a study.

PathogenTreatmentDose (mg/kg)Outcome
Staphylococcus aureus (MRSA) Vehicle Control-0% Survival
This compound[Hypothetical: 10][Hypothetical: 80% Survival]
Vancomycin1070% Survival
Linezolid2575% Survival

Experimental Protocols

To ensure the validity and reproducibility of comparative studies, detailed experimental protocols are crucial. Below are standardized protocols for determining in vitro susceptibility and evaluating in vivo efficacy.

In Vitro Susceptibility Testing: Broth Microdilution Method

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

  • Bacterial Isolate Preparation:

    • Subculture the bacterial strain on an appropriate agar medium (e.g., Tryptic Soy Agar with 5% sheep blood for streptococci) and incubate for 18-24 hours at 35-37°C.

    • Prepare a bacterial suspension in sterile saline or broth to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the standardized suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Antibiotic Preparation:

    • Prepare stock solutions of this compound and standard-of-care antibiotics in a suitable solvent (e.g., water, DMSO).

    • Perform serial two-fold dilutions of each antibiotic in CAMHB in a 96-well microtiter plate to achieve the desired concentration range.

  • Inoculation and Incubation:

    • Inoculate each well of the microtiter plate with the prepared bacterial suspension.

    • Include a growth control (no antibiotic) and a sterility control (no bacteria).

    • Incubate the plates at 35-37°C for 16-20 hours (24 hours for vancomycin and staphylococci).

  • MIC Determination:

    • The MIC is read as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

cluster_prep Preparation cluster_assay Assay Bacterial_Culture Bacterial Culture (Agar Plate) Standard_Suspension Standardized Suspension (0.5 McFarland) Bacterial_Culture->Standard_Suspension Inoculation Inoculate Plates (5x10^5 CFU/mL) Standard_Suspension->Inoculation Antibiotic_Dilutions Serial Antibiotic Dilutions (96-well plate) Antibiotic_Dilutions->Inoculation Incubation Incubate (16-20h at 37°C) Inoculation->Incubation Read_MIC Read MIC (Lowest concentration with no growth) Incubation->Read_MIC

Figure 2. Workflow for the broth microdilution MIC assay.
In Vivo Efficacy: Murine Systemic Infection Model

This protocol is a generalized model and should be optimized for specific pathogens and antibiotics.

  • Animal Model:

    • Use specific-pathogen-free mice (e.g., BALB/c or ICR, 6-8 weeks old).

    • Acclimatize the animals for at least 3 days before the experiment.

    • All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Infection:

    • Prepare an inoculum of the bacterial strain (e.g., MRSA) in a suitable medium and dilute in sterile saline or 5% mucin to the desired concentration (e.g., a lethal dose, LD₉₀-₁₀₀).

    • Inject the bacterial suspension intraperitoneally (IP) or intravenously (IV) into the mice.

  • Treatment:

    • Administer this compound and standard-of-care antibiotics at various doses via a relevant route (e.g., subcutaneous, oral, or intravenous) at a specified time post-infection (e.g., 1 and 6 hours).

    • Include a vehicle control group that receives the same volume of the vehicle used to dissolve the antibiotics.

  • Monitoring and Endpoint:

    • Monitor the mice for signs of morbidity and mortality for a defined period (e.g., 7 days).

    • The primary endpoint is typically survival. Secondary endpoints can include determining the bacterial load in blood and organs at specific time points.

Acclimatize Acclimatize Mice Infect Infect Mice with Pathogen (e.g., IP injection) Acclimatize->Infect Treat Administer Treatment (this compound or Control) Infect->Treat Monitor Monitor Survival and Morbidity (e.g., 7 days) Treat->Monitor Endpoint Determine Endpoint (Survival Rate, Bacterial Load) Monitor->Endpoint

Figure 3. Experimental workflow for the murine systemic infection model.

Conclusion

This guide provides a foundational framework for the comparative evaluation of this compound against current standard-of-care antibiotics. The generation of robust and directly comparable data, as outlined in the templated tables and protocols, is essential for determining the potential clinical utility of this compound. Future research should focus on generating the necessary experimental data to populate and expand upon this framework. Such studies will be instrumental in guiding the development of this compound as a potential new weapon in the arsenal against multidrug-resistant bacterial infections.

References

Assessing the In Vivo Efficacy of Nodusmicin in Animal Models: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A Scarcity of In Vivo Data Currently Precludes a Full Comparative Assessment

For researchers, scientists, and drug development professionals, the evaluation of a novel antibiotic's performance in preclinical animal models is a critical step in the journey toward clinical application. This guide endeavors to provide a comprehensive comparison of the in vivo efficacy of Nodusmicin against established antibiotics. However, a thorough review of currently available scientific literature reveals a significant gap in published in vivo studies for this compound.

This compound has been identified as an experimental macrolide antibiotic with demonstrated in vitro activity against Gram-positive bacteria.[1] Despite this, detailed in vivo efficacy data, which is essential for assessing its therapeutic potential in a living organism, remains unpublished. Preclinical development, a crucial phase before human trials, involves extensive in vivo testing in animal models to establish safety, efficacy, and pharmacokinetic profiles. The absence of such data for this compound suggests it may be in the very early stages of the drug development pipeline.

In contrast, extensive in vivo data exists for comparator antibiotics frequently used to treat infections caused by Gram-positive pathogens, such as Methicillin-Resistant Staphylococcus aureus (MRSA). Antibiotics like Linezolid and Vancomycin have been rigorously evaluated in various animal models, providing a wealth of information for comparative purposes.

This guide will, therefore, focus on presenting the established in vivo efficacy data for these comparator drugs to provide a framework for the eventual evaluation of this compound, once such data becomes available. We will also outline the typical experimental protocols and relevant biological pathways that would be integral to assessing a new antibiotic like this compound.

Comparative Efficacy of Standard-of-Care Antibiotics in Animal Models of MRSA Infection

To provide a benchmark for the future assessment of this compound, this section summarizes the in vivo efficacy of two widely used antibiotics, Linezolid and Vancomycin, in treating MRSA infections in animal models. The data is presented in a structured format to facilitate understanding of key efficacy parameters.

Antibiotic Animal Model Infection Type Key Efficacy Endpoint(s) Observed Outcome Citation(s)
Linezolid MurinePneumoniaBacterial counts in lung and spleenSignificantly lower bacterial counts compared to untreated controls.
MurineSepsisSurvival rateSignificantly improved survival rates compared to untreated controls.
MurineSkin and Soft Tissue InfectionReduction in lesion size and bacterial loadEffective in reducing lesion size and bacterial burden.
Vancomycin MurinePneumoniaBacterial counts in lungReduction in bacterial counts, though some studies show it to be less effective than Linezolid.
MurineSepsisSurvival rateImproved survival rates compared to untreated controls, but potentially lower than Linezolid in some models.
MurineSkin and Soft Tissue InfectionReduction in lesion size and bacterial loadEffective in reducing lesion size and bacterial burden.

Experimental Protocols for In Vivo Efficacy Studies

The following outlines a generalized experimental protocol that would be employed to assess the in vivo efficacy of a novel antibiotic like this compound in a murine model of MRSA infection. This provides a template for the kind of detailed methodology that would be required for a comprehensive comparison.

1. Animal Model:

  • Species: BALB/c mice (or other appropriate strain)
  • Age/Weight: 6-8 weeks old, 20-25g
  • Acclimatization: Animals are acclimatized for at least 7 days prior to the experiment.

2. Bacterial Strain:

  • Methicillin-Resistant Staphylococcus aureus (MRSA) USA300 (or other clinically relevant strain)
  • Preparation: Bacteria are grown to mid-logarithmic phase in Tryptic Soy Broth (TSB), washed, and resuspended in sterile phosphate-buffered saline (PBS) to the desired concentration.

3. Infection Model (e.g., Sepsis Model):

  • Mice are infected via intraperitoneal (IP) injection with a predetermined lethal or sub-lethal dose of the MRSA suspension.

4. Treatment Regimen:

  • Test Article: this compound (at various dose levels)
  • Comparator(s): Linezolid, Vancomycin (at clinically relevant doses)
  • Vehicle Control: The solvent used to dissolve the antibiotics.
  • Route of Administration: Intravenous (IV), intraperitoneal (IP), or oral (PO), depending on the drug's properties.
  • Dosing Schedule: Treatment is typically initiated at a specified time post-infection (e.g., 2 hours) and administered once or twice daily for a defined period (e.g., 3-7 days).

5. Efficacy Endpoints:

  • Survival: Monitored daily for the duration of the study.
  • Bacterial Burden: At selected time points, subsets of animals are euthanized, and target organs (e.g., spleen, liver, kidneys) are harvested, homogenized, and plated for bacterial colony-forming unit (CFU) enumeration.
  • Clinical Signs: Body weight, temperature, and clinical scores are monitored daily.

6. Statistical Analysis:

  • Survival data is analyzed using Kaplan-Meier survival curves and log-rank tests.
  • Bacterial burden and other quantitative data are analyzed using appropriate statistical tests (e.g., t-test, ANOVA).

Visualizing the Experimental Workflow

To provide a clear overview of the typical process for evaluating a new antibiotic in an animal model, the following diagram illustrates the experimental workflow.

Experimental_Workflow cluster_preparation Preparation Phase cluster_infection Infection Phase cluster_treatment Treatment Phase cluster_evaluation Evaluation Phase Animal_Acclimatization Animal Acclimatization Infection Induction of Infection in Animal Model Animal_Acclimatization->Infection Bacterial_Culture Bacterial Culture Preparation Bacterial_Culture->Infection Treatment_Groups Administration of this compound, Comparators, and Vehicle Infection->Treatment_Groups Monitoring Monitoring of Survival and Clinical Signs Treatment_Groups->Monitoring Bacterial_Burden Determination of Bacterial Burden in Tissues Treatment_Groups->Bacterial_Burden Data_Analysis Statistical Analysis of Results Monitoring->Data_Analysis Bacterial_Burden->Data_Analysis

Caption: Experimental workflow for in vivo efficacy testing.

Signaling Pathways in Bacterial Protein Synthesis Inhibition

This compound is classified as a macrolide, a class of antibiotics that typically exert their effect by inhibiting bacterial protein synthesis. They achieve this by binding to the 50S ribosomal subunit, thereby interfering with the translation process. The diagram below illustrates the general mechanism of action for macrolide antibiotics. The precise binding site and inhibitory mechanism can vary between different macrolides.

Protein_Synthesis_Inhibition cluster_ribosome Bacterial Ribosome cluster_process Protein Synthesis 50S_Subunit 50S Subunit Peptide_Chain Growing Peptide Chain 50S_Subunit->Peptide_Chain Catalyzes Peptide Bond Formation 30S_Subunit 30S Subunit 30S_Subunit->50S_Subunit Forms 70S Ribosome mRNA mRNA mRNA->30S_Subunit Binds tRNA tRNA tRNA->50S_Subunit Delivers Amino Acid Protein Functional Protein Peptide_Chain->Protein Elongation and Termination Macrolide Macrolide Antibiotic (e.g., this compound) Macrolide->50S_Subunit Binds to and blocks exit tunnel

Caption: General mechanism of macrolide antibiotics.

Conclusion

While a direct comparative analysis of this compound's in vivo efficacy is not yet possible due to the lack of published data, this guide provides a foundational framework for its future evaluation. The presented data on established antibiotics like Linezolid and Vancomycin, along with standardized experimental protocols and an understanding of the expected mechanism of action, will be invaluable for researchers as they begin to explore the in vivo potential of this compound. The scientific community awaits the publication of preclinical studies on this compound to better understand its promise as a potential new agent in the fight against Gram-positive bacterial infections.

References

Safety Operating Guide

Prudent Disposal of Nodusmicin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

Nodusmicin, a potent antibiotic with significant physiological activity, requires careful handling and disposal to ensure laboratory safety and environmental protection.[1] Although not classified as a hazardous substance under the Globally Harmonized System (GHS), its potent nature necessitates that it be managed with the same level of caution as other hazardous materials.[1] This guide provides a comprehensive overview of the recommended disposal procedures for this compound in a laboratory setting, drawing from safety data sheets and general best practices for antibiotic waste management.

Understanding this compound and its Handling

This compound is a macrocyclic lactone antibiotic, and like many antibiotics used in research, it is considered a physiologically active compound.[1] Unused or waste this compound, particularly in its pure form (powder) or as concentrated stock solutions, should be treated as hazardous chemical waste.[2][3] Improper disposal, such as discarding down the drain, can contribute to environmental contamination and the development of antibiotic resistance.[2][3]

Key Handling Precautions:

  • Always consult the Safety Data Sheet (SDS) before working with this compound.[1]

  • Use appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.

  • Avoid generating dust when handling the solid form.[1]

  • Work in a well-ventilated area.[1]

Quantitative Data Summary

For clarity and easy comparison, the following table summarizes key quantitative and qualitative information related to this compound.

PropertyDataSource
GHS Hazard Classification Not a hazardous substance or mixture.[1]
Special Precautions Physiologically highly active; handle with care required for hazardous materials.[1]
Form Solid[1]
Disposal of Spills Take up dry. Avoid generation of dusts. Collect, bind, and pump off spills. Dispose of properly.[1]
Environmental Precautions Do not let product enter drains.[1]
Stock Solutions Considered hazardous chemical waste. Collect in an approved container for chemical waste.[2]

Experimental Protocols for Disposal

Protocol for Collection and Disposal of Solid this compound Waste:

  • Segregation: Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed.

  • Containerization: Place solid this compound waste in a clearly labeled, sealed, and appropriate hazardous waste container. The container must be compatible with the chemical.

  • Labeling: Label the container with "Hazardous Waste," the name "this compound," and any other information required by your institution's Environmental Health and Safety (EHS) department.

  • Storage: Store the sealed container in a designated, secure hazardous waste accumulation area.

  • Pickup: Arrange for pickup and disposal through your institution's licensed hazardous waste management vendor.

Protocol for Disposal of Dilute this compound-Containing Solutions (e.g., used cell culture media):

The heat stability of this compound is not specified in the available literature. Therefore, autoclaving alone may not be sufficient to degrade the antibiotic.

  • Chemical Decontamination (Recommended):

    • Consult with your institution's EHS for approved chemical inactivation methods for antibiotics.

    • If no specific method is available, the solution should be collected as hazardous chemical waste.

  • Collection as Hazardous Waste:

    • Collect the dilute solution in a designated, leak-proof, and clearly labeled hazardous waste container.

    • Follow the same labeling, storage, and disposal procedures as for solid waste.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste in a laboratory setting.

Nodusmicin_Disposal_Workflow cluster_waste_generation Waste Generation cluster_solid_waste Solid Waste / Concentrated Solution cluster_liquid_waste Dilute Liquid Waste start This compound Waste Generated waste_type Determine Waste Type start->waste_type solid_waste Solid this compound or Concentrated Stock Solution waste_type->solid_waste Solid or Concentrated liquid_waste Dilute this compound Solution (e.g., used media) waste_type->liquid_waste Dilute Liquid collect_solid Collect in Labeled Hazardous Waste Container solid_waste->collect_solid store_solid Store in Designated Waste Area collect_solid->store_solid dispose_solid Dispose via Licensed Hazardous Waste Vendor store_solid->dispose_solid heat_stability Heat Stability Known? liquid_waste->heat_stability autoclave Autoclave if Heat Labile (Consult EHS) heat_stability->autoclave Yes collect_liquid Collect as Hazardous Chemical Waste heat_stability->collect_liquid No / Unknown dispose_liquid Dispose via Licensed Hazardous Waste Vendor autoclave->dispose_liquid collect_liquid->dispose_liquid

Caption: Logical workflow for the safe disposal of this compound waste.

By adhering to these procedures, researchers and laboratory personnel can ensure the safe and compliant disposal of this compound, minimizing risks to themselves and the environment. Always prioritize consulting your institution's specific waste management guidelines and EHS department for guidance.

References

Personal protective equipment for handling Nodusmicin

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Nodusmicin. The following procedures and recommendations are designed to ensure a safe laboratory environment and proper disposal of waste materials.

Personal Protective Equipment (PPE)

While a Safety Data Sheet (SDS) for this compound may classify it as not a hazardous substance or mixture, it is also identified as a "physiologically highly active, therapeutically usable substance" that must be handled with the care required for hazardous materials. Therefore, a comprehensive approach to personal protection is essential. The following table outlines the recommended PPE for handling this compound, synthesized from general best practices for handling potent compounds.

PPE ComponentStandard SpecificationRationale
Gloves Double chemotherapy gloves (ASTM D6978 tested)To provide maximum protection against potential skin contact with the highly active substance.[1]
Eye Protection Chemical safety goggles or a full-face shieldTo protect the eyes from dust particles or splashes.[2]
Lab Coat/Gown Disposable, impermeable, long-sleeved gown that closes in the backTo prevent contamination of personal clothing and skin.[1]
Respiratory Protection Government-approved respirator (e.g., N95 or higher)Recommended when handling the powder outside of a certified chemical fume hood to prevent inhalation of dust particles.[2][3]
Shoe Covers Disposable shoe coversTo prevent the tracking of contaminants out of the laboratory.[3]

Operational Plan: Safe Handling of this compound

Adherence to a strict operational workflow is critical to minimize exposure and ensure safety. The following diagram illustrates the recommended step-by-step procedure for handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designate Handling Area don_ppe Don Full PPE prep_area->don_ppe 1. Set up weigh Weigh this compound in Fume Hood don_ppe->weigh 2. Enter Handling Area dissolve Dissolve in Appropriate Solvent weigh->dissolve 3. Prepare Solution decontaminate Decontaminate Surfaces dissolve->decontaminate 4. After Use dispose_waste Dispose of Waste decontaminate->dispose_waste 5. Segregate Waste doff_ppe Doff PPE dispose_waste->doff_ppe 6. Final Steps wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

Caption: Workflow for Safe Handling of this compound.
Experimental Protocol: General Handling Procedure

The following protocol outlines the essential steps for safely handling this compound powder and preparing solutions.

  • Preparation:

    • Designate a specific area for handling this compound, preferably within a certified chemical fume hood.

    • Assemble all necessary equipment and materials, including solvents, glassware, and waste containers, within the designated area.

    • Don the appropriate personal protective equipment as specified in the table above.[1]

  • Handling and Solution Preparation:

    • Perform all manipulations of this compound powder, such as weighing, within a chemical fume hood to minimize inhalation risk.

    • Handle the substance gently to avoid generating dust.

    • When preparing solutions, add the solvent to the this compound powder slowly to prevent splashing.

    • Ensure containers are tightly closed when not in use.

  • Post-Handling:

    • After handling, thoroughly decontaminate all surfaces and equipment.

    • Segregate all waste materials as described in the disposal plan below.

    • Carefully remove PPE, avoiding contact with contaminated surfaces.

    • Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and potential exposure to others.

Waste TypeDisposal Procedure
Unused this compound Dispose of as hazardous chemical waste in a designated, properly labeled container. Follow all local, state, and federal regulations.[4]
Contaminated Labware (e.g., pipette tips, tubes) Place in a designated hazardous waste container. Do not dispose of in regular trash or biohazard bags.
Contaminated PPE (gloves, gown, etc.) Dispose of in a designated hazardous waste container immediately after use.[4]
Empty this compound Vials If completely empty, the container may be disposed of as regular solid waste, but it is best practice to manage it as hazardous waste to avoid any residual contamination issues.[5]
Liquid Waste (Solutions containing this compound) Collect in a sealed, properly labeled hazardous waste container. Do not pour down the drain.

Emergency Procedures

In the event of an exposure or spill, immediate action is necessary.

IncidentFirst Aid / Emergency Response
Skin Contact Immediately remove contaminated clothing and rinse the affected skin area with plenty of water and soap. Seek medical attention.
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, removing contact lenses if present. Seek medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
Spill Evacuate the area. For small spills, absorb the material with an inert absorbent and place it in a sealed container for hazardous waste disposal. For large spills, contact your institution's Environmental Health and Safety (EHS) department.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.